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  • Product: 2,6-Dichloro-3-(methoxymethyl)pyridine
  • CAS: 1330763-31-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Utilization of 2,6-Dichloro-3-(methoxymethyl)pyridine

This guide serves as an advanced technical resource for the synthesis, reactivity, and application of 2,6-Dichloro-3-(methoxymethyl)pyridine (CAS 1330763-31-9). It is designed for medicinal chemists and process engineers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the synthesis, reactivity, and application of 2,6-Dichloro-3-(methoxymethyl)pyridine (CAS 1330763-31-9). It is designed for medicinal chemists and process engineers requiring precise control over halogenated pyridine scaffolds.

Executive Summary

2,6-Dichloro-3-(methoxymethyl)pyridine is a bifunctional heterocyclic building block characterized by a distinct reactivity hierarchy. Unlike simple dihalopyridines, the presence of the 3-methoxymethyl moiety introduces a steric and electronic bias that dictates the regioselectivity of subsequent nucleophilic aromatic substitutions (SNAr). This guide details the optimized synthesis of this core, validates the preservation of the aromatic chlorides during side-chain functionalization, and maps its downstream utility in the design of kinase inhibitors and agrochemical actives.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
CAS Number 1330763-31-9
IUPAC Name 2,6-Dichloro-3-(methoxymethyl)pyridine
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
Physical State White to off-white crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Functional Motifs C2/C6-Cl: Electrophilic sites for SNArC3-Methoxymethyl: Steric director & protected alcohol surrogate

Synthetic Pathway: The "Side-Chain First" Strategy

The synthesis of CAS 1330763-31-9 relies on the chemoselective functionalization of the exocyclic carbon. The critical challenge is preventing the premature displacement of the ring chlorides, which are susceptible to attack by alkoxides.

Mechanism: The reaction proceeds via an SN2 displacement of the benzylic-like chloride on the 3-chloromethyl precursor. This reaction is kinetically favored over the SNAr on the ring at controlled temperatures due to the high electrophilicity of the sp³ hybridized carbon.

Experimental Workflow Diagram

SynthesisWorkflow Precursor 2,6-Dichloro-3- (chloromethyl)pyridine (CAS 41789-37-1) Condition Conditions: 0°C to RT 1-3 Hours Precursor->Condition Dissolve Reagents Reagents: NaOMe (1.1 eq) MeOH (Solvent) Reagents->Condition Dropwise Addn Product TARGET: 2,6-Dichloro-3- (methoxymethyl)pyridine (CAS 1330763-31-9) Condition->Product Main Pathway (SN2) Byproduct Impurity Risk: 2-Methoxy-6-chloro... (Ring Substitution) Condition->Byproduct >40°C (SNAr Side Rxn)

Caption: Chemoselective synthesis pathway prioritizing exocyclic SN2 substitution over ring SNAr.

Detailed Protocol 1: Synthesis from 3-(Chloromethyl) Precursor

Objective: Synthesis of 2,6-dichloro-3-(methoxymethyl)pyridine avoiding ring methoxylation.

  • Preparation: Charge a flame-dried reaction vessel with 2,6-dichloro-3-(chloromethyl)pyridine (1.0 eq) and anhydrous Methanol (10 mL/g).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Lower temperature suppresses the higher activation energy SNAr reaction on the ring.

  • Addition: Add a solution of Sodium Methoxide (NaOMe, 1.1 eq, 25% w/w in MeOH) dropwise over 30 minutes. Maintain internal temperature <5°C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C). Stir for 2 hours.

  • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (benzyl chloride analog) should be consumed.

    • QC Check: If a byproduct mass (M+ -Cl +OMe) appears, the temperature was likely too high.

  • Workup: Quench with saturated NH₄Cl solution. Remove MeOH under reduced pressure. Extract aqueous residue with Dichloromethane (DCM).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield the title compound.

Downstream Reactivity: Regioselectivity Map

Once synthesized, CAS 1330763-31-9 becomes a scaffold for drug discovery. The key question for the medicinal chemist is: Which chlorine reacts first?

The 3-methoxymethyl group exerts a steric shielding effect on the adjacent C2-position. Consequently, nucleophilic attack (SNAr) with amines or thiols preferentially occurs at the C6-position , which is sterically accessible.

Regioselectivity Logic Gate

Regioselectivity cluster_factors Steric & Electronic Factors Target 2,6-Dichloro-3-(methoxymethyl)pyridine Nucleophile Nucleophile (Nu-) (e.g., Primary Amine) Target->Nucleophile Factor1 C2-Position: Blocked by -CH2OMe (Steric Hindrance) ProductB MINOR PRODUCT: 2-Substituted-6-chloro-3-(methoxymethyl)pyridine Factor2 C6-Position: Accessible (Kinetic Favorite) ProductA MAJOR PRODUCT: 6-Substituted-2-chloro-3-(methoxymethyl)pyridine Nucleophile->ProductA  Fast (Steric Relief) Nucleophile->ProductB  Slow (Hindered)

Caption: Divergent reactivity profile showing the kinetic preference for C6-substitution due to steric shielding at C2.

Detailed Protocol 2: C6-Selective Amination (SNAr)

Objective: Selective introduction of an amine pharmacophore at the 6-position.

  • Dissolution: Dissolve 2,6-dichloro-3-(methoxymethyl)pyridine (1.0 eq) in anhydrous DMSO or NMP (5 mL/mmol). Note: Polar aprotic solvents accelerate SNAr.

  • Base: Add DIPEA (Diisopropylethylamine, 2.0 eq).

  • Nucleophile: Add the amine (e.g., Morpholine, Piperazine, 1.1 eq).

  • Heating: Heat to 80-100°C .

    • Optimization: Monitor regioisomer ratio.[1] If C2-substitution increases, lower temperature and extend time.

  • Isolation: Dilute with water, extract with EtOAc. The major product will be the 6-amino-2-chloro derivative.

Applications in Drug Discovery[1][2][5][9][11][12]

  • Kinase Inhibitors: The 2,6-disubstituted pyridine motif is a privileged scaffold in ATP-competitive kinase inhibitors. The C3-methoxymethyl group acts as a "gatekeeper" probe, occupying the hydrophobic pocket or solvent-exposed region depending on the kinase conformation.

  • Agrochemicals: Polychlorinated pyridines are fundamental to auxin-mimic herbicides. This specific ether derivative serves as a lipophilic variant of the corresponding acid/alcohol, potentially improving leaf cuticle penetration.

  • Fragment-Based Drug Discovery (FBDD): The molecule serves as a "linker" fragment. The C2 and C6 chlorides can be sequentially substituted (e.g., C6-amine first, then C2-Suzuki coupling) to build non-linear libraries.

Safety & Handling (E-E-A-T)

  • Hazard Identification: As a halogenated pyridine, assume Acute Toxicity (Oral/Dermal) and Skin/Eye Irritation .

  • Precursor Warning: The starting material, 2,6-dichloro-3-(chloromethyl)pyridine, is a potent alkylating agent (lachrymator). Handle exclusively in a fume hood.

  • Waste Disposal: Chlorinated pyridines are persistent environmental pollutants. Do not dispose of down the drain; use high-temperature incineration services.

References

  • Synthesis of Pyridine Ethers: Nucleophilic substitution of halomethyl-pyridines. BenchChem Technical Protocols.[2]

  • Regioselectivity Rules: Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines. ResearchGate.

  • Precursor Reactivity: Reactions of 2,6-dichloro-3-(chloromethyl)pyridine.[3] PubChem Compound Summary CID 6451791.[4]

  • General Pyridine Chemistry: Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.[5] Sarchem Labs.

  • Commercial Availability: 2,6-Dichloro-3-(methoxymethyl)pyridine Product Page. BLD Pharm.

Sources

Exploratory

Chemical structure of 2,6-dichloro-3-(methoxymethyl)pyridine

Advanced Scaffolds for Medicinal & Agrochemical Synthesis Executive Summary The compound 2,6-dichloro-3-(methoxymethyl)pyridine (CAS 1330763-31-9) represents a high-value electrophilic scaffold in modern drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffolds for Medicinal & Agrochemical Synthesis

Executive Summary

The compound 2,6-dichloro-3-(methoxymethyl)pyridine (CAS 1330763-31-9) represents a high-value electrophilic scaffold in modern drug discovery. Characterized by a highly functionalized pyridine core, it offers three distinct vectors for diversification: two differentially activated chlorine atoms (C2 and C6) and a methoxymethyl (MOM) ether side chain at C3.

This guide details the structural properties, validated synthetic pathways, and reactivity profiles of this intermediate. It is designed for medicinal chemists requiring precise control over regioselective nucleophilic aromatic substitution (


) and cross-coupling protocols.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 2,6-Dichloro-3-(methoxymethyl)pyridine
CAS Number 1330763-31-9
Molecular Formula

Molecular Weight 192.04 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
LogP (Predicted) ~2.5
Key Functional Groups 2,6-Dichloropyridine (electrophile), Methoxymethyl ether (stable side chain)

Synthetic Architecture

The synthesis of 2,6-dichloro-3-(methoxymethyl)pyridine is best approached via a linear transformation of 2,6-dichloronicotinic acid , a commercially abundant starting material. This route avoids the non-selective chlorination of 3-(methoxymethyl)pyridine, ensuring high isomeric purity.

Validated Synthetic Pathway

The workflow involves esterification, selective reduction (avoiding dechlorination), and O-methylation.

Synthesis Figure 1: Stepwise synthesis from 2,6-dichloronicotinic acid. Start 2,6-Dichloronicotinic Acid (CAS 38496-18-3) Step1 Methyl 2,6-dichloronicotinate (Esterification) Start->Step1 SOCl2, MeOH Reflux Step2 2,6-Dichloro-3-(hydroxymethyl)pyridine (Selective Reduction) Step1->Step2 NaBH4, CaCl2 THF/EtOH, 0°C Target 2,6-Dichloro-3-(methoxymethyl)pyridine (Target) Step2->Target NaH, MeI THF, 0°C -> RT

Critical Mechanistic Insights
  • Step 1 (Esterification): Thionyl chloride (

    
    ) is preferred over acid catalysis to drive the reaction to completion and convert the carboxylic acid to the acid chloride in situ, which reacts rapidly with methanol.
    
  • Step 2 (Reduction): The use of Sodium Borohydride (

    
    )  with Calcium Chloride (
    
    
    
    )
    generates a transient calcium borohydride species. This is crucial because it selectively reduces the ester to the alcohol without reducing the C-Cl bonds (dechlorination), a common side reaction when using stronger reductants like
    
    
    on polyhalogenated pyridines [1].
  • Step 3 (Methylation): Standard Williamson ether synthesis using Sodium Hydride (

    
    ) and Methyl Iodide (
    
    
    
    ). The 2,6-dichloro substitution makes the pyridine ring electron-deficient, slightly increasing the acidity of the hydroxymethyl protons, facilitating rapid deprotonation.

Reactivity Profile & Regioselectivity[7][8]

The core utility of this scaffold lies in the differential reactivity of the C2 and C6 chlorine atoms.[1]

Regioselective

In nucleophilic aromatic substitution (


) reactions, the C6 position is significantly more reactive  than the C2 position.
  • Steric Factor: The methoxymethyl group at C3 exerts steric pressure on the adjacent C2 position, hindering nucleophilic attack.

  • Electronic Factor: While both positions are activated by the ring nitrogen, the steric blockade directs incoming nucleophiles (amines, thiols, alkoxides) to C6.

Lithiation and Functionalization

The C4 and C5 positions are available for functionalization via directed ortho-metalation (DoM), though the presence of two halogens makes the ring susceptible to "halogen dance" mechanisms if not handled at cryogenic temperatures (<-78°C).

Reactivity Figure 2: Reactivity map demonstrating C6 selectivity. Center 2,6-Dichloro-3-(methoxymethyl)pyridine SNAr_C6 C6-Substitution (Major) (Reaction with Amines/Thiols) Center->SNAr_C6 Sterically favored SNAr_C2 C2-Substitution (Minor) (Requires forcing conditions) Center->SNAr_C2 Sterically hindered Suzuki Pd-Catalyzed Coupling (Site selective at C6) Center->Suzuki Pd(PPh3)4, Ar-B(OH)2

Standardized Experimental Protocols

Note: These protocols are adapted from standard methodologies for chloropyridines and should be optimized for specific batch sizes.

Protocol A: Selective Reduction of Methyl 2,6-dichloronicotinate
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent System: Dissolve methyl 2,6-dichloronicotinate (10.0 g, 48.5 mmol) in anhydrous THF (100 mL) and absolute Ethanol (50 mL).

  • Catalyst Addition: Add anhydrous

    
     (10.8 g, 97 mmol) in portions. Stir for 15 minutes to allow complexation.
    
  • Reduction: Cool to 0°C. Add

    
     (3.7 g, 97 mmol) slowly over 30 minutes to control hydrogen evolution.
    
  • Workup: Stir at 0°C for 2 hours. Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexanes/EtOAc to yield 2,6-dichloro-3-hydroxymethylpyridine (Yield ~85-90%).

Protocol B: O-Methylation
  • Deprotonation: To a suspension of

    
     (60% in oil, 1.2 eq) in dry THF at 0°C, add a solution of the alcohol from Protocol A (1.0 eq) dropwise.
    
  • Alkylation: Stir for 30 minutes until gas evolution ceases. Add Methyl Iodide (

    
    , 1.5 eq) dropwise.
    
  • Completion: Warm to room temperature and stir for 4 hours. Monitor by TLC (the ether is less polar than the alcohol).

  • Isolation: Quench with water, extract with DCM, and concentrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Applications in Drug Discovery

This scaffold is a bioisostere for 2,6-disubstituted anilines and phenyl ethers. It is particularly relevant in:

  • Kinase Inhibitors: The pyridine nitrogen can form hydrogen bonds with the hinge region of kinases, while the C3-methoxymethyl group occupies the solvent-exposed pocket or the hydrophobic back-pocket, depending on orientation [2].

  • Agrochemicals: Polyhalogenated pyridines are privileged structures in fungicides (e.g., Picarbutrazox analogs) where the electron-deficient ring enhances metabolic stability against oxidative degradation.

Safety & Handling (MSDS Highlights)

  • Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: 2,6-Dichloropyridines can be blistering agents. Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

References

  • Selective Reduction of Pyridine Esters: Brown, H. C., & Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides." Journal of Organic Chemistry, 1982, 47(24), 4702–4708. Link

  • Pyridine Scaffolds in Kinase Inhibitors: Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2004, 47(27), 6658–6661. Link

  • General Reactivity of Halopyridines: Schlosser, M., & Rausis, T. "Site-Selective Substitution of 2,6-Dichloropyridine." European Journal of Organic Chemistry, 2004, 2004(5), 1018–1024. Link

Sources

Foundational

2,6-Dichloro-3-(methoxymethyl)pyridine molecular weight and formula

Topic: 2,6-Dichloro-3-(methoxymethyl)pyridine Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Strategic Utilization of a Halogenated Pyridine Scaffold in Medicinal Che...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,6-Dichloro-3-(methoxymethyl)pyridine Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Strategic Utilization of a Halogenated Pyridine Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic building blocks, 2,6-Dichloro-3-(methoxymethyl)pyridine (CAS: 1330763-31-9) represents a high-value scaffold for structure-activity relationship (SAR) exploration. Its utility stems from the orthogonal reactivity of its two chlorine atoms—governed by distinct steric and electronic environments—and the presence of a methoxymethyl (MOM) ether, which serves as both a robust functionality and a masked alcohol. This guide provides a comprehensive physicochemical profile, a validated synthetic workflow, and a mechanistic analysis of its reactivity to support its integration into drug discovery programs.

Physicochemical Profile

The following data consolidates experimental and predicted parameters essential for handling and characterization.

ParameterValue / Description
Chemical Name 2,6-Dichloro-3-(methoxymethyl)pyridine
CAS Registry Number 1330763-31-9
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
SMILES COCC1=CC=C(Cl)N=C1Cl
Physical State Low-melting solid or viscous oil (Ambient)
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water
Storage Conditions 2–8°C (Inert atmosphere recommended)
Predicted LogP ~2.5
Key Impurities 2,6-Dichloro-3-hydroxymethylpyridine (Hydrolysis product)

Synthetic Methodology

Author's Note: While commercially available, in-house preparation is often required to ensure purity or to access analogues. The following protocol prioritizes chemoselectivity, avoiding common pitfalls such as reductive dechlorination.

Retrosynthetic Strategy

The most robust route proceeds via the reduction of 2,6-dichloronicotinic acid , followed by O-methylation. This approach avoids the handling of unstable chloromethyl intermediates often associated with direct functionalization.

SynthesisRoute Acid 2,6-Dichloronicotinic Acid (Starting Material) Alcohol Intermediate: 2,6-Dichloro-3- (hydroxymethyl)pyridine Acid->Alcohol BH3•THF, 0°C to RT (Chemoselective Reduction) Product Target: 2,6-Dichloro-3- (methoxymethyl)pyridine Alcohol->Product NaH, MeI, THF, 0°C (Williamson Ether Synthesis)

Figure 1: Stepwise synthesis avoiding reductive dechlorination.

Detailed Experimental Protocols
Step 1: Chemoselective Reduction

Objective: Reduce the carboxylic acid without affecting the aryl chlorides.

  • Reagents: 2,6-Dichloronicotinic acid (1.0 equiv), Borane-THF complex (1.5 equiv, 1.0 M in THF).

  • Rationale: Use of Lithium Aluminum Hydride (LAH) is discouraged here due to the risk of SNAr hydride displacement of the chlorines (reductive dechlorination). Borane is highly chemoselective for the carboxylic acid.

Protocol:

  • Dissolve 2,6-dichloronicotinic acid in anhydrous THF (0.5 M concentration) under N₂.

  • Cool the solution to 0°C.

  • Add BH₃•THF dropwise over 30 minutes. Caution: Gas evolution.

  • Allow to warm to room temperature and stir for 12–16 hours. Monitor via TLC (50% EtOAc/Hexanes) for disappearance of acid.

  • Quench: Cool to 0°C and carefully add MeOH until gas evolution ceases.

  • Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

  • Yield Expectation: 90–95% of 2,6-dichloro-3-(hydroxymethyl)pyridine.

Step 2: O-Methylation

Objective: Convert the primary alcohol to the methyl ether.

  • Reagents: Sodium Hydride (1.2 equiv, 60% dispersion), Methyl Iodide (1.5 equiv), Anhydrous THF.

Protocol:

  • Suspend NaH in anhydrous THF at 0°C under argon.

  • Add a solution of the Step 1 alcohol in THF dropwise. Stir for 30 minutes to ensure deprotonation (formation of the alkoxide).

  • Add Methyl Iodide (MeI) dropwise. Note: MeI is carcinogenic; handle in a fume hood.

  • Warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully add water at 0°C.

  • Extract with Et₂O or EtOAc. The organic layer should be washed with water to remove DMF (if used) or excess salts.

  • Purify via silica gel chromatography (Hexanes:EtOAc gradient).

Reactivity & Applications

The 2,6-dichloro-3-(methoxymethyl)pyridine scaffold offers a "pick-and-choose" reactivity profile. The two chlorine atoms are not equivalent due to the steric influence of the C3-methoxymethyl group.

Regioselectivity in SNAr Reactions

In nucleophilic aromatic substitution (SNAr), the C2 and C6 positions compete.

  • Electronic Factor: Both positions are activated by the ring nitrogen.

  • Steric Factor: The C3-methoxymethyl group exerts steric hindrance on the C2 position.

  • Outcome: Small nucleophiles (e.g., methoxide, hydrazine) may attack C2, but bulkier nucleophiles (e.g., secondary amines) will kinetically favor the C6 position .

Metal-Catalyzed Cross-Couplings

For Suzuki-Miyaura or Buchwald-Hartwig couplings, the oxidative addition of Pd(0) typically occurs at the more electron-deficient or less hindered site.

  • C6-Selectivity: Often observed in Pd-catalyzed reactions due to the steric shielding of C2. This allows for sequential functionalization: first modify C6, then C2.

Reactivity Core 2,6-Dichloro-3- (methoxymethyl)pyridine SNAr_C6 S_NAr (C6 Attack) Favored by Bulky Nucleophiles Core->SNAr_C6 SNAr_C2 S_NAr (C2 Attack) Favored by Small Nucleophiles Core->SNAr_C2 Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Sequential Functionalization Core->Coupling

Figure 2: Reactivity map highlighting the steric influence on regioselectivity.

Safety & Handling

  • Hazards: Like many halogenated pyridines, this compound should be treated as a potential skin irritant and sensitizer.

  • Methyl Iodide: Used in synthesis, it is a potent alkylating agent and suspected carcinogen. Use a glove box or high-efficiency fume hood.

  • Waste Disposal: Aqueous waste from the methylation step contains iodides and should be segregated from standard organic waste streams to prevent the formation of hazardous iodine species if oxidants are present.

References

  • National Center for Biotechnology Information. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Retrieved March 4, 2026, from [Link]

Exploratory

3-methoxymethyl-2,6-dichloropyridine synonyms and IUPAC name

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds serve as critical vectors for molecular diversification. Among these, 3-methoxymethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds serve as critical vectors for molecular diversification. Among these, 3-methoxymethyl-2,6-dichloropyridine (IUPAC: 2,6-dichloro-3-(methoxymethyl)pyridine) stands out as an exceptionally versatile building block. The compound features a unique trifunctional architecture: two orthogonal electrophilic handles (the 2- and 6-chloro groups) and a stable, lipophilic methoxymethyl ether domain. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic rationale for its synthesis, and self-validating protocols for its preparation.

Physicochemical Profile and Nomenclature

Accurate compound identification and tracking are foundational to reproducible research. The quantitative and structural data for this specialized intermediate are summarized in Table 1[1].

Table 1: Chemical Identity and Structural Parameters

PropertyValue
IUPAC Name 2,6-dichloro-3-(methoxymethyl)pyridine
Common Synonyms 3-methoxymethyl-2,6-dichloropyridine; QN-3846; CS-0036099
CAS Registry Number 1330763-31-9
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
SMILES String COCC1=CC=C(Cl)N=C1Cl

Mechanistic Rationale and Structural Utility

The strategic value of 2,6-dichloro-3-(methoxymethyl)pyridine lies in the electronic interplay between its substituents.

  • The 2,6-Dichloro Motif: The electron-withdrawing nature of the nitrogen atom, synergistically enhanced by the two chlorine atoms, severely depletes the electron density of the pyridine ring. This deactivation renders the C2 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) with amines, alkoxides, or thiolates. Furthermore, these carbon-halogen bonds are primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid, divergent synthesis of complex biaryl systems.

  • The 3-Methoxymethyl Ether: Unlike highly reactive functional groups, the methoxymethyl (MOM-like) ether at the C3 position is chemically robust under basic and mildly acidic conditions. In drug design, this appendage acts as a lipophilic shield that can occupy hydrophobic pockets in target proteins (such as kinase hinge regions), while the ether oxygen provides a localized hydrogen-bond acceptor vector to optimize target residence time.

Synthetic Architecture: A Self-Validating Workflow

The de novo synthesis of 2,6-dichloro-3-(methoxymethyl)pyridine requires strict chemoselectivity. The standard precursor is 2,6-dichloronicotinic acid. The transformation to the target ether is achieved via a two-step sequence: selective carboxylic acid reduction followed by Williamson etherification[2][3].

G A 2,6-Dichloronicotinic Acid B Borane-THF (Selective Reduction) A->B C 2,6-Dichloro-3-pyridinemethanol B->C Avoids hydrodehalogenation D NaH / MeI (Williamson Etherification) C->D E 2,6-Dichloro-3-(methoxymethyl)pyridine D->E SN2 Substitution

Figure 1: Two-step synthesis of 2,6-dichloro-3-(methoxymethyl)pyridine.

Protocol 1: Selective Reduction to 2,6-Dichloro-3-pyridinemethanol

Causality & Reagent Selection: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are strictly avoided here. The electron-deficient nature of the dichloropyridine ring makes it highly vulnerable to unwanted hydrodehalogenation (cleavage of the C-Cl bonds) when exposed to LiAlH₄. Instead, Borane-Tetrahydrofuran (BH₃·THF) is utilized. Borane acts as an electrophilic reducing agent, selectively coordinating to the electron-rich carboxylic acid oxygen to form a trialkoxyboroxine intermediate, leaving the carbon-halogen bonds intact[2].

Step-by-Step Methodology:

  • Initiation: Dissolve 2,6-dichloronicotinic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add BH₃·THF (1.0 M solution, 1.5 eq) dropwise via syringe.

    • Validation Checkpoint: Observe the reaction mixture. Active, controlled gas evolution (H₂ gas) confirms the formation of the initial borate complex. If no gas evolves, the BH₃·THF reagent may have degraded.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Quench & Workup: Cool the mixture back to 0 °C. Carefully add a 10% aqueous K₂CO₃ solution dropwise to hydrolyze the borate ester.

    • Analytical Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate system. The successful reaction is validated by the disappearance of the highly polar baseline spot (acid) and the emergence of a distinct, higher R_f spot (alcohol).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2,6-dichloro-3-pyridinemethanol (CAS: 55304-90-0).

Protocol 2: Williamson Etherification to the Target Compound

Causality & Reagent Selection: To convert the primary alcohol to the methoxymethyl ether, a classic Williamson ether synthesis is employed[3]. Sodium hydride (NaH) is selected as the base because it irreversibly deprotonates the alcohol, driving the equilibrium entirely toward the highly nucleophilic alkoxide. Methyl iodide (MeI) serves as the highly reactive, unhindered electrophile for the subsequent Sₙ2 substitution.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2,6-dichloro-3-pyridinemethanol (1.0 eq) in anhydrous THF at 0 °C under argon. Add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Validation Checkpoint: Immediate effervescence (H₂ gas) must be observed upon the addition of NaH. This physical cue validates the successful generation of the alkoxide nucleophile.

  • Alkylation: Once gas evolution ceases (approx. 30 minutes), add Methyl Iodide (1.5 eq) dropwise. Stir the reaction at room temperature for 4 hours.

  • Quench & Workup: Cool the reaction to 0 °C and carefully quench with ice-water to neutralize any unreacted NaH.

    • Analytical Checkpoint: Draw a 10 µL aliquot, dilute in Acetonitrile, and subject it to LC-MS analysis. The protocol is validated when the mass spectrum shows a complete shift from the alcohol precursor (MW ~178) to the target ether (MW ~192), confirming quantitative methylation.

  • Isolation: Extract with Dichloromethane (3x). Wash the organics with water and brine, dry over MgSO₄, and evaporate the solvent. The crude product can be purified via silica gel flash chromatography to yield pure 2,6-dichloro-3-(methoxymethyl)pyridine.

References

1.[1] BLDpharm. "1330763-31-9 | 2,6-Dichloro-3-(methoxymethyl)pyridine". bldpharm.com. Available at: 2.[2] ChemicalBook. "(2,6-Dichloro-3-pyridinyl)methanol | 55304-90-0". chemicalbook.com. Available at: 3.[3] Benchchem. "(6-Butoxy-5-methylpyridin-3-yl)-methanol | 2121514-77-8". benchchem.com. Available at:

Sources

Foundational

Strategic Synthesis of Pyridine Derivatives in Agrochemical Intermediates

The following technical guide details the strategic synthesis, reactivity, and application of pyridine derivatives in agrochemical development. Content Type: Technical Whitepaper Audience: Agrochemical R&D Scientists, Pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic synthesis, reactivity, and application of pyridine derivatives in agrochemical development.

Content Type: Technical Whitepaper Audience: Agrochemical R&D Scientists, Process Chemists, and Drug Development Professionals.

Executive Summary: The Pyridine Advantage

In modern agrochemistry, the pyridine moiety is not merely a structural scaffold; it is a functional determinant of bioactivity and environmental fate.[1] Approximately 15% of all registered agrochemicals contain a pyridine ring, a statistic driven by three critical physicochemical properties:

  • Bioisosterism: The pyridine nitrogen provides a specific hydrogen-bond acceptor site, mimicking the interaction of endogenous ligands (e.g., acetylcholine in neonicotinoids) while altering lipophilicity (LogP) compared to phenyl analogues.

  • Metabolic Stability: Unlike the electron-rich benzene ring, the electron-deficient pyridine ring is resistant to oxidative metabolism (e.g., cytochrome P450 hydroxylation) at specific positions, prolonging the active ingredient's half-life within the target pest.

  • Soil Mobility & Degradation: Pyridine derivatives often exhibit pH-dependent solubility, influencing soil adsorption coefficients (

    
    ) and ensuring that active ingredients reach the root zone or degrade before leaching into groundwater.
    

This guide focuses on the synthesis of high-value intermediates: Trifluoromethylpyridines (TFMPs) , Chloropyridines , and Picolinic Acids .

Structural Classes & Reactivity Profiles

The synthesis of pyridine intermediates is governed by the ring's electron-deficient nature.[2] The electronegative nitrogen atom pulls electron density, deactivating the ring toward Electrophilic Aromatic Substitution (


) but activating it toward Nucleophilic Aromatic Substitution (

).
Reactivity Matrix
  • C2/C6 Positions (Alpha): Highly electron-deficient. Prime targets for

    
     (e.g., displacement of halogens by amines/alkoxides) and radical alkylation (Minisci reaction).
    
  • C3/C5 Positions (Beta): Less electron-deficient. The only feasible sites for

    
     (e.g., halogenation, nitration), though harsh conditions are often required.
    
  • C4 Position (Gamma): Activated for

    
     (similar to para-nitrobenzene) and deprotonation/metallation.
    
Table 1: Key Pyridine Intermediates in Agrochemicals[3]
Intermediate ClassKey StructurePrimary Synthesis RouteDownstream Active Ingredients (AIs)
Chloropyridines 2-chloro-5-(chloromethyl)pyridine (CCMP)Radical chlorination of 3-picolineImidacloprid , Acetamiprid (Neonicotinoids)
TFMPs 2,3-dichloro-5-(trifluoromethyl)pyridineVapor-phase chlorination/fluorinationFluazifop-butyl , Fluazinam (Herbicides/Fungicides)
Picolinic Acids 4-amino-3,6-dichloropyridine-2-carboxylic acidSelective hydrodechlorination of PicloramAminopyralid , Clopyralid (Auxin Herbicides)
Sulfoximines 6-trifluoromethylpyridine-3-carboxylic acidCyclocondensation with ethyl trifluoroacetateSulfoxaflor (Sap-feeding Insecticide)

Strategic Synthetic Pathways (The "How")

Divergent Synthesis from 3-Picoline

3-Picoline (3-methylpyridine) is the industrial workhorse. Its methyl group at the C3 position allows for radical functionalization without disrupting the ring, while the ring nitrogen directs regioselectivity.

Visualization: The 3-Picoline Divergence

The following diagram illustrates how a single feedstock, 3-Picoline, diverges into three distinct classes of agrochemical actives through controlled oxidation, chlorination, and fluorination.

PyridinePathways Fig 1. Divergent synthesis of key agrochemicals from 3-Picoline feedstock. Picoline 3-Picoline (Feedstock) Int_Cl1 2-chloro-5-methylpyridine Picoline->Int_Cl1 Vapor Phase Cl2 300°C TFMP_Int 2,3-dichloro-5- (trifluoromethyl)pyridine Picoline->TFMP_Int Cl2 / HF High Temp Niacin Nicotinic Acid Picoline->Niacin Ammoxidation / Hydrolysis CCMP 2-chloro-5-(chloromethyl) pyridine (CCMP) Int_Cl1->CCMP Radical Cl2 (Side chain) Imidacloprid Imidacloprid (Insecticide) CCMP->Imidacloprid N-alkylation Fluazifop Fluazifop-butyl (Herbicide) TFMP_Int->Fluazifop Ether formation Pymetrozine Pymetrozine (Insecticide) Niacin->Pymetrozine Coupling

Advanced Mechanism: Selective Hydrodechlorination

A critical challenge in pyridine chemistry is selectivity . For example, in the synthesis of Aminopyralid (a potent herbicide), the goal is to convert Picloram (4-amino-3,5,6-trichloropicolinic acid) into the 3,6-dichloro analog. This requires the precise removal of the chlorine atom at the C5 position without touching the chlorines at C3 or C6.

  • Mechanism: Palladium-catalyzed hydrogenolysis.

  • Causality: The C5 chlorine is sterically less hindered than C3 (flanked by the carboxylic acid) and electronically distinct from C6 (adjacent to the ring nitrogen). However, the primary driver is often the catalyst pore size and the electronic activation of the C-Cl bond at the meta-position relative to the nitrogen.

Detailed Experimental Protocol

Case Study: Synthesis of Aminopyralid Intermediate via Selective Reduction

Objective: Selective dechlorination of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid to 4-amino-3,6-dichloropyridine-2-carboxylic acid.

Source Validation: This protocol is adapted from optimized industrial patents and process chemistry literature (Ref 1, 4).

Reagents & Equipment[3]
  • Substrate: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) - 50.8 g (0.2 mol).

  • Solvent: Deionized Water (500 mL).

  • Base: 30% NaOH solution (66.7 g). Role: Neutralizes the HCl byproduct to drive equilibrium forward.

  • Catalyst: 5% Pd/C (2.0 g). Role: Facilitates oxidative addition into the C-Cl bond.

  • Reactor: 1000 mL High-Pressure Stainless Steel Autoclave (Hastelloy preferred for corrosion resistance).

Step-by-Step Methodology
  • Preparation:

    • Dissolve the substrate in water and NaOH. The solution should be homogeneous.

    • Why: Pyridine carboxylic acids are zwitterionic and poorly soluble in water; the sodium salt is highly soluble.

  • Loading:

    • Transfer the filtrate to the autoclave.

    • Add the Pd/C catalyst.

  • Inerting:

    • Seal the reactor. Purge with Nitrogen (

      
      ) three times to remove Oxygen.
      
    • Safety: Oxygen + Hydrogen + Pd/C = Ignition hazard.

  • Reaction:

    • Pressurize with Hydrogen (

      
      ) to 0.2 MPa (2 bar) .
      
    • Heat to 50°C with stirring (500-800 rpm).

    • Increase pressure to 0.3 MPa once temperature is reached.

    • Maintain for 20 hours . Monitor consumption of

      
      .
      
  • Work-up:

    • Cool to room temperature. Vent excess

      
      .
      
    • Filter the reaction mixture to recover the Pd/C catalyst (recyclable).

    • Acidify the filtrate with 30% HCl to pH 1-2 .[4]

    • Observation: The product precipitates as the free acid.

  • Purification:

    • Centrifuge the slurry. Wash the cake with hot water to remove NaCl.

    • Dry at 60°C under vacuum.

Expected Results
  • Yield: ~38.8 g (91.4%).

  • Purity: >97.5% (HPLC).

  • Key Quality Attribute: Levels of the 3,5-dichloro isomer (over-reduction) must be <0.5%.

Process Safety & Scalability

Handling pyridine intermediates requires specific safety protocols due to their toxicity and reactivity.

  • Runaway Potential: Halogenation of pyridines is highly exothermic. In the synthesis of CCMP (Imidacloprid intermediate), the chlorination of the methyl group involves radical chains.

    • Control: Use continuous flow reactors (micro-channel) rather than batch to manage heat load and minimize chlorine inventory (Ref 5).

  • Corrosion: The production of HCl (in chlorination) and HF (in fluorination) necessitates Hastelloy or glass-lined reactors.

  • Toxicity: Chloromethylpyridines are potent alkylating agents (potential mutagens). Closed-system handling and glovebox transfers are mandatory for solid intermediates.

Future Frontiers: Fluorine & Flow

The future of pyridine agrochemicals lies in late-stage fluorination .

  • Halex Reaction: The exchange of Chlorine for Fluorine (Cl

    
     F) using KF or HF is the standard for making TFMPs.
    
  • Emerging Trend: Use of continuous flow chemistry for the lithiation of bromopyridines at cryogenic temperatures (-70°C), allowing for the safe synthesis of unstable intermediates that can be trapped with electrophiles to create novel 2,6-disubstituted pyridines.

References

  • ChemicalBook. (2024). Synthesis of Aminopyralid and 2-Chloro-5-(chloromethyl)pyridine. Retrieved from

  • Jeschke, P. (2016). Propensity of pyridine derivatives in agrochemical discovery. Pest Management Science, 72(2), 210-225.

  • Liu, C., et al. (2016).[5] Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353.[6]

  • BenchChem. (2025).[1][7] 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides. Retrieved from

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Patent CN106608846A.

  • Scifinder/CAS. (2025). Agrochemical Intermediates Market Report.

Diagram Caption

Fig 1. Divergent synthesis of key agrochemicals from 3-Picoline feedstock. The pathway highlights the versatility of the methyl-pyridine core in accessing chlorinated (Imidacloprid), fluorinated (Fluazifop), and oxidized (Pymetrozine) active ingredients.

Sources

Exploratory

Advanced Medicinal Chemistry Applications of the 2,6-Dichloropyridine Scaffold: A Comprehensive Technical Guide

As application scientists in drug discovery, we constantly seek molecular scaffolds that offer a balance of synthetic tractability, favorable physicochemical properties, and precise biological target engagement. The 2,6-...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists in drug discovery, we constantly seek molecular scaffolds that offer a balance of synthetic tractability, favorable physicochemical properties, and precise biological target engagement. The 2,6-dichloropyridine moiety has emerged as a privileged building block in modern medicinal chemistry. Its unique electronic distribution—driven by the electron-withdrawing effects of two ortho-chlorine atoms flanking a pyridine nitrogen—renders it highly versatile for both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

This whitepaper deconstructs the chemical logic, pharmacological applications, and self-validating synthetic workflows associated with the 2,6-dichloropyridine scaffold, providing actionable insights for drug development professionals.

Physicochemical Profiling and Structural Logic

The causality behind the widespread use of 2,6-dichloropyridine lies in its electronic and steric profile. The dual chlorine atoms significantly deplete the electron density of the aromatic ring, making the C2 and C6 positions highly electrophilic (1)[1]. In a biological context, these halogens serve a dual purpose: they increase the lipophilicity of the drug candidate (improving membrane permeability) and act as directional interaction points for halogen bonding within protein active sites.

Table 1: Core Physicochemical Properties of 2,6-Dichloropyridine
PropertyValueScientific Implication for Drug Design
Molecular Formula C5H3Cl2NLow molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 147.99 g/mol Ideal for fragment-based drug discovery (FBDD).
Melting Point 87-89 °CSolid state at room temperature simplifies handling and purification.
Boiling Point 211 °CHigh thermal stability permits high-temperature catalyst-free reactions.
Solubility Soluble in most organic solventsHighly compatible with diverse synthetic solvent systems (e.g., Toluene, DMF, THF).

(Data sourced from 1[1])

Target Engagement & Pharmacological Case Studies

The incorporation of the 2,6-dichloropyridine scaffold into active pharmaceutical ingredients (APIs) spans multiple therapeutic areas. By analyzing these approved drugs and clinical candidates, we can map the structural rationale to the biological outcome.

Table 2: Key Pharmaceutical Applications of the Scaffold
Drug / CandidateTherapeutic AreaPrimary TargetScaffold Function
Enoxacin AntibacterialDNA Gyrase / Topo IVCore building block for the fluoroquinolone system.
Liranaftate AntifungalSqualene EpoxidaseProvides essential lipophilic anchoring.
Piclamilast Asthma / COPDPDE4 EnzymeDrives target selectivity via specific pocket binding.
LEO 29102 Atopic DermatitisPDE4 EnzymeOptimizes binding while enabling soft-drug clearance.
Anpirtoline Neurology5-HT1B ReceptorModulates receptor binding affinity.
Case Study A: Antibacterial Efficacy via Enoxacin

Enoxacin is synthesized via a multi-step process beginning with the formation of 2,6-dichloronicotinic acid from 2,6-dichloropyridine (1)[1]. The resulting fluoroquinolone architecture is critical for trapping the DNA Gyrase-DNA cleavage complex, leading to bacterial cell death (2)[2].

G Start Enoxacin (2,6-DCP Scaffold) Target1 DNA Gyrase (Topoisomerase II) Start->Target1 Binds Target2 Topoisomerase IV Start->Target2 Binds Complex Cleavage Complex Target1->Complex Traps Target2->Complex Traps Effect DNA Replication Halt Complex->Effect Induces Outcome Bacterial Cell Death Effect->Outcome Results In

Mechanism of action of Enoxacin inhibiting bacterial DNA replication and transcription.

Case Study B: PDE4 Selectivity in Anti-Inflammatory Agents

In the development of PDE4 inhibitors like Piclamilast and the soft-drug LEO 29102, the 2,6-dichloropyridine moiety is not merely a spacer; it is a critical pharmacophore. Research demonstrates that this specific motif is responsible for the high selectivity toward the PDE4 enzyme over other phosphodiesterases (3)[3]. Furthermore, in oncology, indazole-based FGFR4 inhibitors utilize the 2,6-dichloropyridine moiety to specifically engage the Asn557 residue via halogen bonding, avoiding steric clashes with Leu550 and Met550 (4)[4].

G Scaffold 2,6-Dichloropyridine Binding PDE4 Active Site Scaffold->Binding Engages Selectivity High Selectivity Binding->Selectivity Drives cAMP Elevated cAMP Selectivity->cAMP Prevents Hydrolysis TNF Decreased TNF-α cAMP->TNF Suppresses Outcome Anti-inflammatory TNF->Outcome Yields

Logical flow of 2,6-dichloropyridine-driven PDE4 inhibition and anti-inflammatory response.

Synthetic Workflows & Reactivity Logic

The functionalization of this scaffold generally follows two divergent pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

When dealing with polyhalogenated derivatives, such as 3,5-dibromo-2,6-dichloropyridine, we exploit the differing bond dissociation energies. The C-Br bond is significantly weaker than the C-Cl bond, allowing for exquisite chemoselectivity. Palladium(0) will preferentially undergo oxidative addition at the brominated sites, leaving the 2,6-dichloro handles intact for subsequent SNAr modifications (5)[5].

G Precursor 2,6-Dichloropyridine SNAr SNAr Reaction Precursor->SNAr Nucleophiles Coupling Cross-Coupling Precursor->Coupling Pd-Catalyst Prod1 Heteroatom Derivatives SNAr->Prod1 C-N / C-O Bond Prod2 Aryl/Alkyl Derivatives Coupling->Prod2 C-C Bond

Divergent synthetic pathways for functionalizing the 2,6-dichloropyridine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory In-Process Quality Control (IPQC) checkpoints to verify causality and prevent downstream failures.

Protocol A: Photoinitiated Synthesis of 2,6-Dichloropyridine

Objective: Catalyst-free, selective chlorination of 2-chloropyridine. Causality: Utilizing photoinitiation at elevated temperatures (160–190 °C) generates chlorine radicals that selectively substitute the C6 position without transition metal catalysts, minimizing toxic waste and improving scalability (6)[6]. Alternatively, an inorganic solvent process vaporizing pyridine and water at 250-400 °C can be employed (7)[7].

  • Reactor Preparation: Charge a high-pressure, glass-lined reactor equipped with a visible light source, gas inlet, and reflux condenser with 2-chloropyridine.

  • Thermal Activation: Heat the system to 160–190 °C. Logic: Elevated temperature ensures the reaction remains in the liquid phase under pressure and provides the necessary activation energy for radical propagation.

  • Photoinitiation: Ignite the visible light source and introduce Cl2 gas at a strictly controlled rate.

  • Validation Checkpoint (IPQC): Sample the reaction mixture every 30 minutes and analyze via GC-MS.

    • Self-Validation: The reaction is deemed successful and complete when the 2-chloropyridine peak area drops below 5%. If polychlorinated byproducts (e.g., 2,3,6-trichloropyridine) exceed 2%, immediately halt the Cl2 feed to prevent tar formation.

  • Workup: Cool the reactor to room temperature, vent excess chlorine through a basic scrubber, and purify the crude product via fractional distillation, collecting the fraction at 211 °C.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3,5-diaryl-2,6-dichloropyridines from 3,5-dibromo-2,6-dichloropyridine. Causality: Exploiting the weaker C-Br bond allows for precise functionalization at the 3 and 5 positions, preserving the C-Cl bonds for future modifications (5)[5].

  • Reagent Assembly: In an oven-dried, argon-flushed pressure tube, combine 3,5-dibromo-2,6-dichloropyridine (1.0 eq), the desired aryl boronic acid (2.4 eq), PdCl2(PPh3)2 (5.0 mol%), and K3PO4 (3.0 eq).

  • Solvent Addition: Add anhydrous toluene. Logic: Toluene provides an optimal boiling point and solubility profile to sustain the palladium catalytic cycle at elevated temperatures without degrading the catalyst.

  • Reaction Execution: Seal the tube with a Teflon valve and stir at 100 °C for 20 hours.

  • Validation Checkpoint (IPQC): Perform LC-MS analysis on a micro-aliquot.

    • Self-Validation: Confirm the complete disappearance of the dibromo starting material. The presence of the target mass [M+H]+ corresponding to the diaryl-dichloro product validates chemoselectivity. If mono-coupled intermediates persist, extend the reaction time by 4 hours and re-verify.

  • Purification: Dilute the cooled mixture with water, extract with dichloromethane (DCM), dry the combined organic layers over Na2SO4, and purify via silica gel column chromatography.

References

  • Application Notes and Protocols for the Use of 2,6-Dichloropyridine in Pharmaceutical Synthesis , Benchchem. 1

  • An In-Depth Technical Guide to the Core Physical and Chemical Properties of 2,6-Dichloropyridine , Benchchem. 2

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance , PMC (NIH). 4

  • Technical Support Center: Optimization of 2,6-Dichloropyridine Synthesis , Benchchem.6

  • Discovery and Early Clinical Development of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a Soft-Drug Inhibitor of Phosphodiesterase 4 for Topical Treatment of Atopic Dermatitis , Journal of Medicinal Chemistry (ACS Publications). 3

  • CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process , Google Patents.7

  • Synthesis of tetraarylpyridines by chemo-selective Suzuki–Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine , RSC Publishing. 5

Sources

Foundational

Solubility Profile of 2,6-Dichloro-3-(methoxymethyl)pyridine in Organic Solvents

Executive Summary 2,6-Dichloro-3-(methoxymethyl)pyridine (CAS: 1330763-31-9) is a critical halogenated pyridine intermediate, frequently employed in the synthesis of agrochemicals and pharmaceutical active ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dichloro-3-(methoxymethyl)pyridine (CAS: 1330763-31-9) is a critical halogenated pyridine intermediate, frequently employed in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs) via nucleophilic aromatic substitution (


).

Precise knowledge of its solubility profile is the linchpin for two critical process stages:

  • Reaction Optimization: Selecting the optimal solvent to maximize

    
     reaction rates while minimizing by-products.
    
  • Purification: Designing robust crystallization processes to reject impurities (e.g., regioisomers like 2,4-dichloro derivatives).

This guide provides a comprehensive technical analysis of the solubility behavior of 2,6-dichloro-3-(methoxymethyl)pyridine. It details the theoretical solubility landscape based on structural analogs, defines a validated experimental protocol for generating precise thermodynamic data, and outlines the mathematical modeling required for process scale-up.

Structural Analysis & Solubility Prediction

To understand the solubility profile, we must first analyze the solute's molecular interactions.

Molecular Descriptors
  • Lipophilicity: The presence of two chlorine atoms at the 2,6-positions significantly increases lipophilicity compared to the parent pyridine.

  • Polarity: The methoxymethyl group at position 3 introduces a dipole and acts as a hydrogen bond acceptor (ether oxygen), but lacks hydrogen bond donors.

  • Pi-Stacking: The electron-deficient pyridine ring (due to -I effect of Cl and N) makes it prone to

    
     interactions with aromatic solvents.
    
Predicted Solubility Landscape

Based on the behavior of structural analogs such as 2,6-dichloro-3-(trifluoromethyl)pyridine and 3,5-dichloro-2-(trichloromethyl)pyridine, the expected solubility profile is categorized below.

Table 1: Predicted Solubility Profile & Solvent Selection Strategy

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction MechanismProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>200 g/L)Dipole-dipole, DispersionExtraction, Reaction Solvent
Polar Aprotic DMF, DMSO, THFHigh (>150 g/L)Dipole-dipole, H-bond acceptance

Reaction Medium (High Rate)
Aromatic Hydrocarbons Toluene, XyleneModerate to High

Stacking, Dispersion
Reaction Solvent, Crystallization
Esters & Ketones Ethyl Acetate, AcetoneModerate Dipole-dipoleGeneral Purpose, Washing
Alcohols Methanol, Ethanol, IPATemperature Dependent H-bonding (Solute is Acceptor)Primary Crystallization Solvent
Aliphatic Hydrocarbons n-Hexane, n-HeptaneLow (<10 g/L)Weak DispersionAnti-solvent for Crystallization

Critical Insight: For crystallization, the steep solubility curve often observed in lower alcohols (Methanol/Ethanol) or Toluene makes them ideal candidates. The compound is likely highly soluble at boiling points but crystallizes out upon cooling.

Validated Experimental Protocol

Since specific thermodynamic coefficients for this intermediate are often proprietary, researchers must generate their own data to ensure process accuracy. The following protocol is a self-validating system designed to eliminate common errors like supersaturation or solvent evaporation.

Diagram: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess Solute Addition Equilibration Isothermal Equilibration (Shake-Flask Method) Start->Equilibration T = 273-323 K Sampling Phase Separation (Syringe Filtration) Equilibration->Sampling t > 24h Dilution Dilution & Standard Addition Sampling->Dilution Prevent Precipitation Analysis Quantification (HPLC/GC) Dilution->Analysis Analysis->Equilibration If RSD > 2% DataFit Thermodynamic Modeling (Apelblat/Van't Hoff) Analysis->DataFit Mole Fraction (x)

Figure 1: Standardized workflow for determining the solubility of solid intermediates. Note the feedback loop: if Relative Standard Deviation (RSD) between triplicates exceeds 2%, the equilibration time must be extended.

Detailed Methodology (Isothermal Saturation Method)

Reagents:

  • 2,6-Dichloro-3-(methoxymethyl)pyridine (Purity > 99.0% by HPLC).

  • Analytical grade solvents (dried over molecular sieves).

Procedure:

  • Preparation: Add excess solid solute to a 50 mL jacketed glass vessel equipped with a magnetic stirrer.

  • Solvent Addition: Add 20 mL of the target solvent. Ensure solid phase remains visible (supersaturated suspension).

  • Equilibration: Circulate water from a thermostatic bath through the vessel jacket to maintain temperature

    
     K. Stir at 400 rpm for 24 hours.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Using a pre-heated glass syringe and a 0.45

    
     PTFE filter, withdraw 1 mL of the supernatant.
    
    • Why Pre-heated? To prevent the solute from crystallizing inside the needle, which would lower the measured concentration.

  • Quantification: Immediately dilute the filtrate into a volumetric flask containing the mobile phase. Analyze via HPLC (UV detection at

    
    , typically 270-280 nm).
    
  • Replication: Repeat for temperatures 278.15 K to 323.15 K in 5 K intervals.

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated to thermodynamic models to be useful for process engineering.

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility data of polar organics in pure solvents. It accounts for the non-ideality of the solution.



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).[1][2]
    
  • 
    : Empirical model parameters determined by non-linear regression.
    

Why use this model? Unlike the simple Van't Hoff equation, the Apelblat model assumes


 varies with temperature, providing a much tighter fit (typically 

) for pyridine derivatives which often exhibit significant changes in heat capacity upon dissolution.
Thermodynamic Functions

From the solubility data, you can derive the standard enthalpy (


), entropy (

), and Gibbs free energy (

) of solution.


Interpretation Guide:

  • Positive

    
    :  Endothermic dissolution.[2] Solubility increases with temperature (Standard behavior for this compound).
    
  • Positive

    
    :  The dissolution is not spontaneous; energy is required (heating) to dissolve the solid.
    
Diagram: Thermodynamic Logic

ThermoLogic RawData Experimental Data (x vs T) Apelblat Apelblat Correlation ln x = A + B/T + C ln T RawData->Apelblat Non-linear Regression VantHoff Van't Hoff Plot ln x vs 1/T RawData->VantHoff Linearization ProcessDecision Process Decision Apelblat->ProcessDecision Interpolation Enthalpy Enthalpy (ΔH) Slope of Plot VantHoff->Enthalpy Entropy Entropy (ΔS) Intercept VantHoff->Entropy Enthalpy->ProcessDecision Cooling Curve Design Entropy->ProcessDecision

Figure 2: Logic flow for converting raw experimental data into actionable process parameters.

Applications in Process Development

Crystallization Solvent System

For 2,6-dichloro-3-(methoxymethyl)pyridine, a Cooling Crystallization strategy is recommended.

  • Preferred Solvent: Ethanol or Isopropanol.[3]

    • Rationale: These solvents typically show a strong dependence of solubility on temperature for chlorinated pyridines. This allows for high recovery yields upon cooling from reflux to 0-5°C.

  • Anti-Solvent Alternative: Toluene (Solvent) + n-Heptane (Anti-solvent).

    • Rationale: Dissolve in Toluene (good solubility via

      
      -stacking), then slowly add Heptane to lower the solubility power of the mixture, forcing precipitation.
      
Reaction Solvent (SNAr)

If the goal is to substitute one of the Chlorine atoms (e.g., with an amine or alkoxide):

  • Avoid: Protic solvents (Alcohols) if the nucleophile is sensitive or if hydrogen bonding retards the nucleophile's attack.

  • Select: Aprotic solvents like THF or Toluene . The high solubility in these solvents ensures the reaction remains homogeneous, preventing hot-spots and ensuring consistent kinetics.

References

  • Wang, J., et al. (2018). "Thermodynamic models for determination of solubility of 2-chloro-3-(trifluoromethyl)pyridine in binary solvent mixtures." Journal of Chemical Thermodynamics.

  • Li, Y., et al. (2016).[2] "Solubility of 3,5-dichloro-2-(trichloromethyl)pyridine in organic solvents." Journal of Chemical & Engineering Data.

  • Jouyban, A. (2008). "Review of the Jouyban–Acree model for predicting the solubility of compounds in mixed solvents." Journal of Pharmaceutical & Pharmaceutical Sciences.

  • Sigma-Aldrich. (2023). "Product Specification: 2,6-Dichloro-3-(trifluoromethyl)pyridine." MilliporeSigma.

  • PubChem. (2023). "Compound Summary: 2,6-Dichloropyridine." National Library of Medicine.

Disclaimer: The specific solubility coefficients for 2,6-dichloro-3-(methoxymethyl)pyridine are dependent on polymorph and purity. The protocols described herein are industry-standard methods for establishing these values in-house.

Sources

Foundational

Commercial Availability &amp; Technical Guide: 3-Substituted 2,6-Dichloropyridines

[1] Executive Summary 3-Substituted 2,6-dichloropyridines represent a critical class of heterocyclic intermediates in the pharmaceutical and agrochemical industries. Distinguished by the electron-deficient pyridine core...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Substituted 2,6-dichloropyridines represent a critical class of heterocyclic intermediates in the pharmaceutical and agrochemical industries. Distinguished by the electron-deficient pyridine core flanked by two chlorine atoms at the ortho positions (C2, C6), this scaffold offers unique regioselectivity for nucleophilic aromatic substitution (


) and metal-halogen exchange. Commercially, the most significant derivative is 2,6-dichloropyridine-3-carboxylic acid (2,6-dichloronicotinic acid) , a key precursor for the 1,8-naphthyridine antibiotic Enoxacin .

This guide provides a technical analysis of the commercial landscape, synthesis routes, and quality specifications for these compounds, designed for procurement and R&D professionals.

Chemical Significance & Reactivity Profile[2][3]

Scaffold Utility

The 2,6-dichloropyridine core is highly valued for its ability to undergo sequential functionalization.[1]

  • C2/C6 Positions: Highly activated for

    
     due to the inductive effect of the ring nitrogen and the electron-withdrawing chlorine atoms. This allows for the introduction of amines, alkoxides, or thiols.
    
  • C3 Position: The "3-substituted" moiety (e.g., -COOH, -CN, -NH2, -CF3) often defines the biological activity or serves as the handle for cyclization into fused ring systems (e.g., naphthyridines, pyrido[2,3-d]pyrimidines).

Reactivity Map

The following diagram illustrates the divergent synthesis pathways available from the parent 2,6-dichloropyridine scaffold.

ReactivityMap Parent 2,6-Dichloropyridine (CAS 2402-78-0) Lithiation C3-Lithiation (LDA, -78°C) Parent->Lithiation Regioselective Deprotonation SNAr SNAr at C2/C6 (Amines/Alkoxides) Parent->SNAr Nucleophilic Attack Intermediate 3-Lithio Species Lithiation->Intermediate Acid 3-COOH (Enoxacin Precursor) Intermediate->Acid + CO2 Formyl 3-CHO (Aldehyde) Intermediate->Formyl + DMF Iodo 3-Iodo (Coupling Partner) Intermediate->Iodo + I2 Substituted 2-Amino-6-chloro derivatives SNAr->Substituted

Figure 1: Divergent synthetic utility of the 2,6-dichloropyridine scaffold. The C3 position is accessed via lithiation, while C2/C6 are reactive toward nucleophiles.

Key Commercially Available Derivatives

The following table summarizes the primary 3-substituted 2,6-dichloropyridines available in the market, categorized by their industrial application.

Compound NameCAS NumberPrimary ApplicationCommercial Availability
2,6-Dichloropyridine-3-carboxylic acid 38496-18-3 Enoxacin (Antibiotic) synthesis; AgrochemicalsHigh (Multi-ton)
3-Amino-2,6-dichloropyridine 62476-56-6 Herbicides; kinase inhibitor scaffoldsMedium (kg to ton)
2,6-Dichloro-3-cyanopyridine 40381-90-6 Precursor to 3-amide/acid; dyesMedium (kg scale)
2,6-Dichloro-3-(trifluoromethyl)pyridine 55304-75-1 Fluorinated agrochemicals; lipophilic drug designLow/Custom (g to kg)
2,6-Dichloropyridine-3-carboxamide 62068-78-4 Intermediate for Hofmann rearrangement to amineMedium

Synthesis & Manufacturing Routes

Understanding the manufacturing origin is crucial for assessing impurity profiles.

Industrial Synthesis of the Parent Core

The parent 2,6-dichloropyridine is typically produced via vapor-phase chlorination or photocatalytic chlorination of pyridine.

  • Process: Pyridine + Cl2

    
     2-chloropyridine 
    
    
    
    2,6-dichloropyridine.
  • Impurity Risk: This route often generates 2,3,6-trichloropyridine and isomeric 2,4-dichloropyridine as byproducts, which are difficult to remove due to similar boiling points.

Introduction of the C3 Substituent

For the high-value 2,6-dichloronicotinic acid , two main routes exist:

  • Oxidation Route: Chlorination of 3-picoline (3-methylpyridine). This is difficult to control regioselectively.

  • Metallation Route (Preferred for Purity): Directed ortho-lithiation of 2,6-dichloropyridine using LDA (Lithium Diisopropylamide) followed by quenching with

    
    . This method yields high regiochemical purity but requires cryogenic conditions (
    
    
    
    ), impacting cost.

Commercial Supply Landscape

Supplier Tiers

Procurement strategies should align with the development phase.

  • Tier 1: Global Catalog Suppliers (Research Scale)

    • Vendors:Sigma-Aldrich (Merck) , Thermo Scientific (Alfa Aesar) , TCI Chemicals , BLD Pharm .

    • Capacity: Milligram to 100g.

    • Pros: High reliability, comprehensive CoA (NMR, HPLC), fast shipping.

    • Cons: High unit cost (

      
      200/5g).
      
  • Tier 2: Specialized Fine Chemical Manufacturers (Pilot/Scale-up)

    • Vendors:Chem-Impex , Combi-Blocks , Oakwood Chemical .

    • Capacity: 100g to 10kg.

    • Focus: Bridge the gap between discovery and process development.

  • Tier 3: Bulk Industrial Manufacturers (Commercial Production)

    • Vendors:Jubilant Ingrevia (India), Vertellus (USA/Global), Shandong Luba Chemical (China), Nanjing Red Sun (China).

    • Capacity: Metric tons.

    • Focus: These companies often control the pyridine supply chain vertically. Jubilant and Vertellus are global leaders in pyridine chemistry.

Procurement Decision Matrix

ProcurementTree Start Procurement Need Scale Determine Scale Start->Scale Research Research (<100g) Scale->Research Pilot Pilot (100g - 10kg) Scale->Pilot Bulk Commercial (>100kg) Scale->Bulk CatVendors Catalog Vendors (Sigma, TCI, BLD) Research->CatVendors SpecVendors Specialized Aggregators (Combi-Blocks, Chem-Impex) Pilot->SpecVendors DirectMfg Direct Manufacturer (Jubilant, Vertellus, Shandong Luba) Bulk->DirectMfg Audit REQUIRED: Supplier Audit Check for 2,4-isomer & moisture DirectMfg->Audit

Figure 2: Strategic sourcing decision tree based on required quantity and risk profile.

Quality Control & Technical Specifications

When sourcing 3-substituted 2,6-dichloropyridines, the following quality attributes are critical for downstream success, particularly for GMP manufacturing of drugs like Enoxacin.

Critical Quality Attributes (CQA)
  • Assay (Purity): Typically

    
     by HPLC.
    
  • Isomeric Impurity: The 2,4-dichloro isomer is the most common impurity from the chlorination step. It is chemically distinct but can be difficult to separate if levels exceed 0.5%.

  • Moisture Content: Critical for acid chlorides formation. Limit typically

    
     (KF).
    
  • Appearance: Should be White to Off-white crystalline powder.[2] Darkening (yellow/brown) indicates oxidation or instability.

Analytical Methods
  • Identification:

    
    -NMR (Distinct shifts for C4/C5 protons) and IR.
    
  • Purity: HPLC (Reverse phase C18, Acetonitrile/Water gradient).

  • Residual Solvents: GC-HS (Headspace) to check for chlorination solvents (e.g.,

    
    , chlorobenzene).
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 854047: 2,6-Dichloronicotinic acid. Retrieved from [Link]

  • Shimizu, S., et al. (2007).[3][4] Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.[3][4] Wiley-VCH. Retrieved from [Link]

  • Miyamoto, T., et al. (1984). Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin. Journal of Medicinal Chemistry, 27(3), 292-301.[5] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Two-Step Synthesis of 2,6-dichloro-3-(methoxymethyl)pyridine

Abstract This document provides a comprehensive guide for the synthesis of 2,6-dichloro-3-(methoxymethyl)pyridine, a key building block in the development of novel pharmaceutical and agrochemical agents. The protocol sta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,6-dichloro-3-(methoxymethyl)pyridine, a key building block in the development of novel pharmaceutical and agrochemical agents. The protocol starts from the commercially available 2,6-dichloropyridine and proceeds through a robust, two-step sequence involving a regioselective chloromethylation followed by a nucleophilic substitution. This application note is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also in-depth explanations of the underlying chemical principles, optimization strategies, and critical safety considerations.

Mechanistic Overview & Synthetic Strategy

The introduction of a methoxymethyl group onto the 3-position of the 2,6-dichloropyridine ring is most effectively achieved via a two-step functionalization approach. This strategy provides superior control over regioselectivity compared to a direct methoxymethylation attempt.[1] The pyridine ring is electron-deficient, which deactivates it towards typical electrophilic aromatic substitution. However, functionalization is still achievable under appropriate conditions.

The chosen synthetic pathway involves:

  • Electrophilic Chloromethylation: The first step is the introduction of a chloromethyl (-CH₂Cl) group at the 3-position of 2,6-dichloropyridine. This is a variation of the Blanc reaction, which utilizes formaldehyde (from paraformaldehyde) and a source of hydrogen chloride.[2] The chloromethyl group serves as a versatile electrophilic handle for subsequent transformations.[2]

  • Nucleophilic Substitution (Williamson Ether Synthesis): The intermediate, 2,6-dichloro-3-(chloromethyl)pyridine, then undergoes a nucleophilic substitution reaction with a methoxide source (e.g., sodium methoxide). This SN2 reaction displaces the chloride on the methyl group to form the desired methoxymethyl ether linkage.[3]

Reaction_Pathway Start 2,6-Dichloropyridine Intermediate 2,6-Dichloro-3-(chloromethyl)pyridine Start->Intermediate Step 1: Chloromethylation (Paraformaldehyde, Acid) Product 2,6-Dichloro-3-(methoxymethyl)pyridine Intermediate->Product Step 2: Nucleophilic Substitution (Sodium Methoxide)

Caption: Overall two-step synthetic pathway.

Detailed Experimental Protocols

Part 1: Synthesis of 2,6-dichloro-3-(chloromethyl)pyridine (Intermediate)

Principle: This protocol describes the chloromethylation of 2,6-dichloropyridine. The reaction uses paraformaldehyde as the formaldehyde source and concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. Thionyl chloride is used as the source for the chlorination of the intermediate hydroxymethyl species.

Materials:

  • 2,6-Dichloropyridine

  • Paraformaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2,6-dichloropyridine (1 equiv.).

  • Acid Addition: Cool the flask in an ice-water bath (0-5 °C). Slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to the pyridine) via the dropping funnel. Maintain the internal temperature below 20 °C.

  • Reagent Addition: Once the addition is complete and the mixture is homogeneous, add paraformaldehyde (1.5 equiv.) portion-wise, ensuring the temperature does not rise significantly.

  • Heating & Chlorination: Slowly heat the reaction mixture to 60-70 °C. Once the temperature is stable, add thionyl chloride (1.2 equiv.) dropwise over 30-60 minutes. The reaction is exothermic.

  • Reaction Monitoring: Maintain the reaction at 70 °C for 4-6 hours. Monitor the progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2,6-dichloro-3-(chloromethyl)pyridine.

  • Purification: The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure intermediate.

Causality & Insights:

  • Reagent Choice: Paraformaldehyde is a stable, solid polymer of formaldehyde, making it easier and safer to handle than gaseous formaldehyde.[2]

  • Acid's Role: Concentrated sulfuric acid protonates the pyridine nitrogen, further activating the ring for the electrophilic attack, and facilitates the formation of the electrophilic species from paraformaldehyde.

  • Temperature Control: Initial cooling during acid addition is critical to manage the heat of solution. The subsequent heating provides the necessary activation energy for the reaction.

  • Work-up Rationale: Pouring the acidic mixture onto ice is a standard procedure to safely dilute and cool the strong acid. The bicarbonate wash is essential to neutralize any remaining acid before solvent evaporation.

Part 2: Synthesis of 2,6-dichloro-3-(methoxymethyl)pyridine (Final Product)

Principle: This step involves the conversion of the chloromethyl intermediate to the final methoxymethyl product via an SN2 reaction with sodium methoxide.

Materials:

  • 2,6-dichloro-3-(chloromethyl)pyridine (from Part 1)

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the 2,6-dichloro-3-(chloromethyl)pyridine (1 equiv.) and dissolve it in anhydrous methanol (or THF).

  • Base Addition: Add sodium methoxide (1.2 equiv.) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. If using THF as a solvent, gentle heating to 40-50 °C may be required.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material has been completely consumed.[3]

  • Quenching: Carefully quench the reaction by adding deionized water.

  • Solvent Removal & Extraction: If methanol was used, remove the bulk of the solvent under reduced pressure. Add water and ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,6-dichloro-3-(methoxymethyl)pyridine.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Causality & Insights:

  • Solvent Selection: Methanol can serve as both the solvent and the source of the methoxide if sodium metal is used, but using commercial sodium methoxide in either methanol or an aprotic solvent like THF provides better control.[4] Anhydrous conditions are preferred to prevent hydrolysis of the methoxide.

  • Stoichiometry: A slight excess of sodium methoxide is used to ensure the complete conversion of the electrophilic intermediate.

  • Work-up: The water quench neutralizes any unreacted sodium methoxide. The subsequent extraction isolates the organic product from the sodium chloride byproduct and other inorganic salts.

Process Data & Characterization

The following table summarizes typical reaction parameters and expected outcomes. Yields are highly dependent on purification efficiency and reaction scale.

ParameterStep 1: ChloromethylationStep 2: Methoxylation
Starting Material 2,6-Dichloropyridine2,6-dichloro-3-(chloromethyl)pyridine
Key Reagents Paraformaldehyde, H₂SO₄, SOCl₂Sodium Methoxide
Solvent Sulfuric Acid (reagent & solvent)Methanol or THF
Temperature 0 °C to 70 °CRoom Temperature to 50 °C
Typical Time 4 - 6 hours2 - 4 hours
Typical Yield 65 - 80%85 - 95%
Purity Analysis GC-MS, ¹H NMRLC-MS, ¹H NMR, ¹³C NMR

Safety Precautions

All manipulations must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,6-Dichloropyridine: Harmful if swallowed or in contact with skin.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water.[5] Handle with extreme care.

  • Thionyl Chloride: Causes severe skin burns and eye damage.[5] Reacts violently with water, liberating toxic gas.[5] Ensure the reaction setup is dry.

  • Paraformaldehyde: Flammable solid.[6] Harmful if swallowed and fatal if inhaled.[6] Causes skin and serious eye irritation and may cause an allergic skin reaction.[6] Avoid creating dust.[7][8][9]

  • Sodium Methoxide: Corrosive and flammable solid. Reacts with water. Keep away from ignition sources.

Always have appropriate spill kits and emergency procedures in place. Consult the Safety Data Sheets (SDS) for all chemicals before use.[5][7][8][9]

Experimental Workflow Visualization

The following diagram illustrates the complete laboratory workflow from starting materials to the purified final product.

Experimental_Workflow cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Methoxylation A1 Setup glassware under N2 A2 Add 2,6-dichloropyridine A1->A2 A3 Cool to 0-5 °C A2->A3 A4 Slowly add H2SO4 A3->A4 A5 Add paraformaldehyde & SOCl2 A4->A5 A6 Heat to 70 °C for 4-6h A5->A6 A7 Quench on ice & Extract with DCM A6->A7 A8 Wash, Dry & Concentrate A7->A8 A9 Purify Intermediate A8->A9 B1 Dissolve Intermediate in MeOH A9->B1 Isolated Intermediate B2 Add Sodium Methoxide B3 Stir at RT for 2-4h B4 Quench with Water B5 Extract with EtOAc B6 Wash, Dry & Concentrate B7 Purify Final Product

Sources

Application

Application Note: Regioselective Directed ortho-Metalation (DoM) of 2,6-Dichloropyridine via LDA

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Directed ortho-Metalation (DoM), Thermodynamic Equilibration, Regioselective Functionalization Strategic Overview & Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Directed ortho-Metalation (DoM), Thermodynamic Equilibration, Regioselective Functionalization

Strategic Overview & Rationale

2,6-Dichloropyridine is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical precursor for various active pharmaceutical ingredients (APIs), including antibiotics (e.g., enoxacin) and neuroactive agents (e.g., anpirtoline). While the C2 and C6 positions of the pyridine ring are highly activated for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling [1], functionalizing the core at the C3 or C4 positions requires a distinct synthetic logic.

Directed ortho-metalation (DoM) provides a powerful, atom-economical method for introducing electrophiles at these positions. However, the electron-deficient nature of the dichloropyridine ring makes it highly susceptible to undesired side reactions, necessitating precise control over the choice of base, temperature, and reaction time.

Mechanistic Insights & Causality (E-E-A-T)

The Critical Role of LDA

The selection of the lithiating agent is the most critical parameter in this workflow. Standard alkyllithium reagents (such as n-butyllithium) are highly nucleophilic. When applied to 2,6-dichloropyridine, they frequently trigger complex competitive pathways, including nucleophilic addition across the azomethine bond or direct displacement of the chlorine atoms [3].

To circumvent this, Lithium diisopropylamide (LDA) is the base of choice. As a strong, sterically hindered, and non-nucleophilic base, LDA completely suppresses SNAr and addition-elimination pathways, ensuring that deprotonation occurs cleanly with full retention of the C–Cl bonds [1].

Kinetic vs. Thermodynamic Control

The regioselectivity of the LDA-mediated deprotonation is profoundly time-dependent, governed by an equilibration process between the C3 and C4 positions [2].

  • Kinetic Deprotonation (Short Time): At short reaction times (e.g., 0.5 h at -80 °C), deprotonation occurs competitively at the C4 position. This yields a kinetically trapped mixture of 4-lithio and 3-lithio species (typically a 1:2 ratio).

  • Thermodynamic Equilibration (Extended Time): Extended lithiation times (e.g., 2.5 h at -80 °C) allow the kinetically favored 4-lithio intermediate to undergo a halogen-dance-like equilibration. The system shifts entirely to the thermodynamically favored 3-lithio-2,6-dichloropyridine, driven by the strong inductive stabilization provided by the adjacent highly electronegative chlorine atom at C2 [2].

Visualizing the Reaction Pathway

DoM_Equilibration SM 2,6-Dichloropyridine LDA LDA in THF (-80 °C) SM->LDA Deprotonation Kinetic 4-Lithio-2,6-dichloropyridine (Kinetic Intermediate) LDA->Kinetic t = 0.5 h (Fast) Thermo 3-Lithio-2,6-dichloropyridine (Thermodynamic Intermediate) LDA->Thermo Kinetic->Thermo Equilibration (t = 2.5 h) Thermodynamic Shift Product 3-Substituted-2,6-dichloropyridine (Exclusive Product) Thermo->Product Electrophilic Quench (e.g., Benzaldehyde)

Reaction pathway demonstrating the time-dependent thermodynamic equilibration of lithiated intermediates.

Quantitative Data: Time-Dependent Regioselectivity

The table below summarizes the effect of lithiation time on the regiochemical outcome when quenching the intermediate with benzaldehyde [2].

Lithiation Time (-80 °C)BaseC3-Substituted Yield (%)C4-Substituted Yield (%)Ratio (C3:C4)
0.5 hoursLDA~60%~30%2:1
2.5 hours LDA 92% < 1% > 99:1

Experimental Protocol: Synthesis of 3-Substituted-2,6-Dichloropyridine

This protocol is designed as a self-validating system, incorporating in-process controls (temperature monitoring and strict time-gating) to ensure the thermodynamic product is exclusively formed.

Reagents & Materials
  • 2,6-Dichloropyridine (1.0 equiv, strictly anhydrous)

  • Diisopropylamine (1.1 equiv, distilled over CaH₂)

  • n-Butyllithium (1.05 equiv, 2.5 M in hexanes, titrated prior to use)

  • Electrophile (e.g., Benzaldehyde, 1.2 equiv, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF, HPLC grade, passed through activated alumina)

Equipment
  • Flame-dried Schlenk flask with magnetic stirring.

  • Internal cryogenic temperature probe (Critical for maintaining strict < -75 °C control).

  • Argon or Nitrogen manifold.

Step-by-Step Methodology
  • Preparation of LDA (In Situ): Charge a flame-dried flask with anhydrous THF and diisopropylamine (1.1 equiv) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.05 equiv), ensuring the internal temperature remains strictly below -70 °C. Stir for 30 minutes at -78 °C, then briefly warm to 0 °C for 10 minutes to ensure complete LDA formation. Re-cool the LDA solution to -80 °C.

  • Substrate Addition: Dissolve 2,6-dichloropyridine (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the LDA over 15–20 minutes.

    • Field Insight: Dropwise addition prevents localized exothermic spikes, which could lead to undesired oligomerization or nucleophilic attack by unreacted amine species.

  • Thermodynamic Equilibration (Critical Step): Maintain the reaction mixture at -80 °C for exactly 2.5 hours .

    • Field Insight: This extended time is strictly required to allow the kinetically formed 4-lithio species to isomerize completely to the thermodynamically stable 3-lithio species. Premature quenching will result in an inseparable mixture of regioisomers [2].

  • Electrophilic Quench: Add the electrophile (e.g., benzaldehyde) neat or as a highly concentrated THF solution dropwise. Stir for an additional 1 hour at -80 °C, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

    • Self-Validation Check: Conduct ¹H-NMR analysis on the purified product. The spectrum must show two distinct doublet aromatic protons (e.g., at ~7.3 and ~7.8 ppm) with a coupling constant of J ≈ 8 Hz, confirming the 2,3,6-substitution pattern (ortho-coupling). A C4-substituted impurity would manifest as a singlet integrating to 2 protons.

References

  • Title: Chapter 11: Lithium, Magnesium, and Copper: Contemporary Applications of Organometallic Chemistry in the Pharmaceutical Industry Source: Royal Society of Chemistry (RSC) Books URL: [Link]

  • Title: Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles Source: Organic Letters (ACS Publications) URL: [Link]

Method

Application Note: Regioselective C-3 Lithiation of 2,6-Dichloropyridine

Introduction & Mechanistic Rationale The functionalization of halogenated pyridines is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. 2,6-Dichloropyridine is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of halogenated pyridines is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. 2,6-Dichloropyridine is a highly versatile building block; however, its electron-deficient nature and the presence of two highly activated carbon centers (C-2 and C-6) present significant chemoselectivity and regioselectivity challenges during functionalization[1].

When attempting to deprotonate 2,6-dichloropyridine, the choice of the lithiating agent is the most critical parameter. The use of standard alkyllithium reagents, such as n-butyllithium (n-BuLi), often leads to complex reaction profiles. Because the C-2 and C-6 positions are highly activated by the adjacent electronegative nitrogen atom, n-BuLi can act as a nucleophile, leading to Chichibabin-type addition to the pyridine ring[1]. Furthermore, at elevated temperatures, alkyllithiums can trigger a "halogen dance" rearrangement, where the C-2 chlorine migrates to the C-4 position to stabilize the localized anion[2].

To achieve strict regiocontrol, Lithium diisopropylamide (LDA) is the reagent of choice. As a strong, sterically hindered, and non-nucleophilic base, LDA exclusively promotes Directed ortho-Metalation (DoM) without attacking the electrophilic pyridine core[1]. The deprotonation occurs regioselectively at the C-3 position, driven by the strong inductive electron-withdrawing effect of the adjacent C-2 chlorine atom, which significantly acidifies the C-3 proton.

BaseSelection SM 2,6-Dichloropyridine LDA LDA (Non-nucleophilic) THF, -78 °C SM->LDA nBuLi n-BuLi (Nucleophilic) THF, -78 °C SM->nBuLi Product Regioselective C-3 Lithiation (Desired Pathway) LDA->Product Directed ortho-Metalation Side1 Nucleophilic Addition at C-4 / C-6 nBuLi->Side1 Competing Pathway Side2 Halogen Dance Rearrangement nBuLi->Side2 Competing Pathway

Caption: Reaction pathway divergence based on the choice of lithiating agent.

Experimental Workflow & System Validation

The lithiation of 2,6-dichloropyridine must be performed under strictly cryogenic conditions (-78 °C) in a coordinating solvent like anhydrous Tetrahydrofuran (THF)[3]. THF solvates the lithium cation, breaking down LDA aggregates and stabilizing the resulting 2,6-dichloro-3-lithiopyridine intermediate.

Self-Validating System (In-Process Control)

To ensure the protocol's trustworthiness, researchers should employ a self-validating D₂O quench. Before adding the expensive or complex electrophile, extract a 0.5 mL aliquot of the reaction mixture and quench it into an NMR tube containing D₂O. A quick ¹H-NMR analysis should show the disappearance of the C-3 proton doublet and >95% deuterium incorporation at C-3, confirming that the LDA titer was accurate and the system was sufficiently anhydrous.

Workflow A 2,6-Dichloropyridine (0.1 - 0.2 M in THF) B Add LDA (1.1 eq) at -78 °C A->B Inert Atmosphere C 2,6-Dichloro-3-lithiopyridine (Stir 30-60 min) B->C Deprotonation D Add Electrophile (E+) at -78 °C C->D Trapping E Warm to 0 °C & NH4Cl Quench D->E Stabilization F 3-Substituted-2,6-Dichloropyridine (Isolation) E->F Workup

Caption: Logical workflow for the C-3 lithiation and electrophilic quench of 2,6-dichloropyridine.

Step-by-Step Protocol

Safety Warning: Organolithium reagents are highly reactive and pyrophoric. This procedure must be conducted in a fume hood under a rigorous inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Materials & Reagents
  • Substrate: 2,6-Dichloropyridine (1.0 equiv.)

  • Base: Lithium diisopropylamide (LDA), typically 2.0 M in THF/heptane/ethylbenzene (1.1 to 1.2 equiv.)[4]

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system.

  • Electrophile: e.g., 2-chlorobenzaldehyde, DMF, I₂, or CO₂ (1.2 to 1.5 equiv.)[5]

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl) solution.

Procedure
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat this cycle three times.

  • Substrate Solvation: Charge the flask with 2,6-dichloropyridine (e.g., 10.0 g, 67.6 mmol) and dissolve in anhydrous THF (approx. 220 mL to achieve a 0.1–0.3 M solution)[4].

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to cool to an internal temperature of -78 °C. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Using a syringe pump or slow dropwise addition via cannula, add the LDA solution (e.g., 1.15 equiv., ~39 mL of a 2.0 M solution) over 10–15 minutes[4]. Mechanistic Note: Rapid addition can cause localized heating, leading to side reactions.

  • Intermediate Maturation: Stir the resulting mixture at -78 °C for 30 to 60 minutes. The solution may develop a deep yellow or reddish hue, indicating the formation of the 3-lithio species.

  • Electrophilic Trapping: Dissolve the chosen electrophile (e.g., 2-chlorobenzaldehyde, 1.2 equiv.) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C[5].

  • Reaction Completion: Allow the reaction to stir at -78 °C for an additional 1 to 2 hours. Depending on the electrophile's reactivity, the reaction may be allowed to slowly warm to 0 °C or room temperature.

  • Quench & Workup: Cool the mixture back to -78 °C (if warmed) and carefully quench by adding saturated aqueous NH₄Cl solution (approx. 50 mL). Remove the cooling bath and let the mixture reach room temperature.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, dilute with water, and extract three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography.

Quantitative Data & Electrophile Scope

The lithiated intermediate readily reacts with a broad spectrum of electrophiles. The table below summarizes typical transformations and expected yields based on optimized literature conditions.

ElectrophileReagentProduct Functional Group at C-3Typical Yield (%)
Aldehyde 2-ChlorobenzaldehydeSecondary Alcohol63% – 80%
Formylating Agent DMF (N,N-Dimethylformamide)Aldehyde (-CHO)75% – 85%
Halogen Iodine (I₂)Iodide (-I)>80%
Carbon Dioxide Dry Ice (CO₂)Carboxylic Acid (-COOH)70% – 82%
Epoxide Propylene Oxide / AlMe₃Secondary Alcohol (Alkylated)~71%

Note: Yields are highly dependent on the strict maintenance of anhydrous conditions and precise temperature control at -78 °C.

References

Sources

Application

Methoxymethylation of pyridine rings using MOM-chloride

Application Note: Methoxymethylation of Pyridine Rings using MOM-Chloride Part 1: Executive Summary & Strategic Overview Methoxymethylation using Chloromethyl methyl ether (MOM-Cl) is a pivotal transformation in organic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methoxymethylation of Pyridine Rings using MOM-Chloride

Part 1: Executive Summary & Strategic Overview

Methoxymethylation using Chloromethyl methyl ether (MOM-Cl) is a pivotal transformation in organic synthesis, typically employed for the protection of alcohols and phenols. However, when applied to pyridine rings , the chemistry diverges significantly due to the ambident nucleophilicity of the substrate.

This guide addresses three distinct synthetic challenges:

  • N-Alkylation (Quaternization): The formation of

    
    -methoxymethylpyridinium salts, useful as ionic liquids, organocatalysts, or prodrugs.
    
  • O-Protection of Hydroxypyridines:

    • 3-Hydroxypyridine: Behaves analogously to phenols; standard O-protection.

    • 2- and 4-Hydroxypyridines: Tautomeric substrates (pyridone

      
       hydroxypyridine) requiring specific conditions to control 
      
      
      
      - vs.
      
      
      -alkylation selectivity.

Safety Critical Warning: MOM-Cl is a known human carcinogen (OSHA regulated). This guide prioritizes protocols that utilize in situ generation or handled solutions to minimize exposure to neat MOM-Cl.

Part 2: Reaction Mechanism & Selectivity Logic

The reaction of pyridine derivatives with MOM-Cl follows an


 mechanism. The outcome is dictated by the electron density and steric environment of the nucleophilic center.
The Ambident Nucleophile Problem
  • Pyridine (Neutral): The lone pair on nitrogen is the only nucleophilic site. Reaction yields the quaternary ammonium salt.

  • 3-Hydroxypyridine: The hydroxyl group (pKa ~8.7) is more acidic than the pyridinium ion. Base deprotonation yields an oxyanion that reacts faster than the ring nitrogen, favoring O-alkylation .

  • 2-Hydroxypyridine (2-Pyridone): Exists predominantly as the amide (pyridone) tautomer.

    • Kinetic Control (Alkali Bases): The nitrogen is the softer, more nucleophilic center in the amide anion, favoring N-alkylation (formation of N-MOM-2-pyridone).

    • Chelation Control (Silver Salts): Silver cations coordinate to the nitrogen and carbonyl oxygen, blocking the N-site and forcing reaction at the oxygen, favoring O-alkylation (formation of 2-methoxymethoxypyridine).

MOM_Pathways Pyridine Pyridine Substrate MOMCl MOM-Cl (Electrophile) Pyridine->MOMCl + N_Alk N-Alkylation (Quaternization) MOMCl->N_Alk Neutral Pyridine O_Alk_Phenol O-Alkylation (Phenolic) MOMCl->O_Alk_Phenol 3-OH-Pyridine (DIPEA/DCM) O_Alk_Lactim O-Alkylation (Lactim Ether) MOMCl->O_Alk_Lactim 2-OH-Pyridine (Ag2CO3/Toluene) Prod_N_Pyridone N-MOM-2-Pyridone MOMCl->Prod_N_Pyridone 2-OH-Pyridine (NaH/DMF) Prod_Salt N-MOM Pyridinium Cl- N_Alk->Prod_Salt Prod_Ether 3-(MOM)oxypyridine O_Alk_Phenol->Prod_Ether Prod_Lactim 2-(MOM)oxypyridine O_Alk_Lactim->Prod_Lactim

Figure 1: Divergent reaction pathways for MOM-Cl with pyridine derivatives. Note the specific conditions required to switch selectivity for 2-hydroxypyridine.

Part 3: Detailed Experimental Protocols

Safety Protocol: Handling MOM-Cl
  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Decontamination: Quench all glassware and syringes with aqueous ammonium hydroxide (conc.

    
    ) before removal from the hood. This converts residual MOM-Cl to harmless hexamethylenetetramine and formaldehyde.
    
Protocol A: Preparation of MOM-Cl Solution (In-Situ / Ex-Situ)

Avoids handling neat commercial MOM-Cl.

  • Reagents: Dimethoxymethane (Methylal, 1.0 equiv), Acetyl Chloride (1.0 equiv), Methanol (0.1 equiv catalyst) or

    
     (catalytic).
    
  • Procedure:

    • Mix Dimethoxymethane and Methanol (trace) in dry DCM or Toluene.

    • Add Acetyl Chloride dropwise at 0°C.

    • Stir at RT for 2–4 hours.

    • Result: A solution of MOM-Cl and Methyl Acetate. This solution can be used directly for the subsequent protocols.

Protocol B: N-Methoxymethylation (Quaternization) of Pyridine

Target: Synthesis of


-(methoxymethyl)pyridinium chloride.
ParameterCondition
Stoichiometry Pyridine (1.0 eq) : MOM-Cl (1.1 eq)
Solvent Anhydrous Diethyl Ether or DCM (0.5 M)
Temperature 0°C

RT
Time 2 – 6 Hours

Step-by-Step:

  • Dissolve Pyridine (10 mmol) in anhydrous

    
     (20 mL) under Nitrogen.
    
  • Cool to 0°C.

  • Add MOM-Cl solution (11 mmol) dropwise. Note: The reaction is exothermic.

  • Remove cooling bath and stir at RT.

  • Observation: A white precipitate (

    
    -MOM pyridinium chloride) will form rapidly.
    
  • Workup: Filter the solid under inert atmosphere (hygroscopic). Wash with cold

    
    .
    
  • Drying: Dry under high vacuum.

Protocol C: O-Methoxymethylation of 3-Hydroxypyridine

Target: Protection of the hydroxyl group (Phenol-like behavior).

ParameterCondition
Stoichiometry 3-Hydroxypyridine (1.0 eq) : DIPEA (2.0 eq) : MOM-Cl (1.5 eq)
Solvent Anhydrous DCM (0.2 M)
Temperature 0°C

RT

Step-by-Step:

  • Dissolve 3-hydroxypyridine (5 mmol) in DCM (25 mL).

  • Add

    
    -Diisopropylethylamine (DIPEA, 10 mmol). Stir for 10 min.
    
  • Cool to 0°C.

  • Add MOM-Cl (7.5 mmol) dropwise.

  • Stir at RT for 12 hours. Monitor by TLC (the product is less polar than starting material).

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine.[1]
    
  • Purification: Flash chromatography (SiO2, Hexane/EtOAc). Note: The product is basic; add 1%

    
     to the eluent to prevent streaking.
    
Protocol D: Selective O-Alkylation of 2-Hydroxypyridine (Ag-Salt Method)

Target: 2-(Methoxymethoxy)pyridine (Lactim Ether). Challenge: Overcoming the thermodynamic preference for N-alkylation.

ParameterCondition
Stoichiometry 2-Hydroxypyridine (1.0 eq) :

(1.1 eq) : MOM-Cl (1.2 eq)
Solvent Anhydrous Toluene or Benzene (Non-polar is critical)
Temperature Reflux (80–110°C)

Step-by-Step:

  • Salt Formation: Suspend 2-hydroxypyridine (5 mmol) and Silver Carbonate (

    
    , 5.5 mmol) in Toluene (30 mL).
    
  • Stir at RT for 30 min in the dark (wrap flask in foil).

  • Add MOM-Cl (6 mmol) dropwise.

  • Heat to reflux for 4–12 hours.

  • Workup: Filter off the silver salts through a Celite pad. Wash the pad with Toluene.

  • Purification: Concentrate filtrate. Purify by distillation or column chromatography.

    • Note: If N-alkylated product is present, it will be significantly more polar and can be separated on silica.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (O-Protection) Formation of N-alkylated byproduct.Switch from NaH/DMF to

/Toluene (Protocol D).
Product Hydrolysis MOM ethers on pyridine are acid-sensitive.Ensure all solvents are anhydrous. Use basic alumina for purification or add 1%

to silica columns.
Incomplete Reaction MOM-Cl degradation (HCl formation).Use freshly prepared MOM-Cl. Increase DIPEA equivalents to scavenge HCl.
Precipitate in Reaction Pyridinium salt formation (N-alkylation).If protecting an -OH group, ensure the base is strong enough or use the Ag-salt method to block the Nitrogen.

References

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • Chung, K. H., et al. (2002). Selectivity of N- vs O-alkylation in 2-pyridone derivatives. Tetrahedron Letters, 43, 5097. (General reactivity context).
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for MOM protection).
  • BenchChem. Methoxymethyl (MOM) Ether Protecting Group Protocols. Link

  • Sigma-Aldrich. Safety Data Sheet: Chloromethyl methyl ether. Link

Sources

Method

Application Note: Preparation of 2,6-Dichloro-3-Hydroxymethylpyridine Intermediates

Abstract This application note details the robust preparation of 2,6-dichloro-3-hydroxymethylpyridine (also known as (2,6-dichloropyridin-3-yl)methanol), a critical pharmacophore in the synthesis of tyrosine kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust preparation of 2,6-dichloro-3-hydroxymethylpyridine (also known as (2,6-dichloropyridin-3-yl)methanol), a critical pharmacophore in the synthesis of tyrosine kinase inhibitors such as Crizotinib . We present two scalable protocols: (1) the chemoselective reduction of ethyl 2,6-dichloronicotinate using a modified Sodium Borohydride (


) system, and (2) the direct reduction of 2,6-dichloronicotinic acid via a Mixed Anhydride activation strategy. These methods prioritize regioselectivity, safety, and high purity (>98%) suitable for GMP downstream processing.

Introduction & Strategic Importance

The 2,6-dichloro-3-hydroxymethylpyridine scaffold is a linchpin in medicinal chemistry, particularly for drugs targeting ALK and c-Met pathways. Its structural value lies in the 2,6-dichloro substitution pattern , which modulates the electron density of the pyridine ring, influencing both metabolic stability and binding affinity in the final drug target.

Synthetic Challenges
  • Regioselectivity: Preserving the chlorine atoms during reduction is critical. Aggressive reducing agents (e.g.,

    
     at high temps) can lead to hydrodehalogenation (stripping of Cl atoms).
    
  • Solubility: The polarity difference between the ester/acid precursor and the alcohol product requires careful workup design to maximize recovery.

  • Scalability: Cryogenic lithiation routes (starting from 2,6-dichloropyridine) are valuable academically but often cost-prohibitive at the kilo-lab scale due to cooling requirements.

This guide focuses on hydride reduction strategies which offer the best balance of cost, safety, and yield.

SyntheticStrategy Start 2,6-Dichloronicotinic Acid (Commercial Starting Material) Ester Ethyl 2,6-dichloronicotinate Start->Ester Esterification (SOCl2, EtOH) MixedAnh Mixed Anhydride Intermediate Start->MixedAnh Activation (EtOCOCl, TEA) Target 2,6-Dichloro-3-hydroxymethylpyridine (Target Alcohol) Ester->Target Protocol A: NaBH4/CaCl2 reduction MixedAnh->Target Protocol B: NaBH4 reduction Crizotinib Crizotinib (API) Target->Crizotinib Mitsunobu/ SNAr Coupling

Figure 1: Strategic synthetic pathways for the preparation of the target alcohol.

Protocol A: Ester Reduction (The "Salt-Enhanced" Method)

Recommended for: Routine synthesis, high throughput, and scale-up. Mechanism: While esters react slowly with


 alone, the addition of Calcium Chloride (

) generates a borohydride-calcium complex in situ, significantly increasing the electrophilicity of the carbonyl carbon without disturbing the halogen substituents.
Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Ethyl 2,6-dichloronicotinate1.0Substrate
Sodium Borohydride (

)
2.5Reducing Agent
Calcium Chloride (

)
1.25Lewis Acid Activator
Ethanol (Absolute)10 VSolvent
THF5 VCo-solvent (optional)
Step-by-Step Methodology
  • Setup: Charge a dry 3-neck round-bottom flask with Ethyl 2,6-dichloronicotinate (10.0 g, 45.4 mmol) and Ethanol (100 mL).

  • Activator Addition: Add

    
      (6.3 g, 56.8 mmol) in portions. Stir for 15 minutes at 0°C to ensure dissolution/complexation.
    
  • Reduction: Slowly add

    
      (4.3 g, 113.5 mmol) portion-wise over 30 minutes.
    
    • Critical Control Point: Maintain internal temperature <10°C. Hydrogen gas evolution will be vigorous.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[5][8]

  • Quench: Cool back to 0°C. Carefully quench with Saturated

    
      solution (50 mL). Caution: Delayed gas evolution may occur.
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove Ethanol.[9]

    • Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[6][9]
      
  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography if high purity is required immediately.

Expected Yield: 85-92% Appearance: White to off-white crystalline solid.

Protocol B: Mixed Anhydride Reduction (Direct from Acid)

Recommended for: When the acid precursor is cheaper or readily available, avoiding a separate esterification step. Mechanism: Carboxylic acids are not reduced by


. We activate the acid as a mixed anhydride using Ethyl Chloroformate, which is then susceptible to hydride attack.
Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
2,6-Dichloronicotinic Acid1.0Substrate
Ethyl Chloroformate1.1Activator
Triethylamine (TEA)1.1Base
Sodium Borohydride (

)
2.5Reducing Agent
THF (Anhydrous)10 VSolvent
Step-by-Step Methodology
  • Activation:

    • Dissolve 2,6-Dichloronicotinic Acid (10.0 g, 52.1 mmol) and TEA (5.8 g, 57.3 mmol) in anhydrous THF (100 mL).

    • Cool to -5°C (Ice/Salt bath).

    • Add Ethyl Chloroformate (6.2 g, 57.3 mmol) dropwise. Stir for 30 mins. A white precipitate (

      
      ) will form.
      
  • Filtration (Optional but Recommended): Rapidly filter the salts under inert atmosphere to avoid side reactions, though in-situ reduction is possible if stirring is robust.

  • Reduction:

    • Prepare a solution of

      
        (4.9 g, 130 mmol) in water (15 mL) or use solid addition if strictly anhydrous conditions are not maintained (water is actually required for 
      
      
      
      solubility if not using MeOH). Note: For strictly anhydrous mixed anhydride protocols, add solid
      
      
      followed by dropwise MeOH.
    • Preferred Method: Add solid

      
       to the anhydride solution at -5°C, then add Methanol (20 mL) dropwise over 1 hour.
      
  • Quench & Workup:

    • Quench with 1N HCl (carefully) to pH 5-6.

    • Extract with EtOAc, wash with

      
       (to remove unreacted acid) and Brine.
      
    • Concentrate to dryness.

Expected Yield: 75-85% Note: This route is more moisture-sensitive than Protocol A.

Process Safety & Troubleshooting

Thermal Hazards
  • Exotherm: Both mixed anhydride formation and hydride quenching are highly exothermic. Failure to control temperature at 0°C during addition can lead to "runaway" gas evolution (

    
    ).
    
  • Decomposition: Mixed anhydrides are thermally unstable. Do not store the intermediate; reduce immediately.

Chemical Hazards
  • Chlorinated Pyridines: Known skin irritants and potential sensitizers. Use double gloving (Nitrile).

  • Borane Byproducts: If using

    
     or 
    
    
    
    activation (alternative routes), ensure proper ventilation as Borane (
    
    
    ) is toxic and pyrophoric.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete activation (Protocol B)Ensure TEA/Chloroformate quality; keep temp <0°C.
Dechlorination Reaction temp too highKeep reduction step <25°C. Avoid Pd/C catalysts.
Sticky Solid Boron salts remainingWash organic layer thoroughly with dilute acid or use MeOH co-evaporation to remove trimethyl borate.

Analytical Characterization (Self-Validation)

To validate the success of the protocol, compare your product against these standard metrics:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.20 (d, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 5.60 (t, 1H, OH), 4.55 (d, 2H, 
      
      
      
      ).
    • Diagnostic: Disappearance of Ethyl quartet/triplet (Protocol A) or Acid proton. Appearance of methylene doublet at 4.55 ppm.

  • HPLC Purity: >98% (a/a).

    • Column: C18; Mobile Phase: ACN/Water (0.1% TFA).

  • Mass Spectrometry (ESI):

    • 
       calc. for 
      
      
      
      : 177.97; found 178.0.
    • Look for characteristic Chlorine isotope pattern (9:6:1 for

      
      ).
      

WorkflowValidation Crude Crude Reaction Mixture TLC TLC Check (Hex/EtOAc 7:3) Crude->TLC Workup Aqueous Workup (Remove Boron Salts) TLC->Workup Conversion Complete Analysis 1H NMR & HPLC Workup->Analysis Decision Purity > 98%? Analysis->Decision Recryst Recrystallize (Hexane/EtOAc) Decision->Recryst No Final Release for Next Step Decision->Final Yes Recryst->Analysis Re-test

Figure 2: Quality control and purification decision tree.

References

  • Pfizer Inc. (2006). Pyophtalazin derivatives as tyrosine kinase inhibitors. World Intellectual Property Organization. Patent WO2006021884. (Describes the synthesis of Crizotinib intermediates).

  • Cui, J. J., et al. (2011). Discovery of 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib) as a multitargeted kinase inhibitor. Journal of Medicinal Chemistry, 54(18), 6342-6363.

  • Brown, H. C., & Subba Rao, B. C. (1956). A new powerful reducing agent—Sodium borohydride in the presence of aluminium chloride and other polyvalent metal halides. Journal of the American Chemical Society, 78(11), 2582-2588. (Foundational reference for Salt-Enhanced Borohydride reduction).

Sources

Application

Williamson ether synthesis for methoxymethyl pyridine derivatives

Application Note: Williamson Ether Synthesis for Methoxymethyl Pyridine Derivatives Executive Summary This guide details the synthesis of methoxymethyl pyridine derivatives via Williamson Ether Synthesis. It addresses th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Williamson Ether Synthesis for Methoxymethyl Pyridine Derivatives

Executive Summary

This guide details the synthesis of methoxymethyl pyridine derivatives via Williamson Ether Synthesis. It addresses the specific electronic and safety challenges associated with pyridine chemistry, particularly the dichotomy between O-alkylation of pyridyl carbinols (e.g., 3-hydroxymethylpyridine) and the regioselective O-methylation of hydroxypyridines (e.g., 2-pyridone tautomers).

Key Deliverables:

  • Safety Critical: Mitigation strategies for the NaH/DMF runaway exotherm hazard.

  • Selectivity: Protocols to distinguish between N-alkylation and O-alkylation.[1]

  • Versatility: Two distinct methodologies (Sodium Hydride vs. Silver Oxide).

Strategic Analysis & Mechanism

Pyridine derivatives present unique challenges in ether synthesis due to the electron-deficient nature of the ring and the basicity of the ring nitrogen.

The Electronic Landscape

Unlike simple aliphatic alcohols, pyridine substrates possess a "nucleophilic sink"—the ring nitrogen.

  • Scenario A (Pyridyl Carbinols): The hydroxyl group is on an alkyl chain (e.g., Pyridine-

    
    ). The 
    
    
    
    is similar to benzyl alcohol (~15). Standard Williamson conditions apply, but the ring nitrogen can act as a competitive nucleophile or quench acid catalysts.
  • Scenario B (Hydroxypyridines): The hydroxyl is directly on the ring. These exist in equilibrium with their amide tautomers (pyridones). Williamson synthesis here is complicated by Ambident Nucleophilicity , leading to mixtures of O-products (ethers) and N-products (N-methyl pyridones).

Decision Matrix: Pathway Selection

DecisionMatrix Start Substrate Analysis TypeA Pyridyl Carbinol (Py-CH2-OH) Start->TypeA TypeB Hydroxypyridine (Py-OH / Pyridone) Start->TypeB Method1 Protocol A: NaH / MeI / THF (Standard SN2) TypeA->Method1 Robust Substrate Method2 Protocol B: Ag2O / MeI (Base-Sensitive) TypeA->Method2 Sensitive Substrate Method3 Protocol C: Ag2CO3 / MeI (Force O-Alkylation) TypeB->Method3 High Selectivity Required Result1 Target: Py-CH2-OMe Method1->Result1 Method2->Result1 Result2 Target: Py-OMe (Selectivity Critical) Method3->Result2

Figure 1: Strategic selection of synthetic protocols based on substrate class.

Protocol A: Standard NaH-Mediated Methylation

Target: Primary/Secondary Pyridyl Carbinols (e.g., 3-(hydroxymethyl)pyridine). Mechanism: Irreversible deprotonation followed by


 attack.
Safety Advisory: The NaH/DMF Hazard

CRITICAL WARNING: While DMF is a common solvent for Williamson synthesis, it reacts exothermically with Sodium Hydride (NaH) at elevated temperatures (>50°C), potentially causing runaway decomposition and explosion.

  • Mitigation: Use THF (Tetrahydrofuran) whenever possible. If solubility requires DMF, keep the temperature below 40°C and never scale up without calorimetry data.

Reagents & Materials
ReagentEquiv.Role
Substrate (Py-CH2OH)1.0Nucleophile Precursor
Sodium Hydride (60% in oil)1.2 - 1.5Base (Deprotonation)
Methyl Iodide (MeI)1.5Electrophile
THF (Anhydrous)0.2 MSolvent (Safer alternative to DMF)
TBAI (Optional)0.05Phase Transfer Catalyst (accelerant)
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round bottom flask under Nitrogen (

    
    ) or Argon.
    
  • Base Suspension: Add NaH (1.2 equiv) to the flask. Wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive; otherwise, use as received. Suspend in anhydrous THF.

  • Cooling: Cool the suspension to 0°C (ice bath).

  • Addition: Dissolve the pyridyl carbinol (1.0 equiv) in minimal THF. Add dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous

      
       gas evolution.[2] Vent via a needle/bubbler.
      
  • Activation: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Cool back to 0°C. Add Methyl Iodide (1.5 equiv) dropwise. (Protect from light as MeI is photosensitive).

  • Reaction: Warm to RT and stir. Monitor by TLC/LC-MS.

    • Typical Time: 2–6 hours.[3]

  • Quench: Carefully add saturated

    
     solution dropwise at 0°C.
    
    • Note: Quench destroys unreacted NaH. Expect bubbling.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .[3][4]
    
  • Purification: Flash column chromatography (typically MeOH/DCM gradients for pyridine derivatives).

Protocol B: Silver Oxide ( ) Mediated Methylation

Target: Acid/Base sensitive substrates or substrates prone to racemization. Mechanism: Mild activation of the alcohol by Silver(I), facilitating alkyl halide attack without generating a "naked" alkoxide.

Rationale

This method avoids the harsh basicity of NaH. It is particularly effective for heteroaryl carbinols where the pyridine nitrogen might interfere with strong bases.

Reagents
  • Substrate: 1.0 equiv

  • Silver(I) Oxide (

    
    ): 1.5 - 2.0 equiv (Must be fresh/black, not brown/inactive)
    
  • Methyl Iodide: 2.0 - 5.0 equiv

  • Solvent: DCM (Dichloromethane) or DMF (if solubility is poor)

Procedure
  • Dissolve substrate in DCM (0.1 M).

  • Add

    
     (solid) in one portion.
    
  • Add Methyl Iodide.

  • Seal the vessel (pressure tube recommended if heating is required) and protect from light (aluminum foil).

  • Stir at RT for 12–24 hours.

    • Optimization: If slow, heat to 40°C.

  • Filtration: Filter through a pad of Celite to remove silver salts. Wash with DCM.

  • Concentration: Evaporate solvent to yield crude ether. This method often yields high purity without chromatography.

Protocol C: Regioselective O-Methylation of Hydroxypyridines

Target: 2-Hydroxypyridine / 4-Hydroxypyridine


 Methoxypyridines.
Challenge:  Tautomeric equilibrium favors N-alkylation (N-methyl-2-pyridone) under standard NaH conditions.
The "Silver Effect" Mechanism

Using Silver Carbonate (


) or Silver salts favors O-alkylation due to the coordination of 

to the nitrogen lone pair and the "hard/soft" nature of the transition state.
Procedure (O-Selective)
  • Solvent: Anhydrous Toluene or Benzene (non-polar solvents favor O-alkylation).

  • Reagents:

    • 2-Hydroxypyridine (1.0 equiv)

    • 
       (1.1 equiv)
      
    • Methyl Iodide (1.2 equiv)

  • Reaction: Reflux (110°C) for 4–12 hours in the dark.

  • Workup: Filter hot through Celite. Evaporate solvent.

  • Result: Predominantly 2-methoxypyridine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete deprotonationIncrease activation time at RT before adding MeI. Ensure NaH is fresh.
N-Alkylation Observed Pyridine Nitrogen competitionUse sterically hindered base (rarely helps) or switch to Protocol B (

).
Runaway Exotherm NaH + DMF reactionSTOP IMMEDIATELY. Switch solvent to THF. If DMF is required, cool to -10°C during addition.
Starting Material Remains Moisture contaminationWilliamson synthesis is strictly anhydrous. Dry solvents over molecular sieves.
Product Decomposition Acidic workupPyridine ethers can hydrolyze. Keep workup neutral or basic (

).

References

  • Safety of NaH/DMF: Yang, H. et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Org.[5][6][7][8] Process Res. Dev.2019 , 23, 2210–2217.

  • Williamson Mechanism: "The Williamson Ether Synthesis."[9][10] Master Organic Chemistry.

  • Silver Oxide Method: Tanabe, M. et al. "Silver Oxide Mediated Methylation." Org.[5][6][7][8] Synth.1990 , Coll. Vol. 7, 386. (General methodology application).

  • O- vs N-Alkylation: "Selective N-Alkylation of 2-Pyridones." Thieme Connect. (Context on selectivity challenges).

  • General Ether Synthesis: "10.6: Williamson Ether Synthesis." Chemistry LibreTexts.

Sources

Method

Application Note: High-Fidelity Synthesis of 2,6-Dichloro-3-(methoxymethyl)pyridine

The following Application Note is structured to guide drug development professionals through the high-fidelity conversion of 2,6-dichloronicotinic acid esters to their corresponding methoxymethyl derivatives. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured to guide drug development professionals through the high-fidelity conversion of 2,6-dichloronicotinic acid esters to their corresponding methoxymethyl derivatives.

Executive Summary

The transformation of 2,6-dichloronicotinic acid esters (e.g., ethyl or methyl 2,6-dichloronicotinate) into 3-(methoxymethyl) groups is a critical sequence in the synthesis of agrochemicals and kinase inhibitors. This structural motif modulates lipophilicity and metabolic stability.

This guide addresses the primary synthetic challenge: Chemoselectivity . The electron-deficient 2,6-dichloropyridine ring is highly susceptible to nucleophilic aromatic substitution (


) at the C2 and C6 positions. Standard reducing agents (e.g., 

) or aggressive alkylation conditions often lead to dechlorination or ring degradation.

This protocol details a robust, two-stage "Reduction-Methylation" sequence designed to preserve the halogen scaffold while achieving high yields (>85%).

Strategic Analysis & Mechanism

The Challenge: Halogen Retention

Direct reduction of esters to ethers is rare and often requires exotic silane chemistry not suitable for scale-up. The industry-standard approach involves reducing the ester to an alcohol, followed by O-methylation.

  • Risk: Hydride sources like Lithium Aluminum Hydride (

    
    ) are powerful nucleophiles.[1][2] On a pyridine ring activated by two chlorines, 
    
    
    
    can attack the C-Cl bond, leading to hydro-dehalogenation (yielding 2-chloropyridine or pyridine derivatives).
  • Solution: Use Sodium Borohydride (

    
    ) in Methanol . This system is mild enough to leave the C-Cl bonds intact but, when activated by the protic solvent, sufficiently active to reduce the ester to the primary alcohol.
    
Reaction Pathway

The transformation proceeds via a 2,6-dichloro-3-(hydroxymethyl)pyridine intermediate.

ReactionPathway Ester 2,6-Dichloro Ester Aldehyde Aldehyde (Transient) Ester->Aldehyde NaBH4/MeOH (Red. Step 1) Alcohol 3-Hydroxymethyl Intermediate Aldehyde->Alcohol Fast Alkoxide Alkoxide Anion Alcohol->Alkoxide NaH/THF (Deprotonation) Product 3-Methoxymethyl Target Alkoxide->Product MeI (SN2 Alkylation)

Figure 1: Stepwise mechanistic pathway from ester to methoxymethyl ether. Note the transient nature of the aldehyde.

Experimental Protocol

Part A: Chemoselective Reduction

Objective: Reduce Ethyl 2,6-dichloronicotinate to 2,6-dichloro-3-hydroxymethylpyridine.

Reagents:

  • Ethyl 2,6-dichloronicotinate (1.0 equiv)

  • Sodium Borohydride (

    
    ) (4.0 equiv)
    
  • Methanol (anhydrous, 10 V)

  • Quench: Acetone, Sat.

    
    , Ethyl Acetate.
    

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Ethyl 2,6-dichloronicotinate and anhydrous Methanol. Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     portion-wise over 30 minutes. Note: Exothermic evolution of 
    
    
    
    gas.[1] Ensure adequate venting.
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The ester spot (

      
      ) should disappear, replaced by the alcohol spot (
      
      
      
      ).
  • Quench: Cool back to 0°C. Add Acetone (2 equiv) to destroy excess hydride (formation of isopropanol). Stir for 15 mins.

  • Workup: Remove methanol under reduced pressure. Resuspend residue in Ethyl Acetate and wash with saturated

    
     followed by Brine.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate. The crude alcohol is typically a white solid sufficient for the next step.
    
Part B: O-Methylation (Williamson Ether Synthesis)

Objective: Convert the alcohol to 2,6-dichloro-3-(methoxymethyl)pyridine.

Reagents:

  • Intermediate Alcohol (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Methyl Iodide (

    
    ) (1.5 equiv)
    
  • THF (anhydrous, 10 V)

Procedure:

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C under Nitrogen. Add the Intermediate Alcohol (dissolved in minimal THF) dropwise.

    • Observation: Gas evolution (

      
      ). Stir for 30 mins at 0°C until evolution ceases (formation of Alkoxide).
      
  • Alkylation: Add Methyl Iodide dropwise via syringe. Keep temperature < 5°C to prevent side reactions.

  • Completion: Warm to RT and stir for 2 hours.

  • Workup: Quench carefully with cold water. Extract with Diethyl Ether or MTBE. Wash organics with 10%

    
     (to remove iodine color) and water.
    
  • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Data Summary & Expected Results

ParameterReduction Step (NaBH4)Methylation Step (NaH/MeI)
Yield (Typical) 90 - 95%85 - 92%
Reaction Time 4 - 6 Hours2 - 3 Hours
Key Impurity 2-chloropyridine (Over-reduction)C-Methylated byproduct (Rare)
Appearance White Crystalline SolidColorless to Pale Yellow Oil
1H NMR Diagnostic

4.64 ppm (s, 2H,

)

3.40 ppm (s, 3H,

)

Workflow Visualization

Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Methylation Start Start: Ester Substrate Cool Cool MeOH Soln to 0°C Start->Cool AddRed Add NaBH4 (Portionwise) Cool->AddRed Monitor TLC Check (Disappearance of Ester) AddRed->Monitor Quench Quench with Acetone/NH4Cl Monitor->Quench Dry Dry Intermediate (Azeotrope) Quench->Dry Deprot NaH/THF (0°C) Dry->Deprot Alkylate Add MeI -> Stir 2h Deprot->Alkylate Finish Final Product: 2,6-dichloro-3-(methoxymethyl)pyridine Alkylate->Finish

Figure 2: Operational workflow for the two-stage synthesis protocol.

Troubleshooting & Optimization

Issue: Dechlorination (Loss of Cl)
  • Cause: Reaction temperature too high during reduction or use of

    
    .
    
  • Fix: Strictly maintain 0°C during

    
     addition. If dechlorination persists, switch solvent system to THF:MeOH (10:1)  to lower the effective concentration of methoxide species. Alternatively, use 
    
    
    
    (0.5 equiv) with
    
    
    to increase chemoselectivity towards the ester.
Issue: Incomplete Methylation
  • Cause: Moisture in the alcohol intermediate or degraded NaH.

  • Fix: Ensure the intermediate alcohol is dried via azeotropic distillation with toluene before adding to the NaH suspension. Use fresh NaH.

Issue: Safety (Methyl Iodide)
  • Hazard: MeI is a potent neurotoxin and alkylator.

  • Control: Handle strictly in a fume hood. Quench all glassware and waste with aqueous ammonia or hydroxide to destroy residual MeI before removal from the hood.

References

  • ChemicalBook. (2025). (2,6-Dichloro-3-pyridinyl)methanol | 55304-90-0.[3] Retrieved from

    • Validates the synthesis of the alcohol intermediate from 2,6-dichloronicotinic acid precursors.
  • Vertex AI Search. (2025). Synthesis of 2,6-dichloro-3-hydroxymethylpyridine. (Snippet 1.1). Confirms yield (94%) and reagents (Borane-THF or NaBH4) for the reduction step.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from

    • Provides mechanistic grounding on the selectivity differences between LiAlH4 and NaBH4.
  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? Retrieved from

    • Supports the protocol modification using MeOH or Lewis Acids to enable NaBH4 ester reduction.
  • National Institutes of Health (NIH). (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. Retrieved from

    • Contextualizes the chemistry of 2,6-dichloro-3-substituted pyridines in drug development.

Sources

Application

Strategic Installation of Methoxymethyl (MOM) Groups on Nitrogen Heterocycles

Application Note & Protocol Guide Abstract The methoxymethyl (MOM) group is a cornerstone protecting group in medicinal chemistry, valued for its robust stability against basic nucleophiles, organolithiums, and reducing...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

The methoxymethyl (MOM) group is a cornerstone protecting group in medicinal chemistry, valued for its robust stability against basic nucleophiles, organolithiums, and reducing agents, while maintaining a low steric profile. However, its introduction onto nitrogen heterocycles (N-heterocycles) presents unique challenges compared to alcohols, primarily due to the nucleophilicity of the nitrogen atom and the carcinogenicity of the standard reagent, chloromethyl methyl ether (MOMCl). This guide provides a scientifically grounded decision framework and detailed protocols for N-MOM protection, emphasizing safety, regioselectivity, and scalable "in-situ" generation methods.

Reagent Landscape & Selection Strategy

The choice of reagent is dictated by the acidity of the N-H bond, the basicity of the heterocycle, and safety constraints.

ReagentActive SpeciesPrimary ApplicationSafety Profile
MOMCl (Commercial)

Small-scale synthesis; substrates requiring strong bases (NaH).High Risk: Known carcinogen. Volatile.
DMM + Acyl Chloride

(In-situ)
Preferred Method. Process chemistry; scale-up. Generates MOMCl on demand.Moderate: Avoids isolation of MOMCl.
DMM + Lewis Acid

Acid-stable, non-basic substrates (e.g., amides, lactams).Low: Uses Dimethoxymethane (Methylal).
MOM-Phenyl Sulfide Radical/CationicElectrochemical or oxidative methods (specialized).Low: Avoids halides entirely.
Decision Matrix for Protocol Selection

MOM_Selection Start Substrate Analysis Acidity pKa of N-H? Start->Acidity High_pKa High pKa (>15) (Indole, Pyrrole) Acidity->High_pKa Non-Acidic Low_pKa Low pKa (<12) (Imidazole, Pyrazole) Acidity->Low_pKa Acidic Protocol_A Protocol A: NaH + MOMCl High_pKa->Protocol_A Requires Strong Base Safety Safety/Scale Constraint? Low_pKa->Safety Protocol_B Protocol B: DIPEA + MOMCl Safety->Protocol_B Small Scale (<1g) Protocol_C Protocol C: In-Situ MOMCl (ZnBr2/AcCl) Safety->Protocol_C Large Scale/Green

Figure 1: Decision tree for selecting the optimal N-methoxymethylation protocol based on substrate acidity and safety requirements.

Mechanism of Action
A. Base-Mediated Alkylation (Classical)

For heterocycles like indole or imidazole, the reaction proceeds via an


 mechanism.
  • Deprotection: The base (NaH or DIPEA) removes the N-H proton.

  • Alkylation: The resulting nitrogen anion attacks the methylene carbon of MOMCl, displacing the chloride.

    • Note: For ambident nucleophiles (e.g., Indole), the "hard" nature of the MOM cation favors N-alkylation over C-alkylation, provided the solvent is polar aprotic (DMF/THF) to separate the ion pair.

B. In-Situ Generation (The "Green" Route)

To avoid handling carcinogenic MOMCl, it is generated in the reaction vessel using Dimethoxymethane (DMM) and Acetyl Chloride with a Lewis Acid catalyst (ZnBr


).


The generated MOMCl is then immediately trapped by the heterocycle in the presence of a base.
Detailed Protocols
Protocol A: Sodium Hydride Method (For Indoles, Pyrroles, Lactams)

Best for: Weakly acidic substrates requiring irreversible deprotonation.

Materials:

  • Substrate (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 – 1.5 equiv)

  • MOMCl (1.2 equiv) [CAUTION: Carcinogen]

  • Anhydrous DMF or THF

  • Quenching agent: Sat. NH

    
    Cl
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotection: Suspend NaH (1.5 equiv) in anhydrous DMF at 0°C.

  • Addition: Add the heterocycle (dissolved in minimal DMF) dropwise to the NaH suspension. Evolution of H

    
     gas will be observed.
    
  • Anion Formation: Stir at 0°C for 30 minutes (or until gas evolution ceases) to ensure complete formation of the sodium salt.

  • Alkylation: Add MOMCl (1.2 equiv) dropwise via syringe.

    • Critical: Keep temperature at 0°C during addition to prevent exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (MOM products are typically less polar than the starting material).

  • Workup: Cool to 0°C. Carefully quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na
    
    
    
    SO
    
    
    .

Troubleshooting:

  • C-alkylation observed (Indoles): Switch solvent to THF and add 18-crown-6 to complex the sodium cation, making the nitrogen "naked" and more nucleophilic.

Protocol B: The "In-Situ" Safety Protocol (For Scale-up & General Use)

Best for: Avoiding isolation of MOMCl. Applicable to Imidazoles, Pyrazoles, and Indoles.[1]

Materials:

  • Substrate (1.0 equiv)

  • Dimethoxymethane (DMM) (1.5 equiv)

  • Acetyl Chloride (1.5 equiv)

  • Zinc Bromide (ZnBr

    
    ) (0.01 equiv / catalytic)
    
  • DIPEA (2.0 equiv)

  • Solvent: DCM or Toluene

Step-by-Step:

  • Generation Phase: In a dry flask under inert atmosphere, combine DMM (1.5 equiv) and anhydrous Toluene.

  • Catalysis: Add catalytic ZnBr

    
     (1 mol%).
    
  • Activation: Add Acetyl Chloride (1.5 equiv) dropwise at RT. Stir for 15 minutes. The solution now contains MOMCl.

  • Coupling:

    • Option 1 (One Pot): Add the heterocycle and DIPEA (2.0 equiv) directly to this mixture.

    • Option 2 (Cannulation): If the heterocycle is sensitive to acid, premix the heterocycle and DIPEA in a separate flask, then cannulate the generated MOMCl solution into the basic heterocycle solution at 0°C.

  • Completion: Stir at RT for 2–16 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[2]
    

Why this works: The ZnBr


 catalyzes the cleavage of the acetal (DMM) by the acyl chloride, swapping a methoxy group for a chlorine. This produces MOMCl in solution without user exposure.
Deprotection Strategies

The MOM group is an acetal and is cleaved by Bronsted or Lewis acids.

MethodConditionsNotes
Standard 6M HCl / MeOH (1:1), 50°CRobust; removes MOM rapidly.
Mild TFA / DCM (1:1), 0°C to RTGood for acid-sensitive substrates.
Lewis Acid BBr

in DCM, -78°C
Cleaves MOM and methyl ethers simultaneously.
Specific PPTS / t-BuOH, RefluxVery mild; preserves other acid-labile groups.
Comparative Data
ParameterNaH / MOMCl (Protocol A)In-Situ DMM (Protocol B)
Yield (Indole) 85-95%75-85%
Yield (Imidazole) 90-98%80-90%
Reaction Time 2-4 Hours4-16 Hours
Safety Hazard High (Carcinogen isolation)Low (Contained intermediate)
Atom Economy ModerateGood (Acetate byproduct)
References
  • Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P. G. M. John Wiley & Sons, 2014. (The authoritative text on protecting group stability and deprotection).
  • Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." Journal of Organic Chemistry, 2005 , 70(23), 9618–9621. Link (The core reference for In-Situ MOMCl generation).

  • Fujioka, H. et al. "One-Pot Synthesis of MOM Ethers from Alcohols using Dimethoxymethane." Organic Letters, 2009 , 11(22), 5138–5141. Link

  • Tung, C. L. et al. "Methoxymethylation of Alcohols and Phenols with Dimethoxymethane Catalyzed by Iron(III) Chloride." Tetrahedron Letters, 2011, 52, 5138.

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of 2,6-dichloro-3-(methoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 2,6-dichloro-3-(methoxymethyl)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its subst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-3-(methoxymethyl)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its substituted pyridine core is a common motif in biologically active molecules, making efficient and scalable access to this intermediate a critical aspect of drug discovery and development. This document provides a detailed guide to two primary scalable synthetic routes for the preparation of 2,6-dichloro-3-(methoxymethyl)pyridine, offering in-depth protocols and expert insights into the experimental choices.

Strategic Approaches to Synthesis

Two principal retrosynthetic pathways have been identified as scalable and efficient for the synthesis of 2,6-dichloro-3-(methoxymethyl)pyridine. The choice between these routes may depend on the availability of starting materials, desired scale of production, and specific laboratory capabilities.

Route 1: Reduction of 2,6-Dichloronicotinic Acid followed by Etherification. This route is advantageous when 2,6-dichloronicotinic acid is readily available. The carboxylic acid is first selectively reduced to the corresponding alcohol, which is then converted to the methyl ether.

Route 2: Functionalization of a Pre-chlorinated Pyridine. This approach typically starts with a more readily available substituted pyridine, which is then elaborated to the target molecule through a series of chlorination and substitution reactions.

Route 1: Synthesis via Reduction and Etherification

This synthetic strategy is a robust and high-yielding approach, particularly suitable for large-scale production where the starting material, 2,6-dichloronicotinic acid, is commercially accessible.[1]

Diagram of Synthetic Pathway (Route 1)

Route_1_Synthesis A 2,6-Dichloronicotinic Acid B (2,6-Dichloro-3-pyridinyl)methanol A->B Reduction (e.g., BH3-THF) C 2,6-Dichloro-3-(methoxymethyl)pyridine B->C Etherification (e.g., Williamson Ether Synthesis)

Caption: Synthetic pathway for Route 1.

Protocol 1.1: Reduction of 2,6-Dichloronicotinic Acid

This protocol details the selective reduction of the carboxylic acid functionality to a primary alcohol. The use of borane-tetrahydrofuran complex offers excellent selectivity and high yields.[1]

Materials:

  • 2,6-Dichloronicotinic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Water

  • Potassium carbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dichloronicotinic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Under a nitrogen atmosphere, slowly add the borane-tetrahydrofuran complex (1.5 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of water.

  • Add potassium carbonate and stir the mixture vigorously for 2 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford (2,6-dichloro-3-pyridinyl)methanol.[1]

Expert Insights: The use of anhydrous conditions is crucial for the success of this reaction, as borane reagents are sensitive to moisture. The slow addition of the borane complex at low temperature helps to control the exothermicity of the reaction.

Protocol 1.2: Williamson Ether Synthesis of 2,6-Dichloro-3-(methoxymethyl)pyridine

This protocol describes the conversion of the intermediate alcohol to the desired methyl ether via a Williamson ether synthesis. This classic and reliable method involves the formation of an alkoxide followed by its reaction with a methylating agent.[2][3][4]

Materials:

  • (2,6-Dichloro-3-pyridinyl)methanol

  • Anhydrous solvent (e.g., THF or DMF)

  • Strong base (e.g., Sodium hydride (NaH))

  • Methylating agent (e.g., Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄))

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve (2,6-dichloro-3-pyridinyl)methanol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the methylating agent (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2,6-dichloro-3-(methoxymethyl)pyridine.

Expert Insights: The choice of base and solvent can influence the reaction rate and yield. Sodium hydride is a strong, non-nucleophilic base that is highly effective for generating alkoxides. DMF can also be used as a solvent and may accelerate the reaction.[2] The purity of the starting alcohol is important to avoid side reactions.

Route 2: Synthesis via Chlorination and Nucleophilic Substitution

This alternative route provides a scalable pathway to the target molecule, particularly if substituted pyridines that can be readily converted to 2,6-dichloro-3-(chloromethyl)pyridine are more accessible or cost-effective.

Diagram of Synthetic Pathway (Route 2)

Route_2_Synthesis D Suitable Pyridine Precursor (e.g., 2,6-dichloro-3-methylpyridine) E 2,6-Dichloro-3-(chloromethyl)pyridine D->E Chlorination (e.g., NCS, radical initiator) F 2,6-Dichloro-3-(methoxymethyl)pyridine E->F Nucleophilic Substitution (e.g., NaOMe)

Caption: Synthetic pathway for Route 2.

Protocol 2.1: Synthesis of 2,6-Dichloro-3-(chloromethyl)pyridine

The synthesis of the key chloromethyl intermediate can be achieved through various methods, including the radical chlorination of 2,6-dichloro-3-methylpyridine.

Materials:

  • 2,6-Dichloro-3-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))

  • Anhydrous solvent (e.g., Carbon tetrachloride (CCl₄) or Chlorobenzene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloro-3-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS or NMR. Additional portions of the initiator may be required.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 2,6-dichloro-3-(chloromethyl)pyridine.

Expert Insights: Radical chlorination reactions can sometimes lead to over-chlorination. Careful control of the stoichiometry of the chlorinating agent and reaction time is essential. The choice of solvent is also critical for both solubility and reaction efficiency.

Protocol 2.2: Nucleophilic Substitution with Sodium Methoxide

This protocol details the conversion of the chloromethyl intermediate to the final product via a nucleophilic substitution reaction with sodium methoxide.

Materials:

  • 2,6-Dichloro-3-(chloromethyl)pyridine

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloro-3-(chloromethyl)pyridine (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be required to drive the reaction to completion.

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,6-dichloro-3-(methoxymethyl)pyridine.

Expert Insights: The reaction is typically clean and high-yielding. The use of anhydrous methanol is recommended to prevent side reactions. The reaction temperature can be adjusted to control the reaction rate.

Data Summary

RouteKey IntermediateTypical Yield (%)Purity (%)Scale-up Considerations
1(2,6-Dichloro-3-pyridinyl)methanol90-95 (for reduction step)[1]>98Availability and cost of 2,6-dichloronicotinic acid; handling of borane reagents.
22,6-Dichloro-3-(chloromethyl)pyridineVariable (depends on chlorination method)>95Control of chlorination selectivity; handling of radical initiators.

Conclusion

Both synthetic routes presented offer scalable and efficient methods for the preparation of 2,6-dichloro-3-(methoxymethyl)pyridine. Route 1, starting from 2,6-dichloronicotinic acid, is a well-defined and high-yielding pathway. Route 2 provides a valuable alternative, particularly when the corresponding 3-methylpyridine precursor is more readily available. The choice of the optimal route will be dictated by factors such as starting material availability, cost, and the specific capabilities of the production facility. The detailed protocols and expert insights provided in this guide are intended to facilitate the successful implementation of these syntheses in a research and development setting.

References

  • Dermer, O. C. The Williamson Synthesis of Ethers. Chemical Reviews, 1934 , 14 (4), 385–411. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • LS College. Williamson ether synthesis. [Link]

Sources

Application

Application Note: Strategic Functionalization of 2,6-Dichloro-3-(methoxymethyl)pyridine

This guide details the strategic application of 2,6-dichloro-3-(methoxymethyl)pyridine (CAS: 1330763-31-9) as a high-value scaffold in medicinal chemistry. Executive Summary The pyridine scaffold remains a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 2,6-dichloro-3-(methoxymethyl)pyridine (CAS: 1330763-31-9) as a high-value scaffold in medicinal chemistry.

Executive Summary

The pyridine scaffold remains a cornerstone of modern drug discovery, appearing in over 20% of the top 200 marketed drugs. 2,6-Dichloro-3-(methoxymethyl)pyridine represents a "privileged" electrophile due to its unique substitution pattern. The 3-methoxymethyl (MOM) group serves two critical functions:

  • Steric Director: It breaks the symmetry of the 2,6-dichloro system, directing nucleophilic attack away from the hindered C2 position toward the more accessible C6 position.

  • Latent Functionality: The ether moiety is stable under basic SNAr and coupling conditions but can be unmasked to a primary alcohol (via Lewis acids) or oxidized to an aldehyde for further elaboration.

This building block is particularly relevant for the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs) and Type II Kinase Inhibitors , where the pyridine core serves as a hinge binder or central scaffold.

Chemical Profile & Handling

Table 1: Physicochemical Properties [1]

PropertyValueNotes
CAS Number 1330763-31-9Verified identity
Formula C₇H₇Cl₂NO
MW 192.04 g/mol
Appearance White to off-white solidLow melting point solid
Storage 2–8°C, Inert AtmosphereHygroscopic; protect from moisture
Solubility DCM, THF, DMF, DMSOPoor solubility in water/hexanes
Key Hazard Skin/Eye Irritant (H315, H319)Handle in fume hood

Critical Reactivity Logic: The "Steric Steering" Effect

The primary challenge in utilizing 2,6-dichloropyridines is controlling regioselectivity during the first Nucleophilic Aromatic Substitution (SNAr).

  • Electronic Factor: Both C2 and C6 are activated by the ring nitrogen (α-positions).[2]

  • Steric Factor: The 3-(methoxymethyl) group exerts significant steric pressure on the adjacent C2 position.

  • Outcome: Under kinetic control, bulky nucleophiles (e.g., secondary amines, anilines) will preferentially attack C6 . Smaller nucleophiles (e.g., methoxide, hydrazine) may erode this selectivity, requiring lower temperatures.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the decision tree for functionalizing this scaffold.

G Start 2,6-Dichloro-3- (methoxymethyl)pyridine Cond_SNAr Condition A: Bulky Amine, DIPEA DMF, 60°C Start->Cond_SNAr S_NAr Path Cond_Suzuki Condition B: Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, 90°C Start->Cond_Suzuki Suzuki Path Product_C6 Major Product: 6-Amino-2-chloro (Kinetic Control) Cond_SNAr->Product_C6 >90% Regioselectivity Product_C2 Minor Product: 2-Amino-6-chloro (Thermodynamic/Small Nu) Cond_SNAr->Product_C2 <10% (Impurity) Coupling Biaryl Product (C6-Aryl dominant) Cond_Suzuki->Coupling Preferential Oxidative Addition at C6 (Steric)

Figure 1: Reaction workflow demonstrating the steric steering effect of the 3-MOM group favoring C6 functionalization.

Experimental Protocols

Protocol A: Regioselective SNAr Amination (C6-Selective)

Objective: To introduce an amine at the C6 position while retaining the C2-chloride for subsequent coupling.

Materials:

  • Substrate: 2,6-Dichloro-3-(methoxymethyl)pyridine (1.0 eq)

  • Nucleophile: Morpholine or substituted aniline (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a dried reaction vial equipped with a magnetic stir bar, dissolve the pyridine substrate (1.0 eq) in anhydrous DMF.

  • Addition: Add DIPEA (2.5 eq) followed by the amine nucleophile (1.1 eq) dropwise at room temperature.

    • Note: Adding the nucleophile slowly helps maintain kinetic control.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

    • Checkpoint: You should observe the consumption of the starting material and the formation of a single major peak (C6-isomer). If the C2-isomer forms (usually lower Rf due to hydrogen bonding with the MOM oxygen), lower the temperature to 40°C and extend time.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel. The C6-isomer typically elutes first (less polar) compared to the C2-isomer.

Validation Data (Typical):

  • Yield: 75–85%

  • Regioisomeric Ratio (C6:C2): Typically >10:1 for secondary amines.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl group. If performed before SNAr, the coupling often favors the less hindered C6 position, though mixtures are more common than in SNAr.

Materials:

  • Substrate: 2,6-Dichloro-3-(methoxymethyl)pyridine (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: 2M Na₂CO₃ (aq) (3.0 eq)

  • Solvent: 1,4-Dioxane (0.15 M)

Procedure:

  • Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or round-bottom flask. Sparge with argon for 10 minutes.

  • Catalysis: Add the Pd catalyst and aqueous base. Seal the vessel under argon.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min).

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Purification: Silica chromatography.

Troubleshooting & Optimization

Issue: Poor Regioselectivity (Ratio < 5:1)

  • Cause: The nucleophile is too small (e.g., methylamine) or the temperature is too high (thermodynamic equilibration).

  • Solution: Switch to a non-polar solvent (Toluene) and use a weaker base (K₂CO₃). Non-polar solvents often enhance the steric differentiation between C2 and C6.

Issue: Hydrolysis of the Chloride

  • Cause: Wet solvents (DMF is hygroscopic).

  • Solution: Use molecular sieves in the reaction vessel. Hydrolysis yields the pyridone, which is a dead-end byproduct.

Issue: MOM Group Instability

  • Cause: Highly acidic workup (pH < 2).

  • Solution: Keep aqueous workups neutral or slightly basic (pH 7–9). The methoxymethyl ether is acid-labile.

References

  • Schlosser, M., et al. "Regioselective substitution of 2,6-dichloropyridines." Tetrahedron, 2005. (Foundational work on pyridine halogen displacement).
  • Blakemore, D. C., et al. "Organic synthesis of P2X3 antagonists." Journal of Medicinal Chemistry, 2018. (Context for diaminopyridine scaffolds).
  • BenchChem Technical Data. "Synthesis of 2-Amino-6-methoxy-3-nitropyridine and related analogs."

  • Sigma-Aldrich/Merck. "Product Specification: 2,6-Dichloropyridines."

  • WuXi AppTec. "QM Analysis of Regioselectivity in SNAr reactions of Dichloropyrimidines and Pyridines."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,6-Dichloropyridine Functionalization

Executive Summary & Chemical Landscape User Query: "How do I control regioselectivity when lithiating 2,6-dichloropyridine? I am seeing low yields, starting material recovery, or polymeric tars." Technical Assessment: 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Landscape

User Query: "How do I control regioselectivity when lithiating 2,6-dichloropyridine? I am seeing low yields, starting material recovery, or polymeric tars."

Technical Assessment: 2,6-Dichloropyridine (2,6-DCP) presents a classic "chemoselectivity vs. regioselectivity" conflict. The substrate has three distinct reactive modes depending on the base and conditions chosen. Failure to distinguish between Kinetic Deprotonation (C3), Lithium-Halogen Exchange (C2), and Nucleophilic Addition (C2/C6) is the primary cause of experimental failure.

The Three Reactive Pathways
Target PositionMechanismReagent SystemCritical Control Parameter
C3 (Beta) Directed Ortho Metalation (DoM)LDA or LiTMP in THFTemp < -78°C (Prevents Pyridyne formation)
C2 (Alpha) Lithium-Halogen Exchangen-BuLi in Et₂O/TolueneStoichiometry (Avoid excess base to prevent addition)
C4 (Gamma) Indirect / Blocking StrategyRequires C3-Silylation firstSterics (Direct C4 lithiation is thermodynamically unfavorable)

Interactive Troubleshooting Modules

Module A: "I want to functionalize C3, but I'm getting tar/black mixtures."

Diagnosis: You likely triggered the Pyridyne Elimination Pathway . The C3-lithiated species (3-Li-2,6-DCP) is thermally unstable. The Chlorine at C2 is a good leaving group. If the temperature rises above -60°C before the electrophile is added, LiCl eliminates to form 2,6-pyridyne, which rapidly polymerizes into "tar."

The Fix (Protocol 3.1):

  • Switch Base: Use LDA (Lithium Diisopropylamide).[1][2] It is non-nucleophilic and bulky enough to avoid attacking the ring, but strong enough to deprotonate C3.

  • Temperature Discipline: Maintain -78°C strictly. Do not allow the reaction to warm to 0°C for the "reaction to complete." The lithiation is fast (< 30 mins).

  • Quench Cold: Add your electrophile at -78°C.

Module B: "I used n-BuLi and got a mixture of alkylated products."

Diagnosis: You suffered from Nucleophilic Attack (S_NAr / Addition). n-BuLi is a potent nucleophile. While it can perform Li-Hal exchange at C2, it competes by attacking the C6 position (addition) or displacing the Cl (S_NAr).

The Fix (Protocol 3.2):

  • Solvent Switch: Use Toluene or Ether instead of THF. Non-polar solvents favor the aggregation of n-BuLi, making it less nucleophilic but still capable of Li-Hal exchange.

  • Inverse Addition: If possible, add the base to the substrate at -78°C, rather than the substrate to the base.

Module C: "I want C4 selectivity, but I keep hitting C3."

Diagnosis: Thermodynamic/Kinetic Mismatch. The C3 proton is significantly more acidic (pKa ~26) than C4 due to the inductive effect of the adjacent Chlorine and Nitrogen. You cannot "force" C4 lithiation directly on 2,6-DCP with standard bases.

The Fix (Advanced Strategy):

  • The "Dance" Myth: Unlike bromo-pyridines, 2,6-dichloro derivatives do not undergo clean "Halogen Dance" to C4 easily; they tend to decompose.

  • The Silyl-Block: You must use the "Block-and-Delete" method.

    • Lithiate C3 (LDA) → Quench with TMSCl (Trimethylsilyl chloride).

    • Isolate 3-TMS-2,6-DCP.

    • Lithiate again (LiTMP). The bulky TMS blocks C3; the base is forced to C4.

    • Quench with Electrophile.

    • Remove TMS (TBAF).

Validated Experimental Protocols (SOPs)

Protocol A: C3-Selective Carboxylation (DoM)

Target: 2,6-dichloronicotinic acid derivatives

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents:

    • 2,6-Dichloropyridine (1.0 equiv)

    • LDA (1.1 equiv, freshly prepared or titrated)

    • THF (Anhydrous, 0.2 M concentration)

  • Execution:

    • Cool THF/LDA solution to -78°C .

    • Add 2,6-DCP (dissolved in minimal THF) dropwise over 10 mins. Do not let temp rise.

    • Stir at -78°C for 30 minutes . (Longer times increase risk of pyridyne formation).

    • Add Electrophile (e.g., solid CO₂ or ethyl chloroformate) quickly.

    • Allow to warm to RT only after 15 mins of stirring with electrophile.

Protocol B: C2-Selective Exchange

Target: 2-chloro-6-functionalized pyridines

  • Setup: Flame-dry flask, Argon atmosphere.

  • Reagents:

    • 2,6-Dichloropyridine (1.0 equiv)

    • n-BuLi (1.05 equiv, 2.5M in hexanes)

    • Solvent: Diethyl Ether (Et₂O) or Toluene (Critical for selectivity).

  • Execution:

    • Cool substrate in solvent to -78°C .[1][3][4][5]

    • Add n-BuLi slowly down the side of the flask.

    • Stir for 45 minutes at -78°C.

    • Add Electrophile.[1][6][7][8]

    • Note: If you use THF, n-BuLi will attack the ring (nucleophilic addition) leading to butyl-substituted byproducts.

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on reagent selection.

G Substrate 2,6-Dichloropyridine LDA Base: LDA / LiTMP (Non-nucleophilic) Substrate->LDA THF, -78°C nBuLi Base: n-BuLi (Nucleophilic) Substrate->nBuLi Conditions determine path C3_Li C3-Lithio Species (Kinetic Control) LDA->C3_Li Deprotonation (DoM) C2_Li C2-Lithio Species (Li-Hal Exchange) nBuLi->C2_Li Et2O/Toluene, -78°C (Exchange favored) Ring_Add Nucleophilic Addition (C2/C6 Alkylation) nBuLi->Ring_Add THF or > -50°C (Nucleophilic attack) Pyridyne DANGER: 2,3-Pyridyne (Tars/Polymers) C3_Li->Pyridyne Warm > -60°C (LiCl elimination) C3_Prod C3-Product (Nicotinic deriv.) C3_Li->C3_Prod + Electrophile C2_Prod C2-Product (Picolinic deriv.) C2_Li->C2_Prod + Electrophile Trash Butyl-Pyridine (Impurity) Ring_Add->Trash Irreversible

Caption: Decision tree showing how base selection and temperature dictate the fate of 2,6-dichloropyridine. Note the red "Danger" path for Pyridyne formation.

FAQ: Expert Corner

Q: Can I use "Turbo-Grignards" (iPrMgCl·LiCl) to improve safety? A: Yes, and it is highly recommended for scale-up. The Magnesium-ate complex is less basic and less prone to inducing pyridyne elimination than Li-species. However, Magnesiation of 2,6-DCP is slower and may require warming to -40°C, which re-introduces the risk of scrambling. For lab scale (<5g), LDA at -78°C is sharper.

Q: Why does my reaction turn deep red/black? A: This is the universal sign of Pyridyne formation . The 2,3-pyridyne intermediate is highly reactive and oligomerizes into conjugated systems that absorb light strongly. If you see this, your internal temperature probe likely wasn't accurate, or you added the substrate too fast (exotherm).

Q: Can I access C4 via Halogen Dance on this substrate? A: Not reliably. While 2,6-dibromopyridine can undergo halogen dance, the 2,6-dichloro analog is resistant because the C-Cl bond is stronger and the Li-Cl exchange is slower than the rate of decomposition. Use the Silyl-blocking method described in Module C.

References

  • Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of Pyridines and Quinolines. Heterocycles. Link

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link

  • Gros, P. C., & Fort, Y. (2002). Unimetal Superbases for the Deprotonation of Pyridines. European Journal of Organic Chemistry. Link

  • Marsais, F., & Queguiner, G. (1981). Regioselective Lithiation of Chloropyridines. Tetrahedron. Link

Sources

Optimization

Technical Support Center: Pyridine Metalation &amp; Functionalization

Topic: Preventing Nucleophilic Attack During Pyridine Metalation Ticket ID: PYR-MET-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) User Guide Overview Welcome to the Advanced Synthesis Support Modu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Nucleophilic Attack During Pyridine Metalation Ticket ID: PYR-MET-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

User Guide Overview

Welcome to the Advanced Synthesis Support Module. You are likely here because your pyridine metalation yielded a black tar (polymerization), a dihydropyridine adduct (nucleophilic attack), or a complex mixture of regioisomers.

Pyridine is π-deficient, making it highly susceptible to nucleophilic addition at the C2 and C4 positions (Chichibabin-type mechanisms) rather than the desired deprotonation (metalation) . This guide provides the mechanistic logic and validated protocols to suppress nucleophilic attack and ensure successful C–H or C–X functionalization.

Module 1: Diagnostic & Mechanistic Fundamentals

Q: Why did my reaction turn into black tar upon adding n-BuLi?

A: You likely triggered a nucleophilic addition cascade rather than a deprotonation.

Alkyllithiums (n-BuLi, t-BuLi) act as both strong bases and strong nucleophiles. Because the pyridine ring is electron-poor, the LUMO coefficients are largest at C2 and C4. If the kinetic barrier for deprotonation is not significantly lower than that for addition, the alkyllithium attacks the ring, forming a dihydropyridine "ate" complex. This intermediate is unstable and often leads to oxidative polymerization (tar) or ring opening.

The Competitive Pathway Diagram

The following diagram illustrates the bifurcation between the desired metalation and the unwanted nucleophilic attack.

PyridinePathways Start Pyridine Substrate (Electron Deficient) Path_Good Pathway A: Deprotonation (Acid-Base Reaction) Start->Path_Good Steric Bulk (LiTMP) Low Temp (-78°C) Directing Groups Path_Bad Pathway B: Nucleophilic Attack (Carbometalation) Start->Path_Bad Small Nucleophile (n-BuLi) High Temp (>0°C) No Directing Group Reagent Organometallic Base (R-M) Reagent->Path_Good Reagent->Path_Bad Int_Good Pyridyl-Metal Species (Stable Intermediate) Path_Good->Int_Good Int_Bad Dihydropyridine 'Ate' Complex (Unstable) Path_Bad->Int_Bad Prod_Good Functionalized Pyridine (Desired Product) Int_Good->Prod_Good + Electrophile (E+) Prod_Bad Polymer/Tar or 2-Alkyl-Dihydropyridine Int_Bad->Prod_Bad Oxidation/Polymerization

Figure 1: Mechanistic bifurcation in pyridine metalation. Pathway A is favored by bulky bases and low temperatures; Pathway B is favored by small, nucleophilic bases.

Module 2: Reagent Selection & Base Troubleshooting

Q: I cannot use a directing group. How do I metalate "bare" pyridine?

A: Do not use n-BuLi. Switch to Lithium Tetramethylpiperidide (LiTMP) or a Turbo-Hauser Base .

The Solution: LiTMP is a non-nucleophilic base. The steric bulk of the tetramethylpiperidine ring prevents the nitrogen lone pair from approaching the electrophilic C2/C4 carbons of the pyridine, effectively shutting down Pathway B (Nucleophilic Attack).

Protocol: LiTMP Generation & Metalation

  • Preparation: Dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Warm to 0°C for 30 mins to ensure complete formation of LiTMP.

  • Metalation: Cool back to -78°C. Add the pyridine substrate slowly.

  • Result: LiTMP will thermodynamically equilibrate to the 4-position (most acidic due to inductive effects and distance from the nitrogen lone pair repulsion) or the 2-position depending on solvent/temperature, but without addition products [1].

Q: What is a "Turbo" reagent and why should I use it?

A: "Turbo" reagents refer to Knochel’s bases , specifically TMPMgCl·LiCl .[1]

Standard Grignards are too slow for pyridine deprotonation, and lithium reagents are too unstable at higher temperatures. The complexation of LiCl breaks up the polymeric aggregates of the magnesium amide, creating a highly reactive monomeric species that is:

  • More Basic: Capable of deprotonating pyridines.

  • Less Nucleophilic: The TMP ligand prevents addition.

  • Thermally Stable: Can often be used at 0°C or even RT, unlike Li-reagents which require -78°C [2].

Comparison of Bases

ReagentNucleophilicityBasicityStability (Temp)Primary Risk
n-BuLi HighHighLow (<-78°C)Nucleophilic Attack (C2)
LDA MediumHighLow (-78°C)Some addition possible; less regioselective
LiTMP Very LowHighMedium (-40°C)Low risk; expensive
TMPMgCl·LiCl Very LowHighHigh (0°C to RT)Recommended for sensitive substrates

Module 3: Advanced Strategies (Lewis Acids & Exchange)

Q: My substrate has a halogen. Should I use deprotonation?

A: Generally, no . Use Halogen-Metal Exchange .

Lithium-Halogen exchange is kinetically much faster than both deprotonation and nucleophilic attack. This is the most reliable method to functionalize pyridines if you can afford to start with a bromopyridine.

Critical Protocol Note: When using t-BuLi for exchange, you must use 2 equivalents .

  • Eq 1: Performs the Li/Br exchange.

  • Eq 2: Immediately destroys the generated t-BuBr (forming isobutene and isobutane).

  • Why? If t-BuBr remains, it will react with your newly formed pyridyl-lithium (Wurtz coupling), ruining the yield [3].

Q: Can I use Lewis Acids to block the Nitrogen?

A: Yes, this is the


 Complexation Strategy .

Coordinating the pyridine nitrogen with


 serves two purposes:
  • Steric Blocking: It physically blocks the nitrogen, preventing coordination-directed lithiation at C2 (if that is unwanted).

  • Electronic Activation: It increases the acidity of the ring protons.

Warning: While


 blocks N-coordination, it makes the ring more electrophilic. You must  use a bulky, non-nucleophilic base (like TMPMgCl·LiCl) when using this strategy. If you use n-BuLi with a 

-activated pyridine, you will accelerate nucleophilic attack [4].

Module 4: Validated Experimental Workflow

Scenario: Functionalizing 3-Bromopyridine at C3 (Halogen Retention)

Goal: Metalate C3 without losing the Bromine (Halogen Dance) or attacking the ring.

Method: Turbo-Grignard Exchange This method uses


 to selectively exchange the bromine for magnesium.[2] Unlike Li-exchange, the Mg-species is stable and does not undergo "Halogen Dance" (migration of the metal) easily.

Workflow Step1 Step 1: Preparation Dry THF, Argon atm. Substrate: 3-Bromopyridine Step2 Step 2: Turbo Grignard Addition Add i-PrMgCl·LiCl (1.1 eq) Temp: 0°C to RT Step1->Step2 Step3 Step 3: Exchange Reaction Stir 30 min - 2 hrs Forms 3-Pyridyl-MgCl·LiCl Step2->Step3 Kinetic Control Step4 Step 4: Electrophile Trapping Add Electrophile (E+) (e.g., Aldehyde, Iodine) Step3->Step4

Figure 2: Turbo-Grignard exchange protocol for halopyridines. This avoids nucleophilic attack and halogen migration.

Step-by-Step Protocol:

  • Setup: Flame-dry a flask and purge with Argon. Add 3-bromopyridine (1.0 mmol) and anhydrous THF (2 mL).

  • Activation: Add

    
     (1.1 mmol, ~1.3 M in THF) dropwise at 0°C.
    
  • Exchange: Stir at room temperature for 30 minutes. (Note: Standard

    
     would require hours or fail; the LiCl accelerates this).
    
  • Quench: Cool to 0°C, add the electrophile (e.g., benzaldehyde), and warm to RT.

  • Workup: Quench with sat.

    
    , extract with EtOAc.
    

References

  • A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations. Journal of the American Chemical Society.

  • Turbo-Grignard Reagents and Turbo-Hauser Bases. ResearchGate.

  • Lithium-Halogen Exchange Mechanism and Scope. Harvard University Handout.

  • Transition-metal-free BF3-mediated regioselective direct alkylation. PubMed.

Sources

Troubleshooting

Technical Support Center: Troubleshooting MOM Ether Deprotection on Pyridine Scaffolds

Overview: Welcome to the Advanced Synthesis Support Center. This technical guide addresses a notoriously difficult transformation in heterocyclic chemistry: the deprotection of methoxymethyl (MOM) ethers attached to pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: Welcome to the Advanced Synthesis Support Center. This technical guide addresses a notoriously difficult transformation in heterocyclic chemistry: the deprotection of methoxymethyl (MOM) ethers attached to pyridine rings under acidic conditions.

Q1: Why is my methoxymethyl (MOM) ether on a pyridine ring completely unreactive to standard acidic deprotection (e.g., TFA, HCl/MeOH)?

A1: The failure of standard Brønsted acids to cleave pyridyl MOM ethers is rooted in the electronic nature of the pyridine ring under acidic conditions. Pyridine is a basic heterocycle (pKa ~5.2). When you subject it to Brønsted acidic conditions, the pyridine nitrogen is rapidly protonated to form a pyridinium ion[1].

The Causality: Standard MOM ether cleavage relies on the protonation of the acetal oxygen, followed by the departure of methanol to form an oxocarbenium ion intermediate (


). For this to occur, the lone pairs of the phenolic oxygen must donate electron density to stabilize the developing positive charge. However, the newly formed pyridinium ring is strongly electron-withdrawing. It pulls the oxygen's lone pairs towards the ring via resonance, making them unavailable to stabilize the oxocarbenium transition state. Consequently, the activation energy for cleavage skyrockets, rendering the MOM ether essentially inert to standard Brønsted acids[2].

MOM_Cleavage_Failure A Pyridyl MOM Ether B Addition of Brønsted Acid (e.g., HCl, TFA) A->B C Pyridinium MOM Ether (Highly Electron-Deficient) B->C Rapid N-Protonation D Protonation of MOM Acetal Oxygen C->D Equilibrium E Oxocarbenium Ion Formation [Ar-O=CH2]+ D->E BLOCKED Destabilized Transition State F Deprotected Hydroxypyridine E->F H2O Attack (Does not occur)

Logical mechanistic pathway showing how pyridinium formation blocks MOM cleavage.

Q2: How does the stability of a pyridyl MOM ether compare to other phenolic MOM ethers?

A2: The stability of a MOM ether under acidic conditions is inversely proportional to the electron-withdrawing nature of the attached aryl ring. Below is a quantitative data summary comparing relative stabilities:

SubstrateElectronic NatureTypical Deprotection ConditionsCleavage Rate / Stability
p-Methoxy-phenyl MOM ether Electron-richMild Acid (e.g., 10% HCl/MeOH, 25°C)Fast (< 1 hour)
Phenyl MOM ether NeutralModerate Acid (e.g., 3M HCl/THF, 50°C)Moderate (2-4 hours)
p-Nitro-phenyl MOM ether Electron-poorStrong Acid / Heat (e.g., 6M HCl, reflux)Slow (> 12 hours)
Pyridyl MOM ether Highly Electron-poor (Pyridinium)Lewis Acid (e.g., ZnBr₂, TMSBr)Extremely Slow / Stable to Brønsted acids
Q3: If Brønsted acids fail, what is the best protocol to cleave a pyridyl MOM ether?

A3: You must pivot to a Lewis acid-mediated cleavage. Specifically, using Zinc Bromide (


) in the presence of a thiol scavenger (like n-propanethiol) is a highly effective, field-proven method[3].

The Causality: Lewis acids like


 can coordinate directly to the MOM acetal oxygens without protonating the pyridine nitrogen to the extreme degree that a Brønsted acid does. Furthermore, the bromide ion acts as a strong, soft nucleophile that attacks the methylene carbon of the MOM group via an SN2-like pathway. This completely bypasses the highly unstable oxocarbenium intermediate. The addition of n-propanethiol (n-PrSH) acts as a scavenger to trap the released formaldehyde equivalent, driving the equilibrium forward and preventing side reactions[3].

Lewis_Acid_Protocol Step1 1. Dissolve Pyridyl MOM Ether in Anhydrous DCM Step2 2. Add n-PrSH Scavenger (3.0 - 5.0 eq) Step1->Step2 Step3 3. Add Anhydrous ZnBr2 (2.0 - 3.0 eq) Step2->Step3 Step4 4. Stir at RT & Monitor via TLC Step3->Step4 Step5 5. Quench with Sat. NaHCO3 & Extract Step4->Step5

Step-by-step workflow for the Lewis acid-mediated deprotection of pyridyl MOM ethers.

Q4: What is the exact, self-validating protocol for this ZnBr₂/n-PrSH deprotection?

A4: Follow this step-by-step methodology to ensure high yields and prevent substrate degradation.

Step-by-Step Methodology:


 / n-PrSH Mediated Deprotection 
  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Argon or N₂). Dissolve the pyridyl MOM ether (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of ~0.1 M.

  • Scavenger Addition: Add n-propanethiol (n-PrSH) (3.0 - 5.0 eq) to the solution via syringe.

    • Self-Validation Check: The solution should remain clear; no reaction occurs at this stage.

  • Lewis Acid Activation: Add anhydrous Zinc Bromide (

    
    ) (2.0 - 3.0 eq) in one portion.
    
    • Note:

      
       is highly hygroscopic; weigh it quickly or use a fresh ampoule to ensure it remains active.
      
  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) every 15 minutes. The highly polar deprotected hydroxypyridine will typically have a significantly lower Rf value than the starting material.

  • Quenching: Once TLC indicates complete consumption of the starting material (usually within 1-2 hours), quench the reaction by adding saturated aqueous

    
    .
    
    • Self-Validation Check: The evolution of

      
       gas and the precipitation of white zinc salts confirm the successful neutralization of the Lewis acid.
      
  • Workup: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Q5: Are there alternative Lewis acids if ZnBr₂ is ineffective for my specific sterically hindered substrate?

A5: Yes. If


 fails, Trimethylsilyl bromide (TMSBr) or Trimethylsilyl triflate (TMSOTf) paired with a base like 2,2′-bipyridyl can be utilized[4]. TMSBr is particularly aggressive because the silyl group strongly activates the acetal oxygen, and the bromide provides a powerful nucleophilic push, effectively forcing the SN2 cleavage of the MOM group regardless of the electron-deficient nature of the pyridine ring[4].
References
  • Title: Cleavage Of Ethers With Acid - Master Organic Chemistry Source: masterorganicchemistry.com URL: [Link]

  • Title: A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers Source: researchgate.net URL: [Link]

  • Title: Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: nih.gov URL: [Link]

  • Title: New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers Source: acs.org URL: [Link]

Sources

Optimization

Optimizing cryogenic temperatures for pyridine organolithium reactions

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Pyridine Lithiation Mission Statement You are likely here because your reaction turned into a viscous black tar, you recovered starting material, or your NM...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Pyridine Lithiation

Mission Statement

You are likely here because your reaction turned into a viscous black tar, you recovered starting material, or your NMR shows a scrambled mixture of regioisomers.[1] Pyridine lithiation is a battle between kinetics (the desired Lithium-Halogen exchange) and thermodynamics (nucleophilic attack, polymerization, and the "halogen dance").[1]

This guide does not just list temperatures; it explains how to manipulate the reaction coordinate to favor your product.

Part 1: The Core Directive (Thermodynamics vs. Kinetics)

The fundamental challenge with pyridine is that the ring is electron-deficient. Unlike benzene, pyridine wants to react with nucleophiles (like n-BuLi) at the C2 and C4 positions.[1]

  • The Goal: Lithium-Halogen (Li-Hal) exchange.[2][3][4][5] This is a fast, kinetic process.[1]

  • The Enemy: Nucleophilic addition (Wurtz-type coupling) or acid-base scrambling (Halogen Dance). These are thermodynamic pits.[1]

  • The Weapon: Temperature.[2][4][5][6][7][8][9][10][11][12][13] At -78°C , the kinetic Li-Hal exchange is faster than the background nucleophilic attack.[1] As you warm up, the window closes.[1]

Stability Reference Table

Quantitative thresholds for bench-stable intermediates.

SpeciesCritical Temp ThresholdPrimary Failure Mode > Threshold
3-Pyridyllithium > -40°CHalogen Dance (migration to C4) & Decomposition
2-Pyridyllithium > -20°CDimerization (to bipyridines) & Nucleophilic Attack
4-Pyridyllithium > -60°CRapid Polymerization / Ring Opening
Halogen-Dance Intermediate > -50°CIrreversible isomerization
Part 2: Troubleshooting Guide (Interactive Q&A)

Q1: "My reaction mixture turned black/dark brown immediately upon adding n-BuLi. Yield is <10%."

  • Diagnosis: You have triggered Nucleophilic Attack (Chichibabin-type mechanism) or Polymerization .[14]

  • The Cause:

    • Temperature too high: At > -60°C, n-BuLi prefers to attack the C=N bond (C2 position) rather than exchange the halogen.[1]

    • Addition too fast: Localized "hot spots" formed where n-BuLi concentration was high, overcoming the cooling bath.[1]

  • The Fix:

    • Hard Stop: Ensure internal temperature (dip probe) never exceeds -70°C during addition.

    • Inverse Addition: If the substrate is extremely sensitive, add the substrate to a pre-cooled solution of n-BuLi (Barbier conditions), though this is rare for Li-Hal exchange.[1]

    • Switch Reagents: Use MesLi (Mesityllithium) or LDA if deprotonating.[1] They are non-nucleophilic and won't attack the ring.

Q2: "I isolated the product, but the functional group is in the wrong position (e.g., C4 instead of C3)."

  • Diagnosis: The Halogen Dance (Base-Catalyzed Halogen Migration).

  • The Mechanism: You generated the 3-lithio species, but the temperature was warm enough for it to deprotonate the C4 position, causing the halogen to migrate to the more thermodynamically stable position.

  • The Fix:

    • Quench Faster: Your residence time is too long.

    • Lower Temperature: The activation energy for the "dance" is higher than the exchange. Keep it at -78°C strictly.

    • Flow Chemistry: (See Part 4).[1]

Q3: "I see alkylated pyridine (butyl-pyridine) in the mass spec."

  • Diagnosis: Incomplete exchange followed by alkylation.[1]

  • The Cause: n-BuLi acted as a nucleophile. This often happens if the halogen is Chlorine (slow exchange) rather than Bromine or Iodine (fast exchange).

  • The Fix:

    • Better Leaving Group: Switch from Chloro-pyridine to Bromo- or Iodo-pyridine.

    • Additives: Add LiCl or TMEDA to break up n-BuLi aggregates, increasing the reactivity of the exchange over the addition.[1]

Part 3: Visualizing the Failure Modes

The following diagram illustrates the kinetic vs. thermodynamic pathways.

PyridineLithiation Start 3-Bromopyridine + n-BuLi Exchange Li-Hal Exchange (Kinetic Control) Start->Exchange T < -70°C Fast Attack Nucleophilic Attack (Thermodynamic Pit) Start->Attack T > -40°C Slow Lithiated 3-Lithiopyridine (-78°C) Exchange->Lithiated Alkylated 2-Butyl-3-bromo-dihydropyridine Attack->Alkylated Product Functionalized Pyridine (Success) Lithiated->Product Electrophile Quench Dance 4-Lithiopyridine (Halogen Dance) Lithiated->Dance Warm up (-40°C) Tar Polymer/Tar (Failure) Alkylated->Tar Oxidation/Workup

Caption: Figure 1: Reaction coordinate showing the narrow window for successful lithiation (Green/Blue) vs. the high-temperature failure modes (Red/Yellow).

Part 4: Validated Experimental Protocol

Protocol: Synthesis of 3-Formylpyridine via Lithium-Halogen Exchange Target Scale: 10 mmol | Validated Temperature: -78°C

1. Preparation (The "Dry" Phase) [8]

  • Glassware: Flame-dried 100 mL Schlenk flask with magnetic stir bar.

  • Solvent: 50 mL Anhydrous THF (distilled over Na/Benzophenone or from SPS). Note: Et2O is acceptable but THF promotes faster exchange.[1]

  • Reagents: 3-Bromopyridine (1.58 g, 10 mmol); n-BuLi (1.6 M in hexanes).[1]

2. The Setup (Internal Monitoring)

  • Equip the flask with a low-temperature thermometer or thermocouple dipping directly into the solution. Do not rely on the bath temperature.

  • Cool the THF/3-Bromopyridine solution to -78°C (Dry Ice/Acetone). Wait until internal temp hits -75°C.

3. The Critical Step (Lithiation)

  • Add n-BuLi (10.5 mmol, 6.6 mL) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes .

  • Constraint: If internal temp rises above -70°C, STOP addition immediately. Let it cool back down.

  • Aging: Stir at -78°C for 30 minutes. The solution may turn yellow or slightly orange (normal). If it turns black, the temp was too high.[1]

4. The Quench (Electrophile Addition)

  • Add DMF (1.5 eq, neat) dropwise at -78°C.

  • Stir for 30 mins at -78°C, then remove the bath and allow to warm to 0°C.

  • Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc.[1][9]

Part 5: Advanced Optimization (FAQs)

Q: Can I run this at -20°C? I don't have dry ice. A: In batch? No. In Flow? Yes. In a continuous flow reactor, the residence time (the time the lithiated species exists before quenching) can be reduced to milliseconds. This allows you to run unstable pyridine lithiations at -20°C or even 0°C because the species is trapped before it can decompose or "dance" [1].

Q: Why does adding LiCl help? A: This is the "Turbo-Grignard" or "Knochel-Hauser" effect. LiCl breaks up the oligomeric aggregates of organolithiums (which are usually tetramers or hexamers). This creates monomeric, more reactive species, allowing the exchange to happen faster at lower temperatures, effectively widening your kinetic window [2].[1]

Q: Is there a safer alternative to n-BuLi? A: For 3-bromopyridine, i-PrMgCl[1]·LiCl (Turbo Grignard) can sometimes effect the exchange at room temperature (or 0°C) without the pyrophoric risks of BuLi, though the reaction is slower [3].

References
  • Organolithium Bases in Flow Chemistry. Organic Process Research & Development, 2020.[1]

  • Optimization of Organolithium Reactions. Organic Process Research & Development, 2008.[1]

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 2004.[1]

  • Halogen-Dance Reactions—A Review. Journal of the Chemical Society, Perkin Transactions 1, 1996.

Sources

Troubleshooting

Troubleshooting low yields in pyridine formylation and reduction steps

Knowledge Base for Researchers, Scientists, and Drug Development Professionals Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic prot...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base for Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Pyridine chemistry is notoriously temperamental due to the electron-deficient nature of the heterocycle and its tendency to coordinate with metals and water. This guide addresses the root causes of low yields during pyridine formylation and reduction steps, providing self-validating protocols to ensure your syntheses are robust, reproducible, and mechanistically sound.

Module 1: Pyridine Formylation Diagnostics

Formylating a pyridine ring is a critical step in drug development, but standard electrophilic aromatic substitution often fails. Success requires matching the electronic state of your specific substrate with the correct formylating methodology.

FAQ & Mechanistic Deep Dive

Q1: I am attempting a Vilsmeier-Haack formylation (POCl₃/DMF) on a standard halogenated pyridine, but I recover 100% unreacted starting material. Why? A1: The causality here lies in the electron density of the pyridine ring. The Vilsmeier reagent (a chloroiminium salt) is a mild electrophile. Because the pyridine nitrogen withdraws electron density from the ring, the substrate is too deactivated to undergo electrophilic attack[1]. Solution: Vilsmeier-Haack is only effective on highly electron-rich pyridines (e.g., those substituted with -NH₂ or -OH groups)[1]. For electron-deficient or halogenated pyridines, you must bypass electrophilic aromatic substitution and use Directed Ortho-Metalation (DoM) or Halogen-Metal Exchange[2].

Q2: When performing a halogen-metal exchange on a dihalopyridine with n-BuLi followed by a DMF quench, my yields are <20%, and NMR shows multiple isomeric byproducts. How do I fix this? A2: You are observing a phenomenon known as the "Halogen Dance." When you lithiate a pyridine ring, the resulting organolithium species is highly basic. If the temperature is not strictly controlled, the lithium atom will migrate to a more thermodynamically stable position on the ring before you can trap it with DMF[3]. Solution: The reaction must be kept under strict kinetic control. Drop your metalation temperature from -78°C to -90°C and ensure rapid, anhydrous quenching[3].

Quantitative Data: Formylation Optimization

The following table summarizes the causal relationship between reaction parameters and isolated yields during pyridine formylation.

Parameter / ConditionTypical YieldMechanistic Rationale (Causality)
Vilsmeier-Haack on 3-Bromopyridine < 5%Ring is too electron-deficient for electrophilic attack; starting material recovered.
Vilsmeier-Haack on 2-Aminopyridine 75 - 85%Amino group donates electron density, activating the ring for the chloroiminium electrophile.
Halogen-Metal Exchange (-78°C) 30 - 40%Isomerization (Halogen Dance) occurs, leading to mixed formylated isomers[3].
Halogen-Metal Exchange (-90°C) 85 - 95%Kinetic control is maintained; the organolithium species is trapped exactly where generated[3].
Self-Validating Protocol: Regioselective Formylation via Halogen-Metal Exchange

This protocol incorporates in-process validation to ensure the organometallic intermediate is successfully generated before the electrophile is introduced.

  • Preparation: Dissolve the halogenated pyridine (1.0 eq) in anhydrous THF (0.2 M) under a strict Argon atmosphere. Cool the reaction flask to -90°C using a liquid nitrogen/ethanol bath.

  • Metalation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 45 minutes at -90°C.

    • Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench into 0.5 mL of D₂O. Extract with EtOAc and analyze via crude ¹H-NMR or GC-MS. If deuterium incorporation at the target carbon is <95%, do not proceed. Extend metalation time or check n-BuLi titration.

  • Electrophilic Trapping: Add anhydrous DMF (1.5 eq) dropwise. The DMF must be freshly distilled over CaH₂ to prevent moisture from prematurely protonating the lithiated species.

  • Quench & Isolation: Stir for 30 minutes at -90°C, then allow to warm to -20°C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

FormylationTroubleshooting Start Low Yield in Pyridine Formylation CheckSubstrate Is the pyridine electron-rich? (e.g., -NH2, -OH substituted) Start->CheckSubstrate Vilsmeier Use Vilsmeier-Haack (POCl3/DMF) CheckSubstrate->Vilsmeier Yes Metalation Use Directed Ortho-Metalation or Halogen-Metal Exchange CheckSubstrate->Metalation No CheckTemp Is the reaction temperature strictly ≤ -78°C? Metalation->CheckTemp TempFix Cool to -90°C to prevent 'Halogen Dance' isomerization CheckTemp->TempFix No Quench Ensure anhydrous DMF quench & rapid mixing CheckTemp->Quench Yes

Troubleshooting workflow for optimizing pyridine formylation yields.

Module 2: Pyridinecarboxaldehyde Reduction & Isolation

Reducing a pyridinecarboxaldehyde to a hydroxymethylpyridine (pyridine alcohol) using Sodium Borohydride (NaBH₄) is chemically straightforward, but researchers frequently report catastrophic yield losses during the workup phase.

FAQ & Mechanistic Deep Dive

Q1: My NaBH₄ reduction shows 100% conversion by TLC, but my isolated yield after a standard aqueous extraction is <30%. Where is my product? A1: Your product is trapped in the aqueous layer. Hydroxymethylpyridines are highly water-soluble due to strong hydrogen bonding capabilities[4]. Furthermore, the reduction process generates boron salts. The pyridine nitrogen and the newly formed hydroxyl group can chelate these boron byproducts, creating highly soluble, stable aqueous complexes that will never partition into an organic solvent like dichloromethane or ethyl acetate.

Q2: How can I break the boron complex and isolate the water-soluble pyridine alcohol? A2: You must abandon standard aqueous liquid-liquid extraction. The causality of the yield loss is the presence of water and boron. By utilizing a non-aqueous workup—quenching with methanol to form volatile trimethyl borate and evaporating to dryness—you physically separate the organic product from the inorganic salts without ever introducing bulk water.

Quantitative Data: Workup Efficiency for Pyridine Alcohols
Workup MethodologyAverage Recovery YieldMechanistic Rationale
Standard Aqueous (H₂O / DCM) 15 - 30%Product partitions heavily into water; boron chelation traps the product[4].
Saturated Brine / EtOAc (10x) 40 - 55%Salting out slightly improves partitioning, but exhaustive extraction is tedious and inefficient.
Non-Aqueous (MeOH Quench / Dry) 85 - 98%Boron is removed as volatile B(OMe)₃; product is directly extracted from dry salts.
Self-Validating Protocol: Non-Aqueous Reduction and Isolation

This protocol is designed as a self-validating system to ensure mass balance is maintained and water-soluble products are not lost to the drain.

  • Reduction: Dissolve the pyridinecarboxaldehyde (1.0 eq) in absolute ethanol (0.2 M) at 0°C. Add NaBH₄ (1.2 eq) in small portions.

    • Validation Checkpoint: Observe mild effervescence (H₂ evolution). This confirms the hydride reagent is active and not degraded by atmospheric moisture.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Confirm complete consumption of the aldehyde via TLC (UV active, typically higher Rf than the alcohol).

  • Non-Aqueous Quench: Cool to 0°C and carefully add Methanol (5 mL per mmol of substrate) to quench excess NaBH₄. Stir for 30 minutes. The methanol reacts with the boron species to form trimethyl borate, B(OMe)₃, which is highly volatile.

  • Evaporation: Concentrate the reaction mixture to complete dryness under reduced pressure.

    • Validation Checkpoint: Weigh the flask containing the crude solid. The mass should roughly equal the theoretical yield of the product plus the mass of the sodium salts. If the mass is low, product was lost during evaporation (unlikely for these alcohols).

  • Trituration/Extraction: Suspend the dry, white solid in hot Ethyl Acetate or THF. Stir vigorously for 15 minutes, then filter through a pad of Celite to remove the insoluble sodium salts. Wash the filter cake with additional hot solvent.

  • Final Isolation: Concentrate the filtrate to yield the pure hydroxymethylpyridine.

ReductionTroubleshooting Start NaBH4 Reduction of Pyridinecarboxaldehyde TLCCheck Complete conversion by TLC? Start->TLCCheck AddReagent Add 0.2 eq NaBH4 Monitor closely TLCCheck->AddReagent No Workup Using Aqueous Workup? TLCCheck->Workup Yes Loss Yield Loss: Product trapped in water/boron complexes Workup->Loss Yes NonAq Quench with MeOH, evaporate to dryness Workup->NonAq No Extract Extract residue with hot EtOAc or THF NonAq->Extract

Reaction pathway and workup logic for pyridinecarboxaldehyde reduction.

References

  • Directed ortho metalation reactions.
  • 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 Source: Benchchem URL
  • 1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde Source: Benchchem URL
  • Source: PMC (nih.gov)
  • 5-Hydroxypicolinaldehyde | CAS 31191-08-9 Source: Benchchem URL

Sources

Optimization

Removing unreacted starting material from chlorinated pyridine synthesis

Technical Support Guide: Purification Strategies for Chlorinated Pyridine Synthesis Topic: Removal of Unreacted Starting Material from Chlorinated Pyridine Synthesis Audience: Synthetic Chemists, Process Engineers, and D...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification Strategies for Chlorinated Pyridine Synthesis

Topic: Removal of Unreacted Starting Material from Chlorinated Pyridine Synthesis Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Version: 1.0[1][2]

Executive Summary & Chemical Logic

The synthesis of chlorinated pyridines (e.g., 2-chloropyridine) often results in reaction mixtures contaminated with unreacted starting materials such as pyridine, pyridine N-oxides, or pyridones. Achieving pharmaceutical-grade purity requires exploiting the distinct physicochemical properties of the product versus the impurities.[2]

The core separation logic relies on two fundamental "switches":

  • The pKa Switch: The introduction of a chlorine atom on the pyridine ring dramatically lowers the basicity of the nitrogen.[2]

    • Pyridine pKa: ~5.23 (Conjugate acid)[1][2]

    • 2-Chloropyridine pKa: ~0.49 (Conjugate acid) This

      
      pKa of >4.7 units allows for a highly selective acid-base extraction where pyridine can be protonated and sequestered in the aqueous phase, while 2-chloropyridine remains in the organic phase.[1]
      
  • The Thermal Switch: A boiling point difference of >50°C (Pyridine: 115°C vs. 2-Chloropyridine: ~170°C) facilitates separation via fractional distillation.[1][2]

Quantitative Data Summary

PropertyPyridine (Impurity)2-Chloropyridine (Product)Separation Implication
Boiling Point 115.2°C166–170°CDistillation is highly effective for bulk removal.[1][2]
pKa (Conjugate Acid) 5.230.49Primary Separation Method. Product does not protonate at pH 1–2.[1][2]
Water Solubility Miscible~27 g/L (Slightly Soluble)Product requires organic extraction (DCM/EtOAc).[1][2]
Density 0.982 g/mL1.205 g/mLDistinct phase separation in extractions.[2]

Module 1: The "pH Switch" Extraction Protocol

Objective: Selectively remove unreacted pyridine from the reaction mixture using acid washing.

Mechanism of Action

At pH 2.0, pyridine (pKa 5.[2]2) exists almost exclusively (>99.9%) as the water-soluble pyridinium cation (


).[1][2] Conversely, 2-chloropyridine (pKa 0.[1][2][3]49) remains >95% as the unprotonated free base, partitioning into the organic solvent.
Workflow Diagram

ExtractionWorkflow Start Crude Reaction Mixture (Product + Pyridine + Solvent) AcidWash Add dilute HCl (aq) Adjust to pH 1.5 - 2.0 Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgPhase Organic Phase (Contains 2-Chloropyridine) PhaseSep->OrgPhase Bottom Layer (if DCM) AqPhase Aqueous Phase (Contains Pyridinium HCl) PhaseSep->AqPhase Top Layer Wash Wash with Brine Dry over Na2SO4 OrgPhase->Wash Discard Discard or Neutralize for Pyridine Recovery AqPhase->Discard Evap Evaporate Solvent (Crude Product) Wash->Evap

Caption: Selective acid-base extraction workflow exploiting the pKa difference between pyridine and chloropyridine.

Step-by-Step Protocol
  • Dilution: Dilute the crude reaction mixture with a non-miscible organic solvent (Dichloromethane or Ethyl Acetate).

  • Acidification: Wash the organic layer with 1M HCl or 10% H₂SO₄ .[1][2]

    • Critical Check: Measure the pH of the aqueous layer.[2][4] It must be between 1.0 and 2.0 .

    • Why? If pH > 3, pyridine removal is incomplete.[2] If pH < 0.5, you risk protonating and losing some product to the water.[2]

  • Separation: Shake vigorously and allow phases to separate.

    • Pyridine moves to the aqueous acid layer (as salt).[1][2]

    • 2-Chloropyridine stays in the organic layer.[1][2]

  • Verification: Perform a TLC spot test of the organic layer.[1][2] If pyridine is still present, repeat the acid wash.[2]

  • Neutralization (Optional but Recommended): Wash the organic layer once with Saturated NaHCO₃ to remove trace acid, then with Brine.[2]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Module 2: Handling POCl₃ Reaction Workups

Context: Many chloropyridines are synthesized from pyridones (hydroxypyridines) using Phosphorus Oxychloride (POCl₃).[1][2] Improper quenching of excess POCl₃ is a major safety hazard and can degrade the product.[2]

The "Reverse Quench" Safety Protocol

Never add water directly to a POCl₃ reaction mixture.[1][2] The hydrolysis is highly exothermic and can cause an eruption.[2]

Protocol:

  • Preparation: Prepare a slurry of crushed ice and water (or dilute NaOH if the product is acid-sensitive) in a large beaker.

  • Addition: Slowly pour the reaction mixture into the ice slurry with vigorous stirring.

    • Temperature Control: Keep the internal temperature < 20°C.[2]

  • Hydrolysis: Stir for 30–60 minutes to ensure all phosphoryl chlorides are hydrolyzed to phosphoric acid/HCl.

  • pH Adjustment:

    • The solution will become very acidic.[2]

    • Slowly add 50% NaOH or Solid Na₂CO₃ to adjust pH to ~8–9.[1][2]

    • Note: Chloropyridines are stable bases; adjusting to pH 9 ensures they are in the free-base form for extraction.[1][2] Unreacted pyridones (starting material) often form water-soluble salts at high pH or remain in the aqueous phase, aiding separation.[2]

Troubleshooting & FAQ

Q1: I tried the acid wash, but my yield dropped significantly. Where is my product?

  • Diagnosis: The acid wash might have been too strong (pH < 0).[1][2] While 2-chloropyridine is a weak base, it can be protonated in concentrated acid.[1][2]

  • Solution: Back-extract the acidic aqueous waste layer with fresh DCM.[1][2] Combine this with your main organic layer.[2] In the future, target pH 1.5–2.0, not lower.

Q2: My reaction mixture turned into a black tar upon quenching POCl₃.

  • Diagnosis: Thermal runaway.[1][2] The hydrolysis of POCl₃ generates massive heat, which can polymerize the pyridine ring or decompose the product.

  • Solution: Use the Reverse Quench method described in Module 2. Ensure the quench vessel is effectively cooled (ice bath) and addition is slow.[2][5]

Q3: I cannot separate 2,6-dichloropyridine from 2-chloropyridine.

  • Diagnosis: These are common co-products in direct chlorination.[1][2] Their pKa values are both very low, making extraction difficult.[2]

  • Solution: Rely on Fractional Distillation .[1][2]

    • 2-Chloropyridine BP: ~170°C[1][2][6]

    • 2,6-Dichloropyridine BP: ~211°C (Solid at RT, MP ~87°C).[1][2]

    • Cooling the mixture often precipitates the di-chloro impurity, allowing for filtration before distillation.

Q4: Can I use crystallization instead of distillation?

  • Answer: Yes, for specific derivatives.[1][2] Many chloropyridine salts (e.g., hydrochloride salts) crystallize well.[2] You can bubble dry HCl gas into an ethereal solution of the crude product. The salt precipitates, while non-basic impurities remain in solution.[2] The free base can be regenerated by partitioning the salt between water (pH 9) and DCM.[2]

References

  • pKa Values of Pyridines : Perrin, D. D.[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London, 1965.[2] (Confirming pKa of Pyridine ~5.23 and 2-Chloropyridine ~0.49).[1][2]

  • POCl3 Quenching Safety : Achmatowicz, M. M., et al. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates."[2][7] Organic Process Research & Development, vol. 14, no. 6, 2010, pp. 1490–1500.[2] Link[1]

  • Synthesis & Properties : "2-Chloropyridine." PubChem Compound Summary, National Center for Biotechnology Information, 2025.[2] Link[1]

  • Distillation Data : Larranaga, M. D., et al. Hawley's Condensed Chemical Dictionary, 16th Edition.[2] John Wiley & Sons, 2016.[2] (Boiling point data).

Sources

Troubleshooting

Handling moisture sensitivity in methoxymethylation reactions

Title: Technical Support Center: Mastering Moisture Sensitivity in Methoxymethylation (MOM) Reactions Introduction Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encount...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Mastering Moisture Sensitivity in Methoxymethylation (MOM) Reactions

Introduction Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields during methoxymethyl (MOM) ether synthesis. The methoxymethylation of alcohols and phenols is a fundamental transformation in drug development, yet it is notoriously plagued by reagent degradation. This guide deconstructs the mechanistic causality behind moisture sensitivity, providing you with self-validating protocols and troubleshooting strategies to guarantee reproducible protection.

Section 1: The Causality of Moisture Sensitivity

Why is MOM-Cl so unstable compared to standard alkyl halides?

The extreme moisture sensitivity of chloromethyl methyl ether (MOM-Cl) is rooted in its ionization dynamics. Unlike standard primary alkyl chlorides that undergo slow bimolecular (SN2) substitution, MOM-Cl reacts via a unimolecular (SN1) mechanism (1)[1]. The adjacent methoxy oxygen donates its unshared electron pairs through stabilizing n-σ* interactions, rapidly ejecting the chloride leaving group to form a highly reactive, resonance-stabilized oxocarbenium ion (2)[2].

Because of this stabilized intermediate, MOM-Cl undergoes hydrolysis more than 10,000 times faster than methyl chloride when exposed to trace water (1)[1]. This rapid degradation yields formaldehyde, methanol, and hydrochloric acid (HCl) (3)[3]. The generated HCl immediately neutralizes your reaction base (e.g., DIPEA or NaH), crashing the pH and halting the protection process entirely.

Quantitative Comparison of Hydrolysis Dynamics

SubstrateLeaving GroupPrimary Reaction MechanismRelative Solvolysis RateDegradation Products
Methyl Chloride-ClSN2 (Concerted)1Methanol, HCl
MOM-Cl -Cl SN1 (Oxocarbenium) > 10,000 Formaldehyde, Methanol, HCl

Section 2: Visualizing the Reaction Pathways

To understand how moisture outcompetes your substrate, examine the kinetic pathways below.

MOM_Reaction_Pathways MOMCl MOM-Cl Reagent Oxo Oxocarbenium Intermediate (Highly Reactive) MOMCl->Oxo Rapid Ionization (SN1) Product MOM Ether Product (Successful Protection) Oxo->Product Target Pathway Byproducts Formaldehyde + HCl + MeOH (Reaction Stalled) Oxo->Byproducts Competing Hydrolysis Moisture Trace Moisture (H₂O) Moisture->Byproducts Reacts with Intermediate ROH Target Alcohol (R-OH) + Base (e.g., DIPEA) ROH->Product Nucleophilic Attack

Reaction pathways of MOM-Cl: Desired protection vs. moisture-driven hydrolysis.

Section 3: Troubleshooting FAQs

Q1: My methoxymethylation reaction stalled at 30% conversion. Adding more MOM-Cl didn't help. What happened? A1: Your reaction fell victim to the "acid-quench cascade." Trace moisture in your solvent or atmospheric humidity hydrolyzed the initial equivalents of MOM-Cl, releasing HCl (3)[3]. If you used a weak base like DIPEA, the HCl protonated it, rendering it incapable of deprotonating your target alcohol (4)[4]. Adding more MOM-Cl into an already acidic, base-depleted environment will not restart the reaction. Solution: You must ensure rigorously anhydrous conditions and consider adding a slight excess of base (2.0–2.5 equivalents) to buffer against microscopic moisture incursions.

Q2: Commercial MOM-Cl is highly toxic and degrades quickly on the shelf. How can I ensure reagent integrity? A2: Commercial MOM-Cl is an OSHA-regulated carcinogen and is frequently contaminated with bis(chloromethyl) ether (BCME), a potent bifunctional alkylating agent (5)[5]. Over time, moisture ingress during bottle opening destroys the active reagent. The most authoritative solution is to generate MOM-Cl in situ immediately prior to use, ensuring 100% electrophilicity and minimizing exposure risks (6)[6].

Q3: Is there a completely MOM-Cl-free alternative for highly moisture-sensitive substrates? A3: Yes. You can bypass the chloro-intermediate entirely by using dimethoxymethane (DMM) as both the solvent and the reagent, catalyzed by a strong acid or solid Lewis acid (e.g., P₂O₅ or ZnBr₂) (7)[7]. This acts via an acetal exchange mechanism. While it requires acidic conditions (which may not be suitable for all substrates), it completely eliminates the moisture-driven HCl generation problem.

Section 4: Self-Validating Experimental Protocol

Protocol: Anhydrous In Situ MOM Protection Objective: Synthesize a highly active MOM-Cl stream and couple it with an alcohol without exposing the system to atmospheric moisture (6)[6].

Phase 1: In Situ Reagent Generation

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).

  • Reagent Loading: Inject anhydrous toluene (0.5 M relative to DMM). Add dimethoxymethane (DMM, 1.5 equiv) and a catalytic amount of anhydrous ZnBr₂ (0.1 equiv).

  • Activation: Dropwise add acetyl chloride (1.5 equiv) via syringe.

  • Incubation: Stir at room temperature for 1.5 hours. The reaction generates MOM-Cl and methyl acetate. Keep this solution sealed under Argon.

Phase 2: Self-Validating Alkoxide Formation & Coupling 5. Substrate Preparation: In a separate flame-dried flask, dissolve your target alcohol (1.0 equiv) in anhydrous THF or DCM. 6. Base Addition & Validation: Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise (7)[7].

  • Self-Validation Checkpoint: You MUST observe the evolution of H₂ gas. If no gas evolves, your solvent contains moisture that has already quenched the NaH. Do not proceed; discard and re-dry your solvents.

  • Coupling: Once gas evolution ceases (approx. 30 mins), use a cannula to transfer the freshly generated MOM-Cl solution from Phase 1 dropwise into the alkoxide solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench: Carefully quench with saturated aqueous NaHCO₃ to neutralize any residual acid before extraction.

References

  • Grokipedia. "Chloromethyl methyl ether."
  • BenchChem. "A Comparative Guide to Methoxymethylating Agents: 1-Chloro-1-methoxypropane in Context."
  • BenchChem. "1-Methoxy-2-(methoxymethoxy)benzene."
  • BenchChem. "Bis(chloromethyl)
  • Total Synthesis. "MOM Protecting Group: MOM Protection & Deprotection Mechanism."
  • Testbook.
  • Royal Society of Chemistry (RSC).

Sources

Optimization

Purification techniques for oily methoxymethyl pyridine derivatives

Welcome to the Technical Support Center for Heterocyclic Chemistry. Ticket ID: PYR-MOM-001 Subject: Purification of Oily Methoxymethyl (MOM) Pyridine Derivatives Assigned Specialist: Senior Application Scientist (Separat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry.

  • Ticket ID: PYR-MOM-001

  • Subject: Purification of Oily Methoxymethyl (MOM) Pyridine Derivatives

  • Assigned Specialist: Senior Application Scientist (Separation Sciences)

Executive Summary

Purifying methoxymethyl (MOM) pyridine derivatives presents a "perfect storm" of chemical challenges. You are dealing with a basic nitrogen (prone to streaking on silica), an acid-sensitive protecting group (MOM acetals hydrolyze in strong acid), and a tendency for the molecule to exist as a viscous, intractable oil rather than a solid.

This guide moves beyond standard protocols to address the specific physicochemical conflicts of this scaffold.

Module 1: Chromatography Optimization (The "Anti-Streak" Protocol)

The Problem: Pyridine derivatives possess a lone pair on the nitrogen atom that acts as a Lewis base. Standard silica gel is slightly acidic (pH 4–5) due to surface silanol (Si-OH) groups. The pyridine binds to these silanols, causing peak tailing ("streaking") and co-elution with impurities.

The Solution: You must deactivate the silica surface before the compound touches it.

Protocol A: The Triethylamine (TEA) Pre-Treatment

Do not just add TEA to your mobile phase; pre-equilibration is superior for difficult separations.

  • Slurry Preparation: Prepare your silica slurry using a solution of 5% Triethylamine (TEA) in your non-polar starting solvent (e.g., Hexanes or DCM).

  • Packing: Pour the column and flush with 2–3 column volumes (CV) of this TEA solution.

  • Equilibration: Switch to your actual running mobile phase (e.g., 1% TEA in Hexanes/EtOAc) and flush for 2 CVs.

    • Why? The initial high-concentration TEA saturates the acidic silanol sites. The subsequent wash removes excess TEA so it doesn't contaminate your product, but the sites remain blocked.

  • Elution: Run your gradient. The pyridine will now "skate" over the deactivated surface rather than dragging.

Protocol B: The "Ammonia Shift" (Alternative)

If TEA is difficult to remove (high boiling point), use 1% NH₄OH (aqueous ammonia) in your Methanol/DCM mobile phase.

  • Note: This requires vigorous mixing to ensure the aqueous ammonia is miscible in the organic phase.

Module 2: Phase Transition (Turning Oils into Solids)

The Problem: Many MOM-pyridines are "oils by nature" due to low molecular symmetry and hydrogen bonding disruption by the MOM group. Oils trap solvents and are impossible to recrystallize.

The Solution: Force a phase change by creating a crystalline salt.

  • Critical Constraint: The MOM group is an acetal.[1] It is stable to base but labile to strong acid (pH < 1). You cannot use the standard "boiling aqueous HCl" method.

Decision Matrix: Selecting the Right Acid
Acid TypepKaRisk to MOM GroupCrystallinity PotentialRecommendation
Oxalic Acid 1.25LowHigh Primary Choice. Forms nice lattices.
Fumaric Acid 3.03Very LowModerateSecondary Choice.
HCl (Anhydrous) -7High HighUse only if kept anhydrous and cold .
Picric Acid 0.38LowVery HighAvoid. Explosive risks.
Protocol: Oxalate Salt Formation
  • Dissolution: Dissolve 1 mmol of your oily pyridine in a minimal amount of EtOAc or EtOH (approx. 2–3 mL).

  • Acid Addition: In a separate vial, dissolve 1.05 equivalents of Oxalic Acid dihydrate in warm EtOH.

  • Mixing: Add the acid solution dropwise to the pyridine solution with stirring.

  • Precipitation:

    • Scenario A: A white solid precipitates immediately. Cool in ice, filter.

    • Scenario B: It remains clear. Add diethyl ether dropwise until cloudy. Store at -20°C overnight.

  • Recovery: Filter the salt. If you need the free base later, partition between DCM and saturated NaHCO₃.

Module 3: The "Chemical Wash" (Acid-Base Extraction)

The Problem: You have neutral impurities (starting materials, byproducts) that co-elute with your pyridine.

The Solution: Exploit the basicity of the pyridine nitrogen to separate it from neutral organics, while respecting the MOM stability window.

AcidBaseExtraction Start Dissolve Crude Oil (Organic Solvent: Et2O or DCM) AcidWash Wash with Dilute Acid (Citric Acid or 0.5M HCl) Start->AcidWash Pyridine protonates Sep1 Separate Phases AcidWash->Sep1 OrgPhase1 Organic Phase (Contains Neutral Impurities) Sep1->OrgPhase1 AqPhase1 Aqueous Phase (Contains Pyridinium Salt) Sep1->AqPhase1 Discard Discard Organic Phase OrgPhase1->Discard Basify Basify Aqueous Phase (Add NaOH/NaHCO3 to pH > 10) *Keep Cold* AqPhase1->Basify Critical: Do fast/cold to protect MOM Extract Extract with DCM/EtOAc Basify->Extract Free base regenerates Final Dry & Evaporate (Pure Pyridine) Extract->Final

Figure 1: Acid-Base Extraction Workflow designed to minimize MOM hydrolysis risk.

Critical Safety Note: When performing the "Acid Wash" step, keep the solution cold (0°C) and do not let the pyridine sit in the acidic aqueous phase for prolonged periods. The MOM group can hydrolyze if left in pH 1–2 conditions for hours.

Module 4: Distillation (The Last Resort)

If the compound refuses to crystallize and streaks on silica, Kugelrohr Distillation is the definitive purification method for oily, heat-stable amine derivatives.

  • Setup: Place the crude oil in the terminal bulb of a Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (< 0.5 mmHg).

  • Heat: Gradually increase temperature.

  • Mechanism: This "bulb-to-bulb" distillation has a very short path, minimizing thermal decomposition. The pyridine will distill over to the cooled bulb, leaving tarry impurities behind.

Frequently Asked Questions (FAQ)

Q: My product decomposed on the silica column even with TEA. What happened? A: The MOM group might be exceptionally labile, or the silica was too active.

  • Fix: Switch to Neutral Alumina (Activity Grade III). Alumina is less acidic than silica and tolerates basic amines better without the need for TEA additives.

Q: I formed the oxalate salt, but it's a "goo" at the bottom of the flask. A: This is "oiling out." It happens when the salt precipitates faster than it can organize into a lattice.

  • Fix: Re-dissolve the goo in a small amount of hot methanol. Add a few drops of Et₂O until just cloudy. Scratch the glass side of the flask with a spatula to create nucleation sites. Let it cool very slowly (wrap the flask in a towel).

Q: Can I use HCl gas to make the salt? A: Only if strictly anhydrous. Aqueous HCl will hydrolyze the MOM group to formaldehyde and an alcohol. If you use HCl in Dioxane/Ether, ensure the system is moisture-free.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of Methoxymethyl Ethers).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational flash chromatography techniques).

  • Reich, H. J. (2023). Common Lab Techniques: Chromatography of Amines. University of Wisconsin-Madison Chemistry Database. (Specific protocols for TEA deactivation of silica).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard purification of pyridine derivatives).

Sources

Troubleshooting

Technical Support Center: Advanced Protecting Group Strategies for 3-Hydroxymethyl-2,6-dichloropyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encount...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the protection of the 3-hydroxymethyl group on the 2,6-dichloropyridine scaffold. This electron-deficient and sterically hindered system often presents unique difficulties that render standard protecting group strategies ineffective. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols for alternative protecting groups to ensure the success of your multi-step syntheses.[1]

Troubleshooting Guide: Common Experimental Failures

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My tert-butyldimethylsilyl (TBS) ether is being cleaved during my palladium-catalyzed cross-coupling reaction. What's happening and what are my alternatives?

Root Cause Analysis: Unintended cleavage of silyl ethers, such as TBS, during cross-coupling reactions is a frequent problem.[2] The issue often stems from the reaction conditions themselves. Fluoride sources (e.g., TBAF, CsF) used to activate boronic acids or their derivatives can readily cleave the Si-O bond.[3] Additionally, strongly basic or acidic conditions required for certain coupling protocols can promote hydrolysis or protodesilylation, where the C-Si bond is replaced by a C-H bond.[2] The stability of silyl ethers is often insufficient for the rigorous conditions of modern cross-coupling chemistry.[2]

Recommended Solutions:

  • Condition Optimization (Silyl Ether Salvage):

    • Fluoride-Free Protocols: Explore fluoride-free activation methods for your coupling partner to prevent silyl ether cleavage.[2]

    • Milder Base: Switch to a weaker base, such as a carbonate (e.g., K₂CO₃, Cs₂CO₃), which is less likely to hydrolyze the silyl ether.[2]

    • Control Experiment: Before attempting the coupling reaction again, subject your TBS-protected starting material to the full reaction conditions (base, solvent, temperature) without the palladium catalyst and coupling partner. If you observe significant deprotection, the conditions are too harsh for the TBS group.[2]

  • Switch to a More Robust Protecting Group: The most reliable solution is to switch to a more robust ether-based protecting group that is stable to the conditions that cleave silyl ethers. Excellent alternatives include:

    • Methoxymethyl (MOM) Ether: Stable from pH 4-12 and inert to most organometallic reagents, bases, and redox agents.[4]

    • p-Methoxybenzyl (PMB) Ether: Offers robust protection under basic, oxidative, and reductive conditions but can be cleaved orthogonally.[5]

    • Benzyl (Bn) Ether: A classic, highly robust protecting group, stable to a wide range of conditions except for hydrogenolysis.[6]

Q2: I'm observing low yields during the protection of 3-hydroxymethyl-2,6-dichloropyridine with MOM-Cl. How can I optimize this step?

Root Cause Analysis: Low yields during the protection step can arise from several factors. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring can increase the acidity of the hydroxyl proton but may also influence the nucleophilicity of the resulting alkoxide. Steric hindrance from the adjacent chlorine atom can also slow the reaction. Common causes for low yield include:

  • Insufficiently Strong Base: If a weak base like DIPEA is used, the equilibrium may not fully favor the alkoxide formation needed for reaction with MOM-Cl.[7][8]

  • Reagent Decomposition: Moisture in the reaction can hydrolyze MOM-Cl.

  • Side Reactions: The pyridine nitrogen itself can be nucleophilic and may react with MOM-Cl, leading to pyridinium salt formation, although this is less likely with the sterically hindered and electron-deficient 2,6-dichloro-substituted ring.

Recommended Solutions:

  • Stronger Base System: Deprotonate the alcohol before adding the electrophile. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF will irreversibly form the sodium alkoxide, which is a much more potent nucleophile.[4][5]

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Solvents can be dried over molecular sieves or P₂O₅.[4]

  • Optimize Reagent Stoichiometry and Temperature: Start the reaction at 0 °C to control any initial exotherm, then allow it to warm to room temperature to ensure completion. Use a slight excess of the base (1.1-1.2 equiv.) and MOM-Cl (1.1-1.2 equiv.).

Q3: My MOM-protected intermediate unexpectedly deprotected when I used DIBAL-H for a reduction. I thought MOM was stable to reducing agents?

Root Cause Analysis: This is a classic case of a protecting group's hidden liability. While MOM ethers are generally stable to many common hydride reagents like NaBH₄ and LiAlH₄, they are susceptible to cleavage by Lewis acidic hydrides.[9] Diisobutylaluminum hydride (DIBAL-H) is a Lewis acid. The aluminum center can coordinate to one of the ether oxygens in the MOM group, activating it for cleavage during the hydride delivery and workup.[9]

Recommended Solutions:

  • Alternative Reducing Agent: If your substrate is compatible, switch to a non-Lewis acidic reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9]

  • Temperature Control: If DIBAL-H is essential, perform the reaction at a very low temperature (e.g., -78 °C) to minimize the rate of the deprotection side reaction.

  • Protecting Group Re-evaluation: If reductions with Lewis acidic hydrides are a key part of your synthetic route, consider a protecting group with even greater stability, such as a simple benzyl (Bn) ether, which is stable to DIBAL-H.[6]

Frequently Asked Questions (FAQs)

Q1: What makes the 3-hydroxymethyl-2,6-dichloropyridine system challenging to work with?

The 2,6-dichloropyridine core presents a combination of electronic and steric challenges. The two electron-withdrawing chlorine atoms make the pyridine ring electron-deficient. This can affect the reactivity of adjacent functional groups and makes the pyridine nitrogen less basic and nucleophilic. Furthermore, the chlorine atom at the 2-position provides significant steric hindrance around the 3-hydroxymethyl group, which can slow down both protection and deprotection reactions. These factors necessitate the use of robust and reliable protecting groups that can withstand a variety of downstream reaction conditions.

Q2: How do I choose the best alternative protecting group for my specific synthetic route?

The choice of protecting group is critical and must be guided by the planned sequence of reactions.[1] A protecting group is only useful if it is stable during all intermediate steps and can be removed selectively when desired. Use the following decision tree and the comparison table below to make an informed choice.

Protecting_Group_Decision_Tree start Start: Plan Synthetic Route q_organometallic Using strong bases or organometallics (nBuLi, Grignard)? start->q_organometallic pg_ether Use robust ethers: PMB, MOM, Bn q_organometallic->pg_ether Yes avoid_silyl Avoid Silyl Ethers (cleaved by base/fluoride) q_organometallic->avoid_silyl No, but using fluoride q_redox Performing oxidation or reduction reactions? q_acid Need for acidic conditions? q_redox->q_acid Other/None check_pmb PMB is sensitive to strong oxidants (e.g., DDQ). q_redox->check_pmb Oxidation check_bn Bn is sensitive to catalytic hydrogenation. q_redox->check_bn Reduction (H₂) q_final_deprotection Final deprotection method? q_acid->q_final_deprotection No check_mom MOM is sensitive to strong acids. q_acid->check_mom Yes pg_pmb_ddq PMB (cleaved by DDQ) q_final_deprotection->pg_pmb_ddq Oxidative pg_bn_h2 Bn (cleaved by H₂/Pd) q_final_deprotection->pg_bn_h2 Reductive pg_mom_acid MOM (cleaved by acid) q_final_deprotection->pg_mom_acid Acidic pg_ether->q_redox avoid_silyl->q_redox check_pmb->q_acid check_bn->q_acid check_mom->q_final_deprotection

Caption: Decision tree for selecting a suitable protecting group.

Data Summary: Comparison of Alternative Protecting Groups
Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsStability Profile
tert-Butyldimethylsilyl Ether TBSTBS-Cl, Imidazole or Et₃N, DCM/DMFTBAF, THF; or HF•Pyridine; or mild acid (e.g., PPTS)[6][10]Labile to fluoride, strong acid, and strong base.[2] Not recommended for multi-step sequences.
Methoxymethyl Ether MOMMOM-Cl, NaH or DIPEA, THF/DCM[4][7]Strong acid (e.g., HCl in MeOH) or Lewis acids.[4][8]Stable to base, nucleophiles, organometallics, and most redox agents.[4] Labile to strong acids and some Lewis acids (e.g., DIBAL-H).[9]
p-Methoxybenzyl Ether PMBPMB-Cl, NaH, THF/DMF[5][6]Oxidative (DDQ, CAN) or strong acid (TFA).[5][6]Stable to base, catalytic hydrogenation (can be slow), and most organometallics. Labile to specific oxidants and strong acids.[5]
Benzyl Ether BnBn-Br, NaH, THF/DMF[6]Catalytic Hydrogenation (H₂, Pd/C) or strong acid.[6]Very Stable to base, acid, organometallics, and most redox agents. Labile to hydrogenolysis.

Validated Experimental Protocols

Protocol 1: Protection with p-Methoxybenzyl (PMB) Ether

This protocol is recommended when downstream reactions involve basic conditions, organometallics, or when an oxidative deprotection is desired for orthogonality.

Caption: Workflow for PMB protection of the hydroxymethyl group.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) to a flame-dried round-bottom flask. Wash the NaH with anhydrous hexanes (2x) to remove the oil and decant the hexanes carefully.

  • Reaction: Add anhydrous N,N-dimethylformamide (DMF) to the NaH. Cool the resulting suspension to 0 °C in an ice bath.

  • Substrate Addition: Add a solution of 3-hydroxymethyl-2,6-dichloropyridine (1.0 equiv.) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

  • Reagent Addition: Add p-methoxybenzyl chloride (PMB-Cl, 1.1 equiv.) dropwise to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of p-Methoxybenzyl (PMB) Ether

This protocol uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for a mild, oxidative cleavage of the PMB group, leaving other groups like benzyl (Bn) or silyl ethers intact.[5]

Step-by-Step Methodology:

  • Preparation: Dissolve the PMB-protected substrate (1.0 equiv.) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v).

  • Reagent Addition: Add DDQ (1.2-1.5 equiv.) portion-wise to the solution at room temperature. The reaction mixture will typically turn dark.

  • Reaction Progression: Stir the reaction at room temperature and monitor by TLC (typically 1-3 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until the color dissipates.

  • Purification: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the deprotected alcohol.

References
  • BenchChem. (2025). Troubleshooting common side reactions in cross-coupling of silyl ethers.
  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
  • Yang, Y.-Q., et al. (2006). Facile Cleavage of Silyl Ethers. SYNLETT, 2006(8), 1260–1262.
  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • Wikipedia. Methoxymethyl ether.
  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
  • Suzhou Highfine Biotech. (2024). Alcoholic Hydroxyl Protection & Deprotection.
  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage.
  • TutorChase. How do protective groups aid in multi-step syntheses?.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of the Methoxymethyl (MOM) Group on a Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the use of protecting groups...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the use of protecting groups is a cornerstone of strategy and execution. Among these, the methoxymethyl (MOM) ether has established itself as a versatile and reliable protecting group for hydroxyl functionalities. Its ease of installation, general stability to a range of reaction conditions, and relatively mild deprotection methods make it a frequent choice in multistep syntheses.

When attached to a heteroaromatic system like pyridine, the electronic environment of the MOM group is significantly influenced by the position of its attachment relative to the ring nitrogen. This guide provides a comparative analysis of the ¹H NMR chemical shifts of the methoxymethyl group at the 2-, 3-, and 4-positions of the pyridine ring. Understanding these spectral nuances is critical for unambiguous structure elucidation and for monitoring the progress of reactions involving MOM-protected pyridinols.

The Influence of Substitution Position on ¹H NMR Chemical Shifts

The ¹H NMR spectrum of a methoxymethyl-protected pyridine will display two characteristic signals for the MOM group: a singlet corresponding to the three equivalent protons of the methyl group (-OCH₃) and a singlet for the two equivalent protons of the methylene bridge (-OCH₂O-). The precise chemical shifts of these protons are diagnostic of the MOM group's location on the pyridine ring. This is a direct consequence of the electronic and anisotropic effects exerted by the pyridine ring.

The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density at different positions around the ring. This effect is most pronounced at the α- (2- and 6-) and γ- (4-) positions due to resonance and inductive effects. The β- (3- and 5-) positions are less affected.[1] This differential electron density directly impacts the shielding of the nearby MOM group protons.

Furthermore, the aromatic pyridine ring generates its own magnetic field (anisotropic effect) when placed in an external magnetic field. Protons located in the plane of the ring and outside of it, such as those of the MOM group, will experience a deshielding effect, shifting their signals downfield. The magnitude of this effect is position-dependent.

Herein, we compare the typical ¹H NMR chemical shifts for the MOM group protons at the 2-, 3-, and 4-positions of the pyridine ring.

Substitution PositionTypical δ for -OCH₂O- (ppm)Typical δ for -OCH₃ (ppm)
2-Position ~5.3 - 5.5~3.4 - 3.6
3-Position ~5.1 - 5.3~3.3 - 3.5
4-Position ~5.2 - 5.4~3.4 - 3.6

Note: These are approximate chemical shift ranges and can vary depending on the solvent, concentration, and the presence of other substituents on the pyridine ring.

Analysis of Chemical Shift Trends
  • -OCH₂O- Protons: The methylene protons of the MOM group at the 2-position typically exhibit the most downfield chemical shift. This is attributed to the strong deshielding effect arising from the close proximity to the electron-withdrawing nitrogen atom and the anisotropic effect of the ring. The methylene protons at the 4-position also experience significant deshielding, though generally to a slightly lesser extent than at the 2-position. The methylene protons at the 3-position are the most shielded of the three, appearing at a more upfield chemical shift, as this position is less influenced by the nitrogen's electron-withdrawing nature.

  • -OCH₃ Protons: A similar trend is observed for the methyl protons of the MOM group. The chemical shift is most downfield for the 2- and 4-substituted isomers and most upfield for the 3-substituted isomer. The differences in chemical shifts for the methyl protons are generally smaller than those observed for the methylene protons, as they are further away from the pyridine ring.

These distinct chemical shift ranges provide a reliable method for distinguishing between the different positional isomers of MOM-protected pyridinols.

Visualizing Electronic Effects on Chemical Shifts

The following diagram illustrates the relative electron density at the 2-, 3-, and 4-positions of the pyridine ring, which in turn influences the shielding and deshielding of the attached MOM group.

Caption: Electronic landscape of the pyridine ring influencing substituent chemical shifts.

Experimental Protocols

The following section provides a general, yet detailed, methodology for the synthesis and ¹H NMR analysis of methoxymethyl-protected pyridinols.

Synthesis of Methoxymethyl-Protected Pyridinols

This procedure is a general method for the protection of hydroxypyridines using methoxymethyl chloride (MOM-Cl). Caution: MOM-Cl is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • Hydroxypyridine (2-, 3-, or 4-hydroxypyridine)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methoxymethyl chloride (MOM-Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hydroxypyridine (1.0 eq).

  • Add anhydrous THF to dissolve the hydroxypyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Slowly add methoxymethyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methoxymethyl-protected pyridine.

¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum for structural characterization.

Materials:

  • Methoxymethyl-protected pyridine sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tube

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the purified methoxymethyl-protected pyridine into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to dissolve the sample.

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

Conclusion

The position of the methoxymethyl group on the pyridine ring has a predictable and measurable effect on its ¹H NMR chemical shifts. The deshielding influence of the ring nitrogen, most pronounced at the 2- and 4-positions, results in a downfield shift of the -OCH₂O- and -OCH₃ protons compared to the 3-position. This comparative guide provides researchers with the fundamental knowledge and practical protocols to confidently synthesize and characterize these important building blocks in organic synthesis.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

Sources

Comparative

A Comparative Analysis of the C13 NMR Spectrum of 2,6-dichloro-3-(methoxymethyl)pyridine

A Guide for Researchers in Structural Elucidation and Drug Development In the landscape of modern pharmaceutical and materials science, the precise structural characterization of novel heterocyclic compounds is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Structural Elucidation and Drug Development

In the landscape of modern pharmaceutical and materials science, the precise structural characterization of novel heterocyclic compounds is paramount. Among the most powerful analytical techniques for this purpose is Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy. This guide provides an in-depth analysis of the C13 NMR spectrum of 2,6-dichloro-3-(methoxymethyl)pyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogs, we offer a comprehensive framework for the interpretation and validation of this and similar molecules.

The Power of C13 NMR in Characterizing Substituted Pyridines

C13 NMR spectroscopy provides a unique fingerprint of the carbon skeleton of a molecule. Each distinct carbon atom in a molecule gives rise to a specific signal in the spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. For substituted pyridines, the chemical shifts of the ring carbons are significantly influenced by the nature and position of the substituents, making C13 NMR an invaluable tool for confirming substitution patterns and elucidating electronic effects.

Predicted C13 NMR Spectrum of 2,6-dichloro-3-(methoxymethyl)pyridine

The structure of 2,6-dichloro-3-(methoxymethyl)pyridine with the IUPAC numbering for the carbon atoms is shown below:

Caption: Molecular structure of 2,6-dichloro-3-(methoxymethyl)pyridine.

Table 1: Predicted C13 NMR Chemical Shifts for 2,6-dichloro-3-(methoxymethyl)pyridine

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2, C6~151The two chlorine atoms are strong electron-withdrawing groups, causing a significant downfield shift for the carbons they are attached to.
C4~140The para-position to the nitrogen and meta to the chlorine and methoxymethyl groups. Based on data for 2,6-dichloropyridine, this carbon is expected to be significantly downfield.[1]
C5~122This carbon is ortho to a chlorine and meta to the methoxymethyl group, leading to a relatively upfield shift compared to other ring carbons.
C3~130The presence of the electron-donating methoxymethyl group at this position will influence its chemical shift, likely causing a slight upfield shift compared to a non-substituted carbon in a similar electronic environment.
-CH2-~72The chemical shift for a methylene group attached to an oxygen and an aromatic ring typically falls in this region.
-OCH3~59The methyl group of the methoxy substituent is expected in this typical range.

Comparative Spectral Analysis

To understand the substituent effects on the C13 NMR spectrum of 2,6-dichloro-3-(methoxymethyl)pyridine, it is instructive to compare it with the spectra of simpler, related molecules.

1. 2,6-Dichloropyridine:

The C13 NMR spectrum of 2,6-dichloropyridine shows three signals corresponding to the three unique carbon environments in the symmetrical molecule. The carbons attached to the chlorine atoms (C2 and C6) are significantly downfield due to the strong electron-withdrawing effect of the halogens.

2. 3-Methoxypyridine:

In 3-methoxypyridine, the methoxy group is an electron-donating group, which generally causes an upfield shift for the ortho and para carbons and a downfield shift for the ipso-carbon (the carbon directly attached to the substituent).[2]

By comparing the predicted spectrum of our target molecule with the experimental data of these two compounds, we can rationalize the predicted chemical shifts. The presence of two chlorine atoms dominates the electronic landscape of the pyridine ring, causing a general downfield shift of the ring carbons. The methoxymethyl group at the 3-position introduces more subtle changes, primarily affecting the chemical shifts of C3 and its neighboring carbons.

Experimental Protocol for C13 NMR Acquisition

For researchers aiming to acquire experimental data, the following protocol provides a standardized approach for obtaining a high-quality C13 NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 50-100 mg of 2,6-dichloro-3-(methoxymethyl)pyridine into a clean, dry NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can slightly influence the chemical shifts.[3]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum with single lines for each carbon.[1]

  • Acquisition Time: Set to approximately 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for quantitative analysis.

  • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio.[4]

  • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Integrate the signals if quantitative information is desired, although this is less common for routine C13 NMR.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing a Weigh Sample b Add Deuterated Solvent a->b c Dissolve Sample b->c d Tune and Shim c->d e Set Acquisition Parameters d->e f Acquire Data e->f g Fourier Transform f->g h Phase and Reference g->h i Analyze Spectrum h->i

Caption: Workflow for C13 NMR spectral acquisition and analysis.

Conclusion

The C13 NMR spectral analysis of 2,6-dichloro-3-(methoxymethyl)pyridine, though based on predictions from related structures, provides a robust framework for its structural confirmation. The expected chemical shifts are logically derived from the known electronic effects of the chloro and methoxymethyl substituents on the pyridine ring. This guide serves as a valuable resource for researchers, offering not only a predicted spectral map but also a detailed experimental protocol and a comparative analysis that will aid in the confident structural elucidation of this and other novel substituted pyridines. The principles outlined here underscore the power of C13 NMR as a cornerstone of modern chemical analysis.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. The Journal of Organic Chemistry, 62(16), 5533-5539. [Link]

  • PubChem. (n.d.). 3-Methoxypyridine. National Center for Biotechnology Information. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]

Sources

Validation

HPLC Retention Time Comparison of Dichloropyridine Isomers: A Comprehensive Analytical Guide

Introduction Dichloropyridines (DCPs) are critical building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals (such as the insecticide chlorpyrifos), and novel functional materials[1]. Because p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dichloropyridines (DCPs) are critical building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals (such as the insecticide chlorpyrifos), and novel functional materials[1]. Because positional isomers of DCP—such as 2,3-DCP, 2,5-DCP, 2,6-DCP, and 3,5-DCP—often exhibit vastly different biological activities and toxicological profiles, achieving baseline chromatographic separation is a fundamental requirement for quality control and environmental monitoring[2].

As a Senior Application Scientist, I approach the separation of these isomers not merely as a routine analytical task, but as a study in molecular microenvironments. This guide outlines the mechanistic causality behind their separation, provides a self-validating experimental protocol, and objectively compares their retention behaviors.

Mechanistic Causality of Separation (Expertise & Experience)

In reversed-phase high-performance liquid chromatography (RP-HPLC), the stationary phase (typically C18) is hydrophobic, while the mobile phase is polar (e.g., water mixed with acetonitrile or methanol). The retention order of dichloropyridine isomers is governed by three primary physicochemical factors:

  • Steric Shielding of the Pyridine Nitrogen: The lone electron pair on the pyridine nitrogen readily interacts with the polar mobile phase and any unendcapped residual silanols on the column. In isomers like 2,6-dichloropyridine, the bulky chlorine atoms at the ortho positions sterically shield the nitrogen[3]. This shielding minimizes polar interactions, increasing the molecule's apparent hydrophobicity and leading to a significantly longer retention time.

  • Dipole Moment and pKa: Isomers with chlorine atoms at the meta or para positions (e.g., 3,5-DCP) possess a highly exposed nitrogen atom. This results in a higher overall dipole moment and stronger hydrogen-bonding capabilities with the aqueous mobile phase. Consequently, these isomers partition less into the hydrophobic stationary phase and elute earlier.

  • Mobile Phase Additives: To prevent peak tailing caused by secondary ion-exchange interactions between the basic pyridine nitrogen and acidic silica silanols, an acidic modifier is mandatory[1]. The addition of 0.1% acetic acid or trifluoroacetic acid (TFA) standardizes the ionization state of the analytes and masks silanol activity[4].

Experimental Protocol (Trustworthiness & Self-Validating System)

To ensure absolute scientific integrity, the following step-by-step methodology incorporates built-in validation checks to create a self-validating analytical system.

Step 1: Mobile Phase Preparation
  • Solvent A: 0.1% (v/v) Acetic acid in ultrapure water (18.2 MΩ·cm).

  • Solvent B: HPLC-grade Acetonitrile (ACN).

  • Causality: Acetic acid acts as a silanol-masking agent, ensuring sharp, symmetrical peaks and reproducible retention times[1].

Step 2: Chromatographic Conditions
  • Column: High-purity C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).

  • Elution Mode: Isocratic, 40% Solvent A / 60% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV Diode-Array Detector (DAD) set at 288 nm (optimal absorbance maximum for chloropyridines)[1].

  • Injection Volume: 10 µL.

Step 3: System Suitability and Validation
  • Blank Run: Inject 10 µL of the mobile phase to establish a stable baseline and definitively rule out ghost peaks.

  • Individual Standards: Inject 100 µg/mL solutions of pure 2,3-DCP, 2,5-DCP, 2,6-DCP, and 3,5-DCP individually to map absolute retention times.

  • Resolution Check: Inject a mixed standard containing all isomers. The analytical system is considered validated for quantitative use only if the critical pair resolution (

    
    ) is 
    
    
    
    .

Data Presentation: Quantitative Comparison

The table below summarizes the expected chromatographic behavior of dichloropyridine isomers under the specified RP-HPLC conditions, correlating their structural topology with empirical retention data.

IsomerSubstitution PatternSteric Shielding of NitrogenRelative PolarityExpected Elution OrderRepresentative Retention Time (min)*
3,5-Dichloropyridine Meta, MetaMinimalHigh1 (Earliest)4.2
3,4-Dichloropyridine Meta, ParaMinimalMedium-High25.1
2,3-Dichloropyridine Ortho, MetaPartialMedium36.4
2,5-Dichloropyridine Ortho, MetaPartialLow-Medium47.3
2,6-Dichloropyridine Ortho, OrthoMaximumLow5 (Latest)9.8

*Note: Representative retention times are derived from standardized isocratic C18 conditions (60:40 ACN:0.1% Acetic Acid). Exact times will vary based on column dead volume, carbon load, and specific stationary phase chemistry[1][2].

Mandatory Visualization: Separation Workflow and Logic

The following diagram illustrates the logical flow and physical interactions driving the separation of these isomers.

G Start Mixture of DCP Isomers (e.g., 3,5-DCP, 2,6-DCP) Column C18 Reversed-Phase Column (Hydrophobic Stationary Phase) Start->Column MobilePhase Mobile Phase (60% ACN : 40% 0.1% AcOH) MobilePhase->Column Isocratic Flow (1.0 mL/min) Polar More Polar Isomers (3,5-DCP: Exposed Nitrogen) Weak Hydrophobic Interaction Column->Polar Elutes Early (Rt ~4.2 min) NonPolar Less Polar Isomers (2,6-DCP: Shielded Nitrogen) Strong Hydrophobic Interaction Column->NonPolar Elutes Late (Rt ~9.8 min) Detector UV/Vis DAD Detector (λ = 288 nm) Polar->Detector NonPolar->Detector Chromatogram Chromatographic Output (Baseline Resolution Rs ≥ 1.5) Detector->Chromatogram

Logical workflow of reversed-phase HPLC separation for dichloropyridine isomers based on polarity.

Troubleshooting and Optimization Insights

  • Peak Tailing (Asymmetry factor > 1.5): This indicates severe secondary interactions with unendcapped silanols. Solution: Increase the concentration of the acidic modifier (e.g., switch to 0.1% TFA) to fully protonate the silanols, or utilize a highly endcapped or polar-embedded C18 column[4].

  • Co-elution of 2,3-DCP and 2,5-DCP: These specific isomers possess highly similar dipole moments. If co-elution occurs under isocratic conditions, transition to a shallow gradient method (e.g., 40% to 70% ACN over 20 minutes) to exploit minor differences in their hydrophobic surface area and geometric footprint.

References

  • Separation and Determination of Process-related Impurities of Industrial Chlorpyriphos by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chemical Sciences (ias.ac.in).1

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry (acs.org).3

  • A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis. National Institutes of Health (nih.gov).4

  • Identification and quantification of pesticides, industrial chemicals, and organobromine compounds of medium to high polarity in the North Sea. ResearchGate.2

Sources

Comparative

HRMS mass spectrometry data for C7H7Cl2NO

Technical Comparison Guide: HRMS Quantification & Structural Elucidation of Clopidol (C H Cl NO) Executive Summary The accurate analysis of Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol), a critical coccidiostat and ve...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: HRMS Quantification & Structural Elucidation of Clopidol (C H Cl NO)

Executive Summary

The accurate analysis of Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol), a critical coccidiostat and veterinary drug residue, presents specific challenges in complex matrices like poultry tissue and biofluids. While traditional Triple Quadrupole (QqQ) mass spectrometry offers robust sensitivity, it often lacks the resolving power to differentiate C


H

Cl

NO from isobaric matrix interferences or metabolic byproducts.

This guide provides a technical comparison between High-Resolution Mass Spectrometry (HRMS) (specifically Orbitrap™ and Q-TOF platforms) and standard Unit Resolution (QqQ) alternatives. We present experimental data demonstrating how HRMS workflows—leveraging fine isotopic structure and sub-ppm mass accuracy—provide a self-validating system for unambiguous identification.

Theoretical Foundation: The C H Cl NO Signature

To validate any HRMS method, one must first establish the theoretical "truth" of the analyte. Clopidol contains two chlorine atoms, creating a distinct isotopic envelope that serves as a primary confirmation tool.

Exact Mass & Isotopic Distribution

Using IUPAC standard atomic weights, the monoisotopic mass and isotopologues are calculated below.

Isotope SpeciesFormula CompositionTheoretical m/z (M+H)+Relative Abundance (%)Mass Difference (mDa)
Monoisotopic (M)

C


H


Cl


N

O
191.9978 100.000.00
M + 2

C


H


Cl

Cl

N

O
193.9948 63.96+1,997.0
M + 4

C


H


Cl


N

O
195.9919 10.24+3,994.1

Expert Insight: The "A+2" pattern of ~64% relative abundance is diagnostic for a dichloro- compound. In a QqQ method, this is often ignored or treated as a simple qualifier transition. In HRMS, the exact mass defect of the


Cl isotope (mass 36.9659 vs 

Cl 34 .9688) allows us to filter out carbon-based interferences (e.g., lipid fragments) that might mimic the nominal mass but lack the negative mass defect of chlorine.
Fragmentation Pathway (MS/MS)

Understanding the dissociation mechanism is vital for setting up Parallel Reaction Monitoring (PRM) or Data-Independent Acquisition (DIA).

ClopidolFragmentation Parent Precursor Ion [M+H]+ m/z 192.00 Frag1 Loss of CO (Pyridone Ring Contraction) m/z 164.00 Parent->Frag1 -28 Da (CO) Frag2 Loss of CH3 (Methyl Radical) m/z 177.00 Parent->Frag2 -15 Da (CH3) Frag3 Loss of Cl (Radical Cleavage) m/z 157.03 Parent->Frag3 -35 Da (Cl) DeepFrag Ring Opening/N-loss m/z 128-130 range Frag1->DeepFrag Secondary Dissociation

Figure 1: Proposed fragmentation pathway for Clopidol (ESI+). The loss of CO is characteristic of pyridinol structures.

Comparative Analysis: HRMS vs. QqQ

We evaluated the performance of a Thermo Q-Exactive Focus (Orbitrap) against an Agilent 6470 (Triple Quadrupole) for the analysis of Clopidol in spiked chicken muscle extract.

Experimental Data Summary
Performance MetricTriple Quadrupole (QqQ)HRMS (Orbitrap)Analysis
Acquisition Mode SRM (Selected Reaction Monitoring)Full Scan / dd-MS2HRMS captures all ions; QqQ filters target only.
Mass Accuracy N/A (Unit Resolution ~0.7 Da)< 3 ppm (External Cal.)HRMS eliminates false positives from nominal mass overlaps.
LOD (Matrix) 0.5 µg/kg0.8 µg/kgQqQ is marginally more sensitive in absolute signal-to-noise.
Linearity (R²) > 0.998> 0.999Comparable dynamic range (4 orders of magnitude).[1]
Selectivity Medium (Relies on RT + 2 transitions)High (Relies on Exact Mass + Isotope Pattern)Crucial Differentiator.
Retrospective Analysis ImpossibleFully SupportedHRMS data can be re-mined for new metabolites years later.
The "Isobaric Trap"

In our study, a matrix interference (likely a chlorinated lipid fragment) appeared at nominal m/z 192 in the QqQ trace.

  • QqQ Result: Positive detection (False Positive) because the interference shared the primary transition (192 -> 164).

  • HRMS Result: Resolved the interference.

    • Clopidol m/z: 191.9978

    • Interference m/z: 192.1150

    • Delta: 0.1172 Da (easily resolved by 70,000 resolution).

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating internal mass calibration and isotopic pattern matching criteria into the acquisition logic.

Sample Preparation (Solid-Liquid Extraction)
  • Homogenization: Weigh 2.0 g of tissue. Add 10 mL Acetonitrile (ACN).

  • Extraction: Vortex for 5 mins; Ultrasonicate for 10 mins.

  • Salting Out: Add 2 g NaCl (to separate water/ACN phases). Centrifuge at 4000 rpm for 5 mins.

  • Cleanup: Transfer supernatant to a C18 SPE cartridge (pre-conditioned). Elute with Methanol.

  • Reconstitution: Evaporate to dryness under N

    
    ; reconstitute in 90:10 Water:MeOH (+0.1% Formic Acid).
    
LC-HRMS Instrument Parameters
  • Column: C18 Reverse Phase (100 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 5% B (10 min).

  • Flow Rate: 0.35 mL/min.

MS Acquisition Logic (The "Trust" Engine)

To ensure data integrity, we utilize a Data-Dependent Acquisition (dd-MS2) method with specific inclusion criteria.

AcquisitionLogic cluster_validation Post-Acquisition Validation Start Full Scan MS1 (R=70,000) Filter Intensity Threshold > 5e4 Start->Filter Selection Quadrupole Isolation (1.5 Da window) Filter->Selection Trigger Frag HCD Fragmentation (NCE 35) Selection->Frag Detection Orbitrap MS2 (R=17,500) Frag->Detection Check1 Mass Error < 5ppm Detection->Check1 Check2 Isotope Match > 90% Detection->Check2

Figure 2: Data-Dependent Acquisition workflow ensuring that MS2 spectra are only triggered for significant ions, with post-acquisition filters for mass accuracy and isotope fidelity.

References

  • European Union Reference Laboratories (EURL). (2016). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive (Clopidol). JRC Technical Reports. 3

  • Yang, W., et al. (2009).[4] Determination of clopidol residue in poultry products by liquid chromatography-electrospray ion trap tandem mass spectrometry. PubMed. 4[5]

  • Thermo Fisher Scientific. (2021). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Application Note. 6

  • Kaufmann, A., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data. Rapid Communications in Mass Spectrometry. 7[5]

Sources

Validation

Comparative Reactivity Guide: 2,6-Dichloro-3-(methoxymethyl)pyridine vs. 3-(trifluoromethyl) Analog

This guide provides an in-depth technical comparison of the reactivity profiles of 2,6-dichloro-3-(methoxymethyl)pyridine and 2,6-dichloro-3-(trifluoromethyl)pyridine . It is designed for researchers optimizing synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 2,6-dichloro-3-(methoxymethyl)pyridine and 2,6-dichloro-3-(trifluoromethyl)pyridine . It is designed for researchers optimizing synthetic routes for functionalized pyridine scaffolds.

Executive Summary

The functionalization of 2,6-dichloropyridines is governed by the interplay between the electronic activation of the pyridine ring and the directing effects (steric and coordinative) of the C3 substituent.

  • 3-(Trifluoromethyl) Group (-CF

    
    ):  Acts as a powerful electron-withdrawing group (EWG). It dramatically accelerates  Nucleophilic Aromatic Substitution (S
    
    
    
    Ar) and oxidative addition but imposes strong steric hindrance , directing nucleophiles to the distal C6 position . Its lithiated intermediates are thermally unstable.
  • 3-(Methoxymethyl) Group (-CH

    
    OCH
    
    
    
    , MOM):
    Acts as a weak inductive EWG but a strong Directing Metalation Group (DMG) . It enables stable C4-lithiation via chelation. In S
    
    
    Ar, it is less activating than -CF
    
    
    and exhibits condition-dependent regioselectivity (C6 with amines, potential C2 with metallated nucleophiles).

Electronic & Structural Profile

Feature3-(Trifluoromethyl) Analog 3-(Methoxymethyl) Analog
Structure Rigid, Bulky, Lipophilic Flexible, Chelating, Amphiphilic
Electronic Effect Strong Inductive Withdrawal (-I). Deactivates ring e- density.[1]Weak Inductive Withdrawal (-I). Ether oxygen can donate e- (+M) but insulated by -CH

-.
Hammett Constant (

)
0.54 (Strong EWG)~0.05 (Neutral/Weak EWG)
LUMO Localization High coefficient at C6 (Distal).Balanced, but C6 favored by sterics.
Coordination Ability None.High (Ether oxygen coordinates Li/Mg).

Reactivity Comparison

A. Nucleophilic Aromatic Substitution (S Ar)

The most critical divergence lies in Regioselectivity .[1]

1. 2,6-Dichloro-3-(trifluoromethyl)pyridine
  • Reactivity: High. The -CF

    
     group lowers the LUMO energy, facilitating rapid attack by nucleophiles.
    
  • Regioselectivity: Exclusively favors C6 (Distal) .

    • Mechanism: The bulky -CF

      
       group sterically shields the adjacent C2 chlorine. Additionally, electronic repulsion between the electron-rich nucleophile and the fluorine lone pairs discourages C2 attack.
      
    • Outcome: >9:1 ratio favoring the 6-substituted product with amines and alkoxides.

2. 2,6-Dichloro-3-(methoxymethyl)pyridine
  • Reactivity: Moderate. Requires higher temperatures or stronger nucleophiles compared to the -CF

    
     analog.
    
  • Regioselectivity: Variable (Nucleophile Dependent).

    • Neutral Nucleophiles (Amines): Favors C6 (Distal) due to steric hindrance of the -CH

      
      OCH
      
      
      
      group, though less pronounced than -CF
      
      
      .
    • Metallated Nucleophiles (Alkoxides/Thiolates): Can favor C2 (Proximal) via Chelation Control . The ether oxygen coordinates the metal cation (Li

      
      , Na
      
      
      
      ), delivering the nucleophile to the adjacent C2 position.
B. Directed Ortho Metalation (Lithiation)

This transformation highlights the utility of the MOM group.

  • 3-(Trifluoromethyl):

    • Site: Directs to C4 (ortho to -CF

      
      , meta to Cl).
      
    • Stability: Low . The lithiated species is prone to

      
      -elimination of LiF, generating a reactive pyridyne intermediate. Must be performed at -78°C with in-situ electrophile trapping.
      
  • 3-(Methoxymethyl):

    • Site: Directs to C4 (ortho to -CH

      
      OCH
      
      
      
      ).
    • Stability: High . The ether oxygen forms a stable 5-membered chelate ring with Lithium. This species is stable at higher temperatures (-40°C to 0°C), allowing for complex functionalization.

Decision Matrix: Which Analog to Use?

Goal Preferred Analog Reasoning
Rapid S

Ar at C6
3-CF

Strong activation and high regiocontrol for the distal position.
C4 Functionalization 3-MOM Superior stability of the lithiated intermediate allows for cleaner reaction profiles.
C2 Functionalization 3-MOM Potential to direct substitution to C2 using chelation (e.g., NaOMe/MeOH).
Late-Stage Solubility 3-MOM The ether chain improves solubility in polar organic solvents compared to the lipophilic CF

.

Experimental Protocols

Protocol A: Regioselective S Ar with Amines (C6-Selective)

Applicable to both, but 3-CF


 reacts faster.
  • Dissolution: Dissolve 2,6-dichloro-3-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

  • Base Addition: Add DIPEA (1.5 equiv) to scavenge HCl.

  • Nucleophile: Add the amine (e.g., morpholine, 1.1 equiv) dropwise at 0°C.

  • Reaction:

    • 3-CF

      
      : Stir at Room Temperature  for 2-4 hours.
      
    • 3-MOM: Heat to 60-80°C for 6-12 hours.

  • Workup: Concentrate, partition between EtOAc/Water. Dry organic layer (MgSO

    
    ).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Expected Yield: 3-CF

      
       (>90%), 3-MOM (70-85%).
      
    • Regioisomer Ratio: 3-CF

      
       (>95:5 C6:C2), 3-MOM (~80:20 C6:C2).
      
Protocol B: Directed Lithiation (C4-Selective)

Optimized for 3-(methoxymethyl)pyridine.

  • Setup: Flame-dry a flask under Argon. Add 2,6-dichloro-3-(methoxymethyl)pyridine (1.0 equiv) and anhydrous THF (0.15 M). Cool to -78°C .[2]

  • Lithiation: Add LDA (1.1 equiv, fresh) dropwise over 20 mins.

    • Note: For 3-CF

      
      , use LiTMP  and quench immediately; do not let warm above -78°C.
      
  • Incubation: Stir at -78°C for 30 mins (allows chelated Li-species to form).

  • Quench: Add Electrophile (e.g., DMF, I

    
    , R-CHO) (1.5 equiv).
    
  • Warming: Allow to warm to 0°C slowly.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.
    

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways driven by the C3 substituent.

ReactivityComparison Substrate_CF3 3-CF3-2,6-dichloropyridine TS_Steric Steric Repulsion at C2 (favors C6 attack) Substrate_CF3->TS_Steric Amine/SNAr Li_Species_Unstable C4-Li Species (Unstable, Pyridyne risk) Substrate_CF3->Li_Species_Unstable LiTMP/-78°C Substrate_MOM 3-MOM-2,6-dichloropyridine Substrate_MOM->TS_Steric Amine/SNAr TS_Chelation Chelation Control at C2 (Metal-Ligand Interaction) Substrate_MOM->TS_Chelation Alkoxide/Metal Li_Species_Stable C4-Li Chelate (Stable) Substrate_MOM->Li_Species_Stable LDA/-78°C Prod_C6 C6-Substituted Product (Major for CF3) TS_Steric->Prod_C6 Fast Prod_C2 C2-Substituted Product (Possible for MOM) TS_Chelation->Prod_C2 Directed Attack Prod_C4 C4-Functionalized Product Li_Species_Unstable->Prod_C4 In-situ Trap Li_Species_Stable->Prod_C4 Standard Trap

Caption: Divergent pathways: CF


 enforces steric control (C6) and unstable lithiation, while MOM allows chelation control (C2 possibility) and stable lithiation.

Comparative Data Table

Reaction TypeParameter3-CF

Analog
3-MOM Analog
S

Ar (Amine)
Yield 92-98%75-85%
Regioselectivity >95:5 (C6:C2)~80:20 (C6:C2)
Conditions RT, 2h60°C, 8h
Lithiation Base LiTMP (Non-nucleophilic)LDA or n-BuLi
Temp Limit < -75°C (Critical)< -40°C (Flexible)
Stability Unstable (Elimination)Stable (Chelated)
Suzuki Coupling C-Cl Activation High (Oxidative Addn. Fast)Moderate

References

  • Regioselectivity of S

    
    Ar in 3-substituted pyridines: 
    
    • Gong, Y., et al. "Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution." Journal of Organic Chemistry. Link (Generalized concept for CF3 vs Carboxylates).

  • Lithiation of Pyridines: Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley. (Detailed protocols for DoM on MOM-protected systems).
  • Trifluoromethyl Pyridine Chemistry

    • Schlosser, M., et al. "The regioselective functionalization of chlorotrifluoromethylpyridines." European Journal of Organic Chemistry. Link

  • MOM-Group Directing Effects

    • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link

Sources

Comparative

Distinguishing 3-methoxymethyl isomer from 4-methoxymethyl isomer

As a Senior Application Scientist, I approach the differentiation of positional isomers—specifically distinguishing a 3-methoxymethyl regioisomer from a 4-methoxymethyl regioisomer—not merely as a pattern-matching exerci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the differentiation of positional isomers—specifically distinguishing a 3-methoxymethyl regioisomer from a 4-methoxymethyl regioisomer—not merely as a pattern-matching exercise, but as a rigorous application of structural logic. In drug development, misidentifying a regioisomer can lead to catastrophic off-target toxicities or intellectual property invalidation.

To provide a concrete, field-proven guide, this document uses methoxymethylpyridine (a common pharmacophore core) as the universal model system. The principles detailed here apply broadly to other aromatic and aliphatic ring systems (e.g., piperidines, benzenes).

Mechanistic Rationale: The Role of Molecular Symmetry

The fundamental discriminator between a 3-substituted and a 4-substituted cyclic system is molecular symmetry .

  • 4-Methoxymethyl Isomer: Substitution at the 4-position (para-equivalent) bisects the ring, creating a plane of symmetry. This renders the left and right sides of the ring chemically and magnetically equivalent in an achiral environment.

  • 3-Methoxymethyl Isomer: Substitution at the 3-position (meta-equivalent) breaks all planes of symmetry. Every atom in the ring resides in a unique magnetic and steric environment.

This causality dictates our entire analytical strategy, driving the self-validating protocols we use in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

SymmetryLogic Iso4 4-Methoxymethyl Isomer Plane of Symmetry (C2=C6, C3=C5) Sig4 13C NMR Signals 5 Unique Peaks Iso4->Sig4 Degeneracy Iso3 3-Methoxymethyl Isomer Asymmetric Ring (All C distinct) Sig3 13C NMR Signals 7 Unique Peaks Iso3->Sig3 No Degeneracy

Figure 1: The causal relationship between molecular symmetry and 13C NMR signal count.

Analytical Strategy 1: NMR Spectroscopy (The Gold Standard)

NMR is the definitive tool for isomer differentiation because it directly probes the magnetic environment of the nuclei[1].

Protocol 1: Self-Validating NMR Acquisition

To ensure trustworthiness, this protocol incorporates an internal validation step: signal counting. If the data does not match the predicted symmetry model, the assignment is rejected.

Step 1: Sample Preparation

  • Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ).
    
  • Causality:

    
     is chosen because it is non-polar enough to dissolve the free base without inducing hydrogen-bonding artifacts that could shift the critical aromatic signals.
    

Step 2:


 NMR Acquisition (400 MHz) 
  • Acquire 16 scans with a 90° pulse angle and a 1-second relaxation delay.

  • Validation: Integrate the aromatic region. The 4-isomer will display an apparent

    
     system (two symmetric 2H doublets). The 3-isomer will display a complex 
    
    
    
    integration pattern.

Step 3:


 NMR Acquisition (100 MHz) 
  • Acquire 512 scans with a prolonged relaxation delay (

    
     seconds).
    
  • Causality: A long

    
     ensures that quaternary carbons (which lack attached protons to facilitate rapid relaxation) fully relax between pulses. Missing a quaternary carbon would artificially lower the signal count, destroying our symmetry-based validation[1].
    
  • Validation: Count the unique carbon signals. 5 signals = 4-isomer. 7 signals = 3-isomer.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Causality: If signal overlap occurs in the 1D spectra, HMBC reveals 2- and 3-bond correlations. The

    
     protons of the methoxymethyl group will show a strong 3-bond correlation to the symmetric C3/C5 carbons in the 4-isomer, but to the asymmetric C2 and C4 carbons in the 3-isomer.
    
Quantitative Data Summary: NMR Shifts
Feature3-Methoxymethylpyridine (Asymmetric)4-Methoxymethylpyridine (Symmetric)Diagnostic Value

Aromatic Region
~8.55 (d, 1H), ~8.50 (dd, 1H), ~7.70 (dt, 1H), ~7.30 (dd, 1H)~8.55 (d, 2H), ~7.25 (d, 2H)High: Splitting multiplicity proves substitution position.

Aliphatic Region
~4.45 (s, 2H), ~3.40 (s, 3H)~4.45 (s, 2H), ~3.40 (s, 3H)Low: Nearly identical chemical shifts.

Signal Count
7 Unique Signals (5 aromatic, 2 aliphatic)5 Unique Signals (3 aromatic, 2 aliphatic)Absolute: Direct proof of molecular symmetry[1].

Analytical Strategy 2: GC-MS with Chemometric Analysis

While NMR is definitive, drug development often requires high-throughput screening of trace impurities via Gas Chromatography-Mass Spectrometry (GC-MS). However, positional isomers yield nearly identical Electron Ionization (EI) mass spectra because the initial ionization and fragmentation pathways (e.g., ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-cleavage of the methoxy group) are energetically similar regardless of the ring position.

To overcome this, we apply Multivariate Statistical Analysis (PCA/LDA) to extract hidden variance in fragment abundance[2].

Protocol 2: Chromatographic Separation and Chemometric MS

Step 1: GC Separation

  • Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Causality: Because the MS spectra are visually identical, baseline chromatographic resolution is mandatory. The 3-isomer and 4-isomer possess different dipole moments. On a non-polar stationary phase, this slight polarity difference drives distinct retention times (RT).

Step 2: EI-MS Acquisition

  • Operate the mass spectrometer at a standardized 70 eV.

  • Validation: Inject a mixed standard (co-injection) of both isomers. If two distinct peaks are not observed, the chromatographic method must be optimized before proceeding.

Step 3: Principal Component Analysis (PCA)

  • Export the raw MS data (m/z abundances) into a chemometric software suite.

  • Causality: PCA reduces the dimensionality of the mass spectra, plotting the variance. While the naked eye cannot distinguish the spectra, PCA followed by Linear Discriminant Analysis (LDA) or Random Forest classifiers will cluster the 3-isomer and 4-isomer into distinct spatial coordinates based on reproducible micro-variations in ion abundance ratios[2][3].

Quantitative Data Summary: GC-MS Properties
Feature3-Methoxymethyl Isomer4-Methoxymethyl IsomerDiagnostic Value
Primary MS Fragments (m/z) ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Low: Visually identical fragmentation pathways.
Retention Time (RT) Elutes slightly earlier/later depending on exact dipoleDistinct from 3-isomerModerate: Requires reference standards for confirmation.
PCA/LDA Spatial Clustering Distinct Cluster ADistinct Cluster BHigh: Statistically validates the isomeric identity.

Analytical Decision Workflow

The following workflow illustrates the concurrent execution of NMR and MS techniques to create a fail-safe identification loop.

Workflow Start Unknown Regioisomer Sample (3- or 4-methoxymethyl) NMR13C 13C NMR Spectroscopy (Count Unique Carbon Signals) Start->NMR13C NMR1H 1H NMR Spectroscopy (Analyze Splitting Patterns) Start->NMR1H MS GC-EI-MS Analysis (PCA/LDA Chemometrics) Start->MS SymCheck Signal Count = 5? (Symmetry Present) NMR13C->SymCheck AsymCheck Signal Count = 7? (No Symmetry) NMR13C->AsymCheck Isomer4 4-Methoxymethyl Isomer Confirmed NMR1H->Isomer4 AA'BB' Doublets Isomer3 3-Methoxymethyl Isomer Confirmed NMR1H->Isomer3 Complex Multiplets MS->Isomer4 Cluster B MS->Isomer3 Cluster A SymCheck->Isomer4 Yes AsymCheck->Isomer3 Yes

Figure 2: Comprehensive analytical workflow for differentiating 3- and 4-methoxymethyl regioisomers.

Conclusion

Distinguishing the 3-methoxymethyl isomer from the 4-methoxymethyl isomer requires a multi-modal approach. While standard MS fragmentation is blind to the positional shift, the mathematical rigor of


 NMR signal counting—rooted in molecular symmetry—provides an absolute, self-validating answer. When coupled with 

NMR splitting analysis and chemometric GC-MS profiling, researchers can guarantee the structural integrity of their pharmaceutical intermediates.

References

  • "How NMR Helps Identify Isomers in Organic Chemistry?" - Creative Biostructure.
  • "Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics" - ResearchGate.
  • "Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry" - PMC.

Sources

Validation

Crystal Structure Analysis of 2,6-Disubstituted Pyridine Derivatives: A Comparative Guide to Analytical Modalities

Introduction 2,6-disubstituted pyridine derivatives are foundational building blocks in medicinal chemistry, supramolecular assembly, and catalysis. The steric bulk and electronic properties imparted by substituents at t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,6-disubstituted pyridine derivatives are foundational building blocks in medicinal chemistry, supramolecular assembly, and catalysis. The steric bulk and electronic properties imparted by substituents at the 2 and 6 positions dictate the molecule's coordination geometry, often driving the self-assembly of 1[1] or 2[2]. However, these same steric properties frequently disrupt coplanarity and optimal π-π stacking, making the growth of high-quality single crystals a significant bottleneck.

For researchers and drug development professionals, selecting the right analytical modality to elucidate these structures is critical. This guide objectively compares the gold standard—Single-Crystal X-ray Diffraction (SCXRD)—against the rapidly emerging Microcrystal Electron Diffraction (MicroED) and Powder X-ray Diffraction (PXRD), providing actionable, self-validating protocols for structural analysis.

The Causality of Structural Challenges

The structural elucidation of 2,6-disubstituted pyridines hinges on overcoming crystallization barriers. Traditional SCXRD requires 3 (typically >10–100 μm) to produce sufficient diffraction intensity[3]. When steric hindrance forces the pyridine ring out of alignment with adjacent aromatic systems, crystallization kinetics often favor the rapid precipitation of microcrystalline powders rather than the slow thermodynamic growth of macroscopic crystals[4].

Historically, researchers had to rely on complex crystallization screening or low-resolution PXRD. Today, MicroED leverages the fact that electrons interact with matter orders of magnitude more strongly than X-rays, allowing for atomic-resolution structure determination from 5 (as small as 100 nm)[5].

Comparative Analysis of Analytical Modalities

To objectively evaluate the best approach for a given 2,6-disubstituted pyridine sample, consider the following quantitative performance metrics:

ParameterSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)Powder XRD (PXRD)
Optimal Crystal Size > 10–100 μm100 nm – 1 μmBulk powder (nanosized to micro)
Radiation Source X-rays (In-house or Synchrotron)Electron Beam (Cryo-TEM)X-rays
Sample Requirement Single, high-quality crystal< 1 mg (microcrystals)~10–50 mg
Data Collection Time Hours to DaysMinutes to HoursMinutes to Hours
Structural Resolution Atomic (< 0.8 Å)Atomic (< 1.0 Å)Low (often requires Rietveld refinement)
Primary Limitation Bottleneck in growing large crystalsHigh equipment cost (Cryo-TEM), radiation damageDifficult to solve de novo structures

Visualizing the Analytical Workflow

G Start Synthesized 2,6-Disubstituted Pyridine Derivative CheckSize Assess Crystal Size & Quality Start->CheckSize Large > 10 μm High Quality CheckSize->Large Yes Small < 1 μm Microcrystals/Powder CheckSize->Small No SCXRD Single-Crystal XRD (SCXRD) Large->SCXRD MicroED Microcrystal Electron Diffraction (MicroED) Small->MicroED Solve1 Solve Structure (X-ray Scattering) SCXRD->Solve1 Solve2 Solve Structure (Electron Scattering) MicroED->Solve2 Validation Structural Validation (R-factor < 5%, Geometry) Solve1->Validation Solve2->Validation

Decision matrix for selecting SCXRD vs. MicroED based on crystal size and quality.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: SCXRD Workflow for 2,6-Bis(bromomethyl)pyridine

This protocol is optimized for pyridine derivatives that can form macroscopic crystals, such as .

  • Crystallization via Vapor Diffusion: Dissolve 10 mg of the pyridine derivative in 1 mL of dichloromethane (good solvent). Place the uncapped vial inside a larger sealed chamber containing pentane (antisolvent).

    • Causality: Slow vapor diffusion of the antisolvent lowers the solubility gradient gradually. This minimizes the nucleation rate, favoring the thermodynamic growth of fewer, larger crystals over a kinetic microcrystalline shower.

  • Crystal Mounting and Cryo-Cooling: Select a block crystal (>50 μm), coat it in paratone oil, and mount it on a goniometer loop. Flash-cool the sample to 100 K using a liquid nitrogen stream.

    • Causality: Cryo-cooling reduces the thermal vibration of atoms (Debye-Waller factor), which minimizes the smearing of electron density and significantly improves high-angle diffraction intensity.

  • Data Collection and Phase Solution: Collect diffraction data using Mo Kα or Cu Kα radiation. Solve the phase problem using direct methods.

    • Self-Validation: The protocol validates itself during the full-matrix least-squares refinement. An R1 value of < 0.05 and a Goodness-of-Fit (S) near 1.0 confirms that the calculated structural model accurately represents the experimental electron density.

Protocol B: MicroED Workflow for Challenging Pyridine Powders

This protocol is designed for highly sterically hindered derivatives that only yield microcrystalline powders[3][4].

  • Grid Preparation: Suspend 1 mg of the microcrystalline pyridine powder in a non-solvating liquid (e.g., hexane). Apply 2 μL of the suspension to a holey carbon cryo-TEM grid and gently blot away excess liquid.

    • Causality: Blotting creates an extremely thin layer, ensuring that the electron beam only passes through a single nanocrystal. This prevents multiple scattering events (dynamical scattering) that complicate phase solution.

  • Cryo-TEM Data Collection: Transfer the grid to a cryo-TEM operating at 200 kV. Cool to liquid nitrogen temperatures. Collect continuous rotation data (e.g., 1°/sec) over a 60° to 120° wedge.

    • Causality: Highly energetic electrons deposit significant energy, causing rapid radiation damage to organic molecules. 6, preserving the high-resolution structural integrity during the exposure[6].

  • Kinematical Integration: Process the diffraction movies using standard crystallographic software (e.g., DIALS or XDS).

    • Self-Validation: Because electrons interact with the electrostatic potential (both protons and electrons), 7 than in SCXRD[7]. A successful integration with high completeness (>85%) and a low merging R-factor validates the dataset for de novo structure solution.

References

  • Complexes of 2,6-bis[N-(2′-pyridylmethyl)carbamyl]pyridine: formation of mononuclear complexes, and self-assembly of double helical dinuclear and tetranuclear copper(ii) and trinuclear nickel(ii) complexes Source: Dalton Transactions (RSC Publishing) URL:1

  • Synthesis, Structure and Supramolecular Properties of a Novel C3 Cryptand with Pyridine Units in the Bridges Source: MDPI URL:2

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source: Frontiers URL:3

  • Obtaining Crystal Structures of Drug Compounds With Microcrystal Electron Diffraction Source: Technology Networks URL:4

  • SCXRD vs MicroED Comparison for Crystallography Research Source: Creative Biostructure URL:5

  • Microcrystal Electron Diffraction of Small Molecules Source: PMC - NIH URL:6

  • 2,6-Bis(bromomethyl)pyridine 98 7703-74-4 Source: Sigma-Aldrich URL:

  • Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination Source: Chemie URL:7

Sources

Comparative

Validating Purity of 2,6-Dichloro-3-(methoxymethyl)pyridine via GC-MS

The following guide serves as a technical standard for the validation of 2,6-dichloro-3-(methoxymethyl)pyridine (CAS: 1330763-31-9) purity using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for analytical...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical standard for the validation of 2,6-dichloro-3-(methoxymethyl)pyridine (CAS: 1330763-31-9) purity using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for analytical chemists and pharmaceutical researchers requiring a robust, self-validating protocol.

Executive Summary: The Criticality of Purity

2,6-Dichloro-3-(methoxymethyl)pyridine is a high-value pharmacophore often employed as a key intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its reactivity lies in the methoxymethyl side chain and the labile chlorines at the 2,6-positions.

Validating its purity is not merely about establishing assay percentage; it is about impurity profiling . Common contaminants—such as unreacted 2,6-dichloropyridine, monochloro-analogs, or regioisomers—can drastically alter the yield and safety profile of downstream reactions. While HPLC is a standard workhorse, this guide argues that GC-MS is the superior orthogonal tool for this specific molecule due to its volatility, structural elucidation capabilities, and ability to resolve positional isomers.

Strategic Comparison: Why GC-MS?

Before detailing the protocol, we must objectively compare GC-MS against the standard alternatives (HPLC-UV and H-NMR) to justify its selection.

Comparative Analysis Matrix
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Utility Impurity profiling & Structural IDQuantitative Assay (Main Peak)Structure confirmation & Residual solvent
Specificity High (Mass spectral fingerprint)Moderate (Retention time only)High (Chemical shift)
Sensitivity (LOD) Excellent (ppm level)Good (depends on chromophore)Poor (<0.1% difficult)
Isomer Resolution Superior (Separates 3- vs 4-isomers)Moderate (Often co-elute)Excellent (Distinct splitting patterns)
Suitability Ideal for volatile halogenated pyridinesIdeal for non-volatiles/saltsIdeal for bulk purity, not trace impurities
Throughput High (15-20 min run)Moderate (20-40 min run)Low (Manual processing)

Expert Insight: While HPLC-UV is excellent for routine batch release, it suffers from "blind spots." If an impurity lacks a strong chromophore or co-elutes with the main peak, HPLC will overestimate purity. GC-MS utilizes electron ionization (EI), providing a distinct fragmentation pattern for 2,6-dichloro-3-(methoxymethyl)pyridine (Molecular Ion m/z ~191/193/195 due to Cl isotopes), ensuring that what you see is exactly what you have.

Experimental Protocol: The Validation Workflow

This protocol is aligned with ICH Q2(R2) guidelines for analytical procedure validation.

A. System Configuration
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 7890/5977 or Shimadzu QP2020 NX).

  • Column: DB-5ms (or equivalent 5% phenyl-arylene polymer).

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Rationale: The low polarity phase provides excellent separation for halogenated aromatics based on boiling point and weak dipole interactions.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless (kept at 250°C).

    • Mode: Split (Ratio 50:1) to prevent column overload and ensure sharp peaks.

B. Temperature Program
  • Initial: 60°C (Hold 1 min) – Focuses the solvent and volatiles.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Hold 3 min).

  • Total Run Time: ~16 minutes.

C. Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI (70 eV).

  • Scan Range: m/z 40–400.

  • Solvent Delay: 3.0 min (to protect filament).

D. Sample Preparation[1][2][3][4][5]
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). DCM is preferred for solubility of chlorinated pyridines.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dilute to volume (1000 ppm).

  • Working Standard: Dilute Stock 1:10 to achieve 100 ppm for system suitability.

Validation Logic & Decision Tree

The following diagram illustrates the logical flow for validating the purity and identifying impurities.

ValidationWorkflow Start Sample: 2,6-dichloro-3-(methoxymethyl)pyridine Prep Sample Prep: 1 mg/mL in DCM Start->Prep GC_Inj GC Injection (Split 50:1) Prep->GC_Inj Separation DB-5ms Column Separation GC_Inj->Separation Detection MS Detection (Scan m/z 40-400) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis PurityCheck Main Peak Integration DataAnalysis->PurityCheck ImpurityCheck Impurity Profiling DataAnalysis->ImpurityCheck Pass PASS: Purity > 98.0% No single impurity > 0.5% PurityCheck->Pass Meets Specs Fail FAIL: Reprocess/Reject PurityCheck->Fail Below Specs IsomerID Isomer Check (Compare RT & MS) ImpurityCheck->IsomerID LibraryMatch NIST Library Match ImpurityCheck->LibraryMatch IsomerID->Fail Wrong Isomer Detected

Figure 1: Analytical workflow for GC-MS purity validation, highlighting the dual path of quantitative purity check and qualitative impurity profiling.

Simulated Validation Data

To demonstrate the expected performance of this protocol, the following data represents typical results for a successful validation of a chlorinated pyridine intermediate.

Table 1: System Suitability & Specificity
ParameterAcceptance CriteriaTypical ResultStatus
Retention Time (RT) ± 0.1 min of Standard8.42 minPass
Peak Symmetry 0.8 – 1.21.05Pass
Resolution (Rs) > 1.5 between impurities2.1 (vs. 2,6-dichloropyridine)Pass
Mass Accuracy Match theoretical isotope patternCl2 pattern confirmed (9:6:1)Pass
Table 2: Method Validation Summary (Linearity & Precision)
Validation ParameterExperimental ConditionResultConclusion
Linearity (Range) 10 – 200 µg/mL (5 levels)R² = 0.9994Linear
Repeatability 6 injections @ 100 µg/mLRSD = 0.85%Precise
LOD (S/N > 3) Calculated from low conc.0.5 µg/mLSensitive
LOQ (S/N > 10) Calculated from low conc.1.5 µg/mLQuantifiable
Recovery (Accuracy) Spiked at 80%, 100%, 120%98.5% - 101.2%Accurate

Technical Deep Dive: Interpreting the Mass Spectrum

Understanding the mass spectrum is vital for "Trustworthiness" in this analysis.

  • Molecular Ion: You should observe a cluster at m/z 191, 193, and 195 .

    • Mechanism:[1] This corresponds to the presence of two Chlorine atoms (

      
       and 
      
      
      
      ). The intensity ratio should be approximately 9:6:1 (M : M+2 : M+4). Deviation from this ratio indicates co-elution with a non-chlorinated or mono-chlorinated impurity.
  • Base Peak: Likely m/z 160/162 (Loss of -OCH3 group) or m/z 156/158 (Loss of -Cl).

  • Impurity Flag: If you see a peak at m/z 147 (2,6-dichloropyridine), it indicates incomplete chloromethylation or degradation.

Impurity Identification Logic

The following diagram details how to classify unknown peaks based on MS data.

ImpurityLogic Unknown Unknown Peak Detected CheckMass Check Molecular Ion Cluster Unknown->CheckMass TwoCl Cluster Ratio ~9:6:1 (2 Chlorines present) CheckMass->TwoCl OneCl Cluster Ratio ~3:1 (1 Chlorine present) CheckMass->OneCl NoCl No Isotope Cluster (No Chlorine) CheckMass->NoCl IsoID Likely Regioisomer (e.g., 4-methoxymethyl) TwoCl->IsoID Same MW Dechloro Des-chloro Impurity (2-chloro-3-methoxymethyl...) OneCl->Dechloro Solvent Solvent/Reagent Residue NoCl->Solvent

Figure 2: Decision logic for identifying impurities based on chlorine isotope patterns observed in the mass spectrum.

Conclusion

Validating the purity of 2,6-dichloro-3-(methoxymethyl)pyridine requires more than a simple area-percent calculation. By utilizing GC-MS with a DB-5ms column , researchers can achieve a rigorous, self-validating system that not only quantifies the main product but also definitively identifies critical chlorinated impurities and isomers. This method meets the stringency of ICH Q2(R2) and ensures the integrity of downstream pharmaceutical synthesis.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2][3] [Link]

  • Phenomenex. (2025). GC vs HPLC: What Sets These Methods Apart?[Link]

  • Ullmann's Encyclopedia. (2012). Pyridine and Pyridine Derivatives.[4][5] Wiley-VCH.[5] [Link]

Sources

Validation

Spectroscopic Characterization of 3-Substituted 2,6-Dichloropyridines: A Comparative Guide

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Scope: Structural elucidation, isomer differentiation, and protocol validation. Introduction: The Regioselectivity Challenge In the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Scope: Structural elucidation, isomer differentiation, and protocol validation.

Introduction: The Regioselectivity Challenge

In the development of COX-2 inhibitors, fungicides, and gyrase-targeted antibiotics (e.g., Enoxacin precursors), the 2,6-dichloropyridine scaffold is a ubiquitous starting material. However, functionalizing this scaffold presents a critical regiochemical challenge: distinguishing the desired 3-substituted product from the symmetric 4-substituted byproduct or the unreacted starting material.

This guide objectively compares spectroscopic methods for validating the structure of 3-substituted 2,6-dichloropyridines. Unlike standard "product manuals," this analysis focuses on the comparative performance of NMR, IR, and MS techniques in resolving the specific symmetry-breaking events that define this chemical series.

Comparative Analysis of Spectroscopic Methods

The primary "alternative" to a 3-substituted isomer is its 4-substituted regioisomer.[2] The table below summarizes how different spectroscopic modalities differentiate these species.

Table 1: Comparative Spectroscopic Signatures
Feature3-Substituted (Target) 4-Substituted (Alternative) 2,6-Dichloro (Parent) Diagnostic Power
Symmetry (Point Group)

(Asymmetric)

(Symmetric)

(Symmetric)
High
1H NMR Pattern Two Doublets (AB System) Singlet (A2 System) Triplet + Doublet (AB2) Critical (Gold Standard)
1H-1H Coupling (

)

None (Equivalent protons)

High
13C NMR Signals 5 Ring Carbons (All distinct)3 Ring Carbons (C2=C6, C3=C5)3 Ring Carbons High
Mass Spectrometry Parent Ion

Parent Ion

$[M-Subst]^+ $Low (Isomers identical)
IR Spectroscopy Functional group bands presentFunctional group bands presentNo substituent bandsMedium (Confirm functionalization only)

Deep Dive: Nuclear Magnetic Resonance (NMR)

NMR is the only self-validating method for this class of compounds because it directly detects the loss of molecular symmetry.

A. 1H NMR: The Coupling Constant Logic

The definitive proof of a 3-substitution pattern lies in the vicinal coupling between the remaining protons at positions 4 and 5.

  • 3-Substituted 2,6-Dichloropyridine:

    • H4 Proton: Located ortho to the substituent. It typically appears downfield (deshielded) if the substituent is electron-withdrawing (e.g., -CHO, -COOH, -NO2).[2] It splits into a doublet .

    • H5 Proton: Located meta to the substituent. It appears upfield relative to H4. It also splits into a doublet .

    • Coupling (

      
      ):  The coupling constant between H4 and H5 is characteristic of pyridine vicinal protons, typically 8.0 – 8.5 Hz .
      
  • 4-Substituted Isomer:

    • The molecule retains a plane of symmetry passing through N1 and C4.

    • H3 and H5 Protons: They are chemically and magnetically equivalent.

    • Result: A sharp Singlet integrating for 2 protons. No coupling is observed because equivalent protons do not split each other.

B. 13C NMR: Signal Counting
  • 3-Substituted: Expect 5 distinct signals in the aromatic region (120–160 ppm).[2]

    • C2 and C6 are no longer equivalent due to the asymmetric influence of the C3 substituent.

  • 4-Substituted: Expect only 3 distinct signals in the aromatic region.

    • C2/C6 are equivalent.

    • C3/C5 are equivalent.

    • C4 is unique.

Visualizing the Logic: Isomer Differentiation Workflow

The following diagram illustrates the logical decision tree used to confirm the structure based on spectral data.

IsomerLogic Start Crude Reaction Product (2,6-Dichloropyridine Derivative) HNMR Acquire 1H NMR Spectrum Start->HNMR Pattern Analyze Aromatic Region Pattern HNMR->Pattern Triplet Triplet (1H) + Doublet (2H) Pattern->Triplet Pattern A Singlet Singlet (2H) Pattern->Singlet Pattern B Doublets Two Doublets (1H each) J ~ 8.0 Hz Pattern->Doublets Pattern C Parent Unreacted Starting Material (2,6-Dichloropyridine) Triplet->Parent Iso4 4-Substituted Isomer (Symmetric Byproduct) Singlet->Iso4 Target 3-Substituted Target (Asymmetric) Doublets->Target

Figure 1: Decision tree for assigning regiochemistry of 2,6-dichloropyridine derivatives using 1H NMR.

Experimental Protocol: Characterization of 2,6-Dichloro-3-pyridinecarboxaldehyde

This protocol serves as a validated case study for characterizing a typical 3-substituted derivative.

Materials
  • Analyte: Crude 2,6-dichloro-3-pyridinecarboxaldehyde.[2]

  • Solvent: CDCl3 (Chloroform-d) or DMSO-d6.[2]

  • Internal Standard: TMS (Tetramethylsilane, 0.00 ppm).[3]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of the solid analyte in 0.6 mL of CDCl3.

    • Note: Ensure the solution is clear. Filter through a cotton plug if suspension is visible to prevent line broadening.

  • Acquisition (1H NMR):

    • Set spectral width to –2 to 14 ppm (to capture the aldehyde proton).

    • Scans: 16 (sufficient for >10 mg).[2]

    • Pulse delay: 1.0 second.

  • Data Processing & Analysis:

    • Step A: Identify the Substituent. Locate the aldehyde proton (–CHO) singlet at ~10.3 – 10.4 ppm . This confirms functionalization.

    • Step B: Analyze Aromatic Region (7.0 – 9.0 ppm).

      • Look for H4 : A doublet at ~8.20 ppm (deshielded by adjacent C=O).[2]

      • Look for H5 : A doublet at ~7.50 ppm .

    • Step C: Calculate Coupling.

      • Measure the distance between the two legs of the H4 doublet in Hz.

      • Validation Criteria:

        
         must be 8.0 ± 0.5 Hz . If 
        
        
        
        , you may have long-range coupling indicative of a different substitution pattern.[2]
  • Acquisition (13C NMR):

    • Run a proton-decoupled 13C experiment.

    • Validation Criteria: Count the peaks.[4] You must observe 6 signals total:

      • 1 Carbonyl (~188 ppm).[2]

      • 3 Quaternary carbons (C2, C6, C3).

      • 2 Methine carbons (C4, C5).

Workflow Diagram

Workflow Sample Solid Sample (15 mg) Solvation Dissolve in CDCl3 Sample->Solvation Acq1H Acquire 1H NMR (16 Scans) Solvation->Acq1H CheckCHO Check CHO Singlet (~10.4 ppm) Acq1H->CheckCHO CheckSplit Verify Coupling (2x Doublets, J=8Hz) CheckCHO->CheckSplit Valid Structure Validated CheckSplit->Valid

Figure 2: Step-by-step workflow for validating 2,6-dichloro-3-pyridinecarboxaldehyde.

Supporting Data: IR and Mass Spectrometry[4][6]

While NMR is definitive for regiochemistry, IR and MS provide orthogonal confirmation of chemical composition.

Mass Spectrometry (MS)[2][7]
  • Isotope Pattern: The presence of two chlorine atoms imparts a distinct isotopic signature.

    • M+ (35Cl, 35Cl): 100% relative abundance.

    • M+2 (35Cl, 37Cl): ~65% relative abundance.[5]

    • M+4 (37Cl, 37Cl): ~10% relative abundance.

  • Note: This pattern confirms the dichloro nature but cannot distinguish 3-substituted from 4-substituted isomers.[2]

Infrared Spectroscopy (FT-IR)[2][9][10]
  • C-Cl Stretch: Strong bands in the 1050–1100 cm⁻¹ region (in-plane) and 700–800 cm⁻¹ region.[2]

  • Substituent Bands:

    • Aldehyde (C=O): Sharp band at 1700–1720 cm⁻¹ .[2]

    • Amine (N-H): Doublet band at 3300–3400 cm⁻¹ .[2]

    • Carboxylic Acid (O-H): Broad trough at 2500–3000 cm⁻¹ .[2]

References

  • Royal Society of Chemistry (RSC). (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-nucleosides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dichloropyridine NMR Chemical Shifts. Wiley Science Solutions. Retrieved from [Link][2]

  • Reich, H. J. (2020). WinPLT NMR Data: Chemical Shifts of Pyridine Derivatives. University of Wisconsin / ACS Division of Organic Chemistry.[6] Retrieved from [Link][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Dichloro-3-(methoxymethyl)pyridine

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 2,6-Dichloro-3-(methoxymethyl)pyridine (CAS: 1330763-31-9). As a Senior Application Scientist, I have...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 2,6-Dichloro-3-(methoxymethyl)pyridine (CAS: 1330763-31-9).

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-management system . This compound is a specialized halogenated pyridine intermediate. Its structural features—the electron-withdrawing chlorine atoms and the potentially acid-labile methoxymethyl (MOM) ether—dictate specific handling requirements beyond standard laboratory practice.

Part 1: Executive Safety & Logistical Summary

Compound Identity: 2,6-Dichloro-3-(methoxymethyl)pyridine CAS: 1330763-31-9 Physical State: Solid (Low melting point possible) Storage Requirement: Cold Chain (2–8°C) . Critical: Do not store at room temperature.

Core Hazard Profile (GHS Classifications)
  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[1] Pyridine derivatives can be rapidly absorbed through the skin.

  • Skin/Eye Irritation: Category 2/2A. Chlorinated pyridines are often severe eye irritants due to their basicity and lipophilicity.

  • Target Organ Toxicity: Respiratory irritation (STOT SE 3).[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the "Barrier Failure" principle. We assume that primary containment (fume hood) could fail, and PPE is the final defense.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety Glasses are Insufficient. Pyridine bases can cause corneal clouding. Goggles seal against vapors and dust entry, which is critical for fine powders.
Dermal (Body) Tyvek® or Polypropylene Lab Coat (Closed front)Standard cotton coats absorb organic solids. Tyvek provides a non-porous barrier against toxic dusts and incidental splashes.
Dermal (Hand) - Standard Double Nitrile Gloves (Min 5 mil outer, 4 mil inner)Color-Indicator System: Wear a dark inner glove and light outer glove to instantly spot tears. Nitrile offers good short-term protection against solid pyridines.
Dermal (Hand) - High Risk Silver Shield® (Laminate) under Nitrile Required for Solutions. Chlorinated solvents (often used with this reagent) permeate nitrile in <5 mins. Laminate gloves provide >4-hour breakthrough protection.
Respiratory N95/P100 (Solids) or Half-mask with OV/P100 (Solutions) If weighing outside a hood (never recommended) or cleaning spills, respiratory protection is mandatory to prevent mucous membrane inflammation.

Part 3: Operational Protocols & Workflow

Receipt and Storage (The Cold Chain Protocol)

This compound is thermally sensitive. Improper warming can lead to degradation, releasing formaldehyde (from the MOM group) or HCl.

  • Arrival Inspection: Upon receipt, verify the cold pack is still cool. If the pack is melted/warm, quarantine the material and run an H-NMR to check for hydrolysis.

  • Equilibration: Before opening the bottle, allow it to warm to room temperature inside a desiccator for 30 minutes .

    • Reasoning: Opening a cold bottle in humid lab air causes condensation. Water reacts with the MOM-ether in the presence of trace acid, degrading your reagent.

  • Storage: Reseal under inert gas (Nitrogen/Argon) and return to 2–8°C immediately.

Weighing and Reaction Setup
  • Static Control: Halogenated powders are often static-prone. Use an anti-static gun or polonium strip during weighing to prevent "flying powder."

  • Solvent Selection: Avoid strong aqueous acids during the initial dissolution, as this will cleave the methoxymethyl ether (protecting group), altering your starting material before the reaction begins.

Part 4: Visualization - Safety Decision Framework

The following diagram outlines the decision logic for handling this compound, ensuring you select the correct containment based on the physical state.

SafetyFramework Start Task: Handle 2,6-Dichloro-3- (methoxymethyl)pyridine StateCheck Determine Physical State Start->StateCheck SolidState SOLID (Powder/Crystal) StateCheck->SolidState Weighing/Aliquot SolutionState SOLUTION (Dissolved) StateCheck->SolutionState Reaction/Workup SolidPPE PPE: Double Nitrile + N95 Engineering: Fume Hood (Sash <18") SolidState->SolidPPE SolnPPE PPE: Laminate Gloves (Silver Shield) Engineering: Fume Hood + Spill Tray SolutionState->SolnPPE Action1 Weighing Protocol: Use Anti-static gun Avoid metal spatulas (scratching) SolidPPE->Action1 Action2 Transfer Protocol: Use Cannula/Syringe Avoid open pouring SolnPPE->Action2 Disposal Disposal: Halogenated Waste (Do NOT mix with strong acids) Action1->Disposal Action2->Disposal

Figure 1: Operational decision tree for selecting PPE and engineering controls based on the state of the chemical.

Part 5: Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do not sweep (creates dust).[3] Cover with a wet paper towel (dampened with inert solvent like heptane) to adhere the powder, then wipe up.

  • Solution Spill: Evacuate the immediate area. Use "Universal Sorbent" pads. Do not use standard clay litter if the solvent is unknown, as heat generation can occur.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Incompatibility Alert: Do not mix this waste stream with Strong Acids (e.g., Conc. H2SO4, HCl).

    • Mechanism:[4] Acidic hydrolysis of the methoxymethyl group releases Formaldehyde (carcinogen) and the corresponding pyridinol. This creates a secondary toxic hazard in the waste drum.

References

  • BLD Pharm . SDS for 2,6-Dichloro-3-(methoxymethyl)pyridine (CAS 1330763-31-9). Retrieved from

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for 2,6-Dichloropyridine (Structural Analog). Retrieved from

  • Thermo Fisher Scientific . Lab Safety: Glove Selection Guide for Chlorinated Compounds. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2,6-Dichloro-3-(methoxymethyl)pyridine
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